2-Mesatp
Description
BenchChem offers high-quality 2-Mesatp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Mesatp including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N5O13P3S/c1-33-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOBOKJVOTYSJV-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N5O13P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037146 | |
| Record name | 2-Methyl-thio-ATP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43170-89-4 | |
| Record name | 2-Methyl-thio-ATP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of 2-Mesatp on P2Y1 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 2-Methylthioadenosine 5'-triphosphate (2-MeSATP) on the P2Y1 receptor. It details the molecular interactions, signaling pathways, and experimental methodologies used to characterize this interaction, supported by quantitative data and visual diagrams.
Core Mechanism: Competitive Antagonism
The P2Y1 receptor is a G-protein coupled receptor (GPCR) primarily activated by the endogenous agonist Adenosine Diphosphate (ADP).[1] This activation is crucial for initiating platelet aggregation.[2] 2-MeSATP, a derivative of adenosine triphosphate, functions as a competitive antagonist at the P2Y1 receptor.[3]
Initial studies suggested 2-MeSATP might act as an agonist, but this was later attributed to contamination with 2-MeSADP, a potent P2Y1 agonist.[4][5] Purified 2-MeSATP demonstrates clear antagonist properties, particularly at low receptor expression levels where it effectively blocks ADP-mediated signaling.[3] It competes with ADP for the same binding site within the transmembrane helical bundle of the receptor. By binding to this orthosteric site, 2-MeSATP prevents the conformational change required for G-protein coupling and subsequent signal transduction.
Inhibition of the Gq/11 Signaling Pathway
P2Y1 receptors are canonically coupled to the Gq/11 family of G-proteins.[6][7] The binding of an agonist like ADP triggers a well-defined signaling cascade that 2-MeSATP effectively blocks.
The canonical P2Y1 signaling pathway proceeds as follows:
-
G-Protein Activation: Agonist binding causes a conformational change in the P2Y1 receptor, leading to the activation of the associated Gq/11 protein.[8]
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates phospholipase C (PLC).[7][9]
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9]
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.[10]
-
Protein Kinase C (PKC) Activation: The combination of increased intracellular Ca2+ and DAG activates Protein Kinase C (PKC), which phosphorylates downstream targets.
-
Physiological Response: In platelets, this cascade culminates in platelet shape change and the initial, reversible phase of aggregation.[2][11]
2-MeSATP, by preventing the initial G-protein activation, halts this entire sequence of events.
Caption: P2Y1 receptor Gq signaling pathway and the inhibitory action of 2-MeSATP.
Quantitative Data Summary
The potency and binding affinity of 2-MeSATP and related compounds have been characterized through various assays. The following table summarizes key quantitative data.
| Compound | Parameter | Species/System | Assay Type | Value |
| 2-MeSATP | Agonist/Antagonist | Purified human P2Y1 | Reconstituted Liposomes | Full Agonist / Competitive Antagonist[3] |
| 2-MeSADP | EC50 | Human P2Y1 | - | 5.1 nM (pEC50 8.29)[12] |
| Ki | Human P2Y1 (Sf9 cells) | [125I]MRS2500 Binding | 70 ± 30 nM[13] | |
| ADP | Ki | Human P2Y1 (Sf9 cells) | [125I]MRS2500 Binding | 625 ± 37 nM[13] |
| ATP | Ki | Human P2Y1 (Sf9 cells) | [125I]MRS2500 Binding | 16,250 ± 875 nM[13] |
| MRS2500 | Ki | Human P2Y1 | Radioligand Binding | 0.8 nM[14] |
| pKi | Human P2Y1 | - | 8.8 - 9.1[3] | |
| BPTU | Ki | P2Y1R Membrane | Binding Assay | 6 nM[7] |
| IC50 | Human Platelet Aggregation | ADP-induced | 2.1 µM[7] |
Note: The dual role of 2-MeSATP as an agonist or antagonist can depend on the level of receptor expression and the specific experimental conditions.[3] 2-MeSADP is a potent agonist often used to stimulate the P2Y1 receptor in antagonist characterization studies.
Key Experimental Protocols
The mechanism of 2-MeSATP has been elucidated through several key experimental techniques.
These assays are the gold standard for determining the affinity (Ki) of a ligand for a receptor.[15] They directly measure the interaction between a compound and the receptor protein.
Detailed Methodology:
-
Preparation of Receptor Source: Membranes are prepared from cells (e.g., Sf9 insect cells or HEK293 cells) recombinantly expressing the human P2Y1 receptor.[8][13]
-
Radioligand Selection: A high-affinity, selective P2Y1 radiolabeled antagonist, such as [³²P]MRS2500 or [¹²⁵I]MRS2500, is used at a fixed concentration (typically near its Kd value).[13][14]
-
Competitive Binding: The cell membranes and radioligand are incubated with a range of concentrations of the unlabeled test compound (e.g., 2-MeSATP).
-
Equilibrium and Separation: The mixture is incubated to allow binding to reach equilibrium. Receptor-bound radioligand is then separated from unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.[15]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
This functional assay measures the direct consequence of Gq-coupled receptor activation—the release of intracellular calcium.[10] It is widely used to screen for agonists and antagonists.[16][17]
Detailed Methodology:
-
Cell Culture and Dye Loading: Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells) are plated in a microplate (e.g., 96- or 384-well).[18] The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM.[16]
-
Antagonist Pre-incubation: To test for antagonism, cells are pre-incubated with various concentrations of the test compound (2-MeSATP) for a defined period.
-
Agonist Stimulation: The assay is initiated by adding a known P2Y1 agonist (e.g., 2-MeSADP at its EC80 concentration) to the wells.
-
Signal Detection: Changes in intracellular calcium are measured in real-time as changes in fluorescence intensity using an instrument like a Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microplate reader.[10]
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified, and an IC50 value is determined.
This assay provides a physiologically relevant measure of the effect of P2Y1 antagonists on the primary function of the receptor in platelets.[19]
Detailed Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh whole blood anticoagulated with citrate.[11]
-
Instrumentation: A light transmission aggregometer is used, which measures changes in light passing through the PRP suspension as platelets aggregate.
-
Assay Procedure:
-
Measurement: Light transmission is recorded over time. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.
-
Data Analysis: The maximum extent of aggregation is measured, and the inhibitory effect of the antagonist is calculated to determine an IC50 value.
Caption: Workflow for a light transmission platelet aggregation assay.
References
- 1. Distinct Signaling Patterns of Allosteric Antagonism at the P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonist binding and Gq-stimulating activities of the purified human P2Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Effects of P2Y(1) and P2Y(12) receptor antagonists on platelet aggregation induced by different agonists in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. berthold.com [berthold.com]
- 17. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacodynamic interplay of the P2Y(1), P2Y(12), and TxA(2) pathways in platelets: the potential of triple antiplatelet therapy with P2Y(1) receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Chemical Properties of 2-methylthioadenosine 5'-triphosphate (2-MeSATP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-methylthioadenosine 5'-triphosphate (2-MeSATP) is a stable analog of adenosine 5'-triphosphate (ATP) that has become an invaluable tool in the study of purinergic signaling. Its resistance to degradation by ectonucleotidases, compared to ATP, makes it a reliable agonist for probing the function of P2 purinergic receptors, particularly the P2Y and P2X families. This technical guide provides a comprehensive overview of the core chemical properties of 2-MeSATP, its interactions with purinergic receptors, and the signaling pathways it modulates. The information is presented to be a key resource for researchers in pharmacology, cell biology, and drug development.
Physicochemical Properties
2-MeSATP is a derivative of ATP with a methylthio group substituted at the 2-position of the adenine ring. This modification significantly alters its pharmacological profile while maintaining its ability to bind to and activate specific purinergic receptors.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈N₅O₁₃P₃S | --INVALID-LINK--[1] |
| Molecular Weight | 553.28 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | [[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | --INVALID-LINK--[1] |
| CAS Number | 43170-89-4 | --INVALID-LINK--[1] |
| Solubility | Soluble in water and PBS (pH 7.2) at 10 mg/mL. | --INVALID-LINK--[2] |
| Computed XLogP3 | -4.9 | --INVALID-LINK--[1] |
| Topological Polar Surface Area | 304 Ų | --INVALID-LINK--[1] |
Receptor Binding and Functional Activity
2-MeSATP is a potent agonist for several subtypes of P2Y and P2X receptors. Its binding affinity and functional potency vary depending on the receptor subtype and the experimental system. There has been some debate in the scientific literature regarding whether the agonist activity of 2-MeSATP at the P2Y₁ receptor is intrinsic or due to contamination with its hydrolysis product, 2-methylthioadenosine 5'-diphosphate (2-MeSADP), a potent and selective P2Y₁ agonist. However, several studies have provided evidence that 2-MeSATP itself can act as an agonist at the P2Y₁ receptor, albeit sometimes as a partial or low-efficacy agonist.[3][4]
| Receptor Subtype | Agonist/Antagonist Activity | EC₅₀/pEC₅₀/Kᵢ | Cell Type/System | Reference |
| P2Y₁ | Agonist (controversial, may act as a partial agonist or its activity may be due to 2-MeSADP contamination) | EC₅₀ = 51 nM (inositol phosphate accumulation) | 1321N1 astrocytoma cells expressing human P2Y₁ receptors | --INVALID-LINK--[2] |
| P2Y₁₁ | Agonist | Low potency (less potent than ATP) | Recombinant human P2Y₁₁ receptor expressed in 1321N1 and CHO-K1 cells | --INVALID-LINK--[5] |
| P2X₂ | Agonist | - | - | --INVALID-LINK--[2] |
| Atypical P2Y-like receptor | Agonist | EC₅₀ = 27 nM (intracellular Ca²⁺ increase) | Brain capillary endothelial cells | --INVALID-LINK--[6] |
Signaling Pathways
2-MeSATP elicits its cellular effects by activating distinct signaling cascades upon binding to its target receptors. The primary and most well-characterized pathway involves the activation of Gq-coupled P2Y receptors, leading to the mobilization of intracellular calcium. Additionally, 2-MeSATP can influence cyclic AMP (cAMP) levels through its interaction with P2Y₁₁ receptors and potentially through inhibition of adenylyl cyclase.
Phosphoinositide Signaling Pathway
Activation of Gq-coupled P2Y receptors, such as the P2Y₁ receptor, by 2-MeSATP initiates the phosphoinositide signaling cascade. This pathway is crucial for regulating a wide range of cellular processes, including muscle contraction, neurotransmission, and cell proliferation.
Modulation of Cyclic AMP (cAMP) Signaling
2-MeSATP can also influence intracellular levels of the second messenger cyclic AMP (cAMP). This can occur through its action on the P2Y₁₁ receptor, which is uniquely coupled to both the phosphoinositide pathway (via Gq) and the adenylyl cyclase pathway (via Gs), leading to an increase in cAMP.[5] Conversely, some evidence suggests that 2-MeSATP can act as an inhibitor of adenylyl cyclase, which would lead to a decrease in cAMP levels.[6] The net effect on cAMP likely depends on the specific P2Y receptor subtypes expressed in a given cell type.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and characterization of 2-MeSATP are essential for ensuring the quality and reliability of research findings.
Synthesis of 2-MeSATP
The synthesis of 2-substituted ATP analogs, including 2-MeSATP, can be achieved through a multi-step chemical synthesis process. A general approach involves the modification of a commercially available adenosine precursor followed by phosphorylation.
General Workflow for Synthesis:
-
Starting Material: 2-Iodoadenosine is a common starting material.
-
Introduction of the Methylthio Group: The 2-iodo group can be displaced with a methylthio group using a suitable reagent like sodium thiomethoxide.
-
Protection of Ribose Hydroxyl Groups: To ensure selective phosphorylation at the 5' position, the 2' and 3' hydroxyl groups of the ribose are typically protected, for example, by acetylation.
-
Triphosphorylation: The protected 2-methylthioadenosine is then triphosphorylated at the 5' position. A common method is the Ludwig-Eckstein reaction, which involves the use of salicyl chlorophosphite followed by reaction with pyrophosphate and subsequent oxidation.
-
Deprotection: The protecting groups on the ribose are removed to yield the final 2-MeSATP product.
Purification by Preparative HPLC
High-performance liquid chromatography (HPLC) is the standard method for purifying 2-MeSATP from the reaction mixture and any potential contaminants like 2-MeSADP.
General Preparative HPLC Method:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile) is commonly employed.
-
Detection: UV absorbance at 260 nm is used to monitor the elution of the nucleotide.
-
Fraction Collection: Fractions corresponding to the 2-MeSATP peak are collected.
-
Post-Purification: The collected fractions are often lyophilized to remove the volatile buffer and solvent, yielding the purified 2-MeSATP as a salt.
Analytical Characterization
The identity and purity of the synthesized 2-MeSATP should be confirmed using various analytical techniques.
-
¹H and ³¹P NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. ¹H NMR can confirm the presence of the methylthio group and the overall structure of the adenosine moiety. ³¹P NMR is crucial for confirming the presence and connectivity of the triphosphate chain.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass analysis. Fragmentation patterns in MS/MS can provide further structural confirmation.
Conclusion
2-methylthioadenosine 5'-triphosphate is a powerful pharmacological tool for investigating purinergic signaling. Its enhanced stability compared to ATP, coupled with its potent and varied activity at P2Y and P2X receptors, makes it an essential ligand for researchers in numerous fields. A thorough understanding of its chemical properties, receptor pharmacology, and the signaling pathways it modulates is critical for the accurate interpretation of experimental results and for the development of novel therapeutics targeting the purinergic system. This guide provides a foundational resource for scientists working with this important molecule.
References
- 1. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The P2Y11 receptor mediates the ATP-induced maturation of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the human P2Y11 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Methylthioadenosine-5'-triphosphate | 43170-89-4 | NM72044 [biosynth.com]
Biological Activity of 2-MesATP in Neuronal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological activity of 2-Methylthioadenosine triphosphate (2-MeSATP) in neuronal cells. It details the compound's mechanism of action, its effects on neuronal signaling and viability, and provides established experimental protocols for its study.
Core Concepts: 2-MeSATP and its Role in Neuronal Function
2-Methylthioadenosine triphosphate (2-MeSATP) is a stable analog of adenosine triphosphate (ATP) that acts as a potent agonist for several purinergic receptors, particularly the P2Y₁ receptor subtype, which is widely expressed in the central nervous system. Its interaction with these receptors on neuronal and glial cells triggers a cascade of intracellular events, leading to the modulation of neuronal excitability, synaptic transmission, and cell survival. Understanding the biological activity of 2-MeSATP is crucial for elucidating the roles of purinergic signaling in both physiological and pathological conditions of the nervous system.
Mechanism of Action: Receptor Activation and Signaling Pathways
The primary molecular target of 2-MeSATP in neuronal cells is the G-protein coupled P2Y₁ receptor. Activation of this receptor initiates a well-defined signaling cascade.
P2Y₁ Receptor-Mediated Signaling
Upon binding of 2-MeSATP to the P2Y₁ receptor, the associated Gαq/11 protein is activated. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The subsequent rise in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the modulation of various downstream effectors, including ion channels, ultimately altering neuronal function.
P2Y₁ Receptor Signaling Pathway Activated by 2-MeSATP.
Quantitative Data on the Biological Activity of 2-MeSATP
The following tables summarize the quantitative data on the effects of 2-MeSATP in various neuronal and related cell types.
| Cell Type | Assay | Parameter | Value | Reference |
| Rat Brain Capillary Endothelial Cells | Calcium Mobilization | EC₅₀ | 27 nM | [1] |
| Rat Hepatocytes | Glycogen Phosphorylase Activation | Kₐ | 20 nM | [2] |
| 1321N1 Astrocytoma (human P2Y₁ expressing) | Inositol Phosphate Accumulation | EC₅₀ | 51 nM | |
| Rat Primary Arcuate Nucleus Neurons | Calcium Influx | - | 1 µM induces influx | |
| Rat Conjunctival Goblet Cells | Intracellular Calcium Increase | Maximal Response | 10⁻⁵ M | [3] |
Note: EC₅₀ (Half-maximal effective concentration) and Kₐ (Activation constant) values indicate the concentration of 2-MeSATP required to elicit a half-maximal response.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of 2-MeSATP in neuronal cells.
Intracellular Calcium Imaging
This protocol details the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to 2-MeSATP application using a fluorescent calcium indicator.
Experimental Workflow for Calcium Imaging.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neuronal culture
-
Glass-bottom dishes or coverslips coated with an appropriate substrate (e.g., poly-L-lysine)
-
Culture medium appropriate for the chosen cell type
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Dimethyl sulfoxide (DMSO)
-
Balanced salt solution (BSS), e.g., Hanks' Balanced Salt Solution (HBSS)
-
2-MeSATP stock solution
-
Fluorescence microscope equipped with a perfusion system and appropriate filter sets
Procedure:
-
Cell Plating: Seed neuronal cells onto sterile glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Dye Loading:
-
Prepare a loading solution containing the calcium indicator dye (e.g., 1-5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in BSS.
-
Remove the culture medium from the cells and wash gently with BSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, wash the cells 2-3 times with BSS to remove any extracellular dye.
-
Imaging:
-
Mount the dish or coverslip onto the stage of the fluorescence microscope.
-
Continuously perfuse the cells with BSS at a constant rate.
-
Record baseline fluorescence for a few minutes to ensure a stable signal.
-
Switch the perfusion to a solution containing the desired concentration of 2-MeSATP.
-
Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and measure emission at a single wavelength (e.g., 510 nm).
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths.
-
Convert the fluorescence ratio to intracellular calcium concentration using the Grynkiewicz equation.
-
Plot the peak change in [Ca²⁺]i against the concentration of 2-MeSATP to generate a dose-response curve and determine the EC₅₀ value.
-
Patch-Clamp Electrophysiology
This protocol describes the use of the whole-cell patch-clamp technique to investigate the effects of 2-MeSATP on ion channel activity and neuronal excitability.
Materials:
-
Neuronal cells cultured on coverslips
-
Patch-clamp rig including an inverted microscope, micromanipulator, amplifier, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller and microforge
-
External solution (e.g., artificial cerebrospinal fluid - aCSF)
-
Internal solution (pipette solution) with appropriate ionic composition
-
2-MeSATP stock solution
-
Pharmacological agents for isolating specific ion currents (e.g., tetrodotoxin to block sodium channels)
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Cell Preparation: Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution.
-
Gigaohm Seal Formation:
-
Lower the patch pipette towards a target neuron while applying positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance (gigaohm) seal.
-
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.
-
Recording:
-
Voltage-clamp mode: Clamp the membrane potential at a holding potential and apply voltage steps to elicit ion currents. Record baseline currents and then apply 2-MeSATP to the external solution to observe its effect on the currents.
-
Current-clamp mode: Inject current to measure the resting membrane potential and evoke action potentials. Apply 2-MeSATP and observe changes in membrane potential and firing frequency.
-
-
Data Analysis:
-
Analyze the recorded currents or voltage traces using appropriate software.
-
Measure parameters such as current amplitude, activation/inactivation kinetics, current-voltage (I-V) relationship, resting membrane potential, and action potential firing rate.
-
Compare these parameters before and after the application of 2-MeSATP to quantify its effects.
-
Cell Viability (MTT) Assay
This protocol outlines the use of the MTT assay to assess the potential cytotoxic or neuroprotective effects of 2-MeSATP.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
96-well culture plates
-
Culture medium
-
2-MeSATP stock solution
-
A neurotoxic agent (for neuroprotection studies, e.g., glutamate, H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Cytotoxicity Assay: Replace the medium with fresh medium containing various concentrations of 2-MeSATP.
-
Neuroprotection Assay: Pre-treat the cells with various concentrations of 2-MeSATP for a specific duration (e.g., 1-2 hours) before exposing them to a neurotoxic agent.
-
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control (untreated) cells.
-
For neuroprotection studies, compare the viability of cells treated with the neurotoxin alone to those pre-treated with 2-MeSATP.
-
Conclusion
2-MeSATP serves as a valuable pharmacological tool for investigating the multifaceted roles of purinergic signaling in the nervous system. Its primary action through P2Y₁ receptors elicits a robust calcium signal that modulates a variety of downstream targets, influencing neuronal excitability and potentially cell fate. The experimental protocols detailed in this guide provide a framework for researchers to further explore the intricate biological activities of 2-MeSATP in neuronal cells, contributing to a deeper understanding of purinergic modulation in health and disease.
Disclaimer: This document is intended for research purposes only. The experimental protocols provided are for guidance and may require optimization for specific cell types and experimental conditions. Always adhere to laboratory safety guidelines and institutional regulations.
References
The Discovery and Synthesis of 2-Methylthio-ATP: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of 2-methylthioadenosine-5'-triphosphate (2-MeSATP). Initially identified as a potent agonist at P2 purinergic receptors, 2-MeSATP has become an invaluable tool for the pharmacological characterization of P2Y and P2X receptor subtypes. This document details the chemical synthesis of 2-MeSATP, presents its pharmacological properties in a structured format, and outlines key experimental protocols for its characterization. Furthermore, it elucidates the primary signaling pathways activated by 2-MeSATP, offering researchers, scientists, and drug development professionals a thorough resource for utilizing this compound in their studies.
Introduction
Extracellular nucleotides, such as adenosine-5'-triphosphate (ATP), play a crucial role in cell-to-cell communication by activating purinergic P2 receptors. These receptors are broadly classified into two families: the P2X ligand-gated ion channels and the P2Y G protein-coupled receptors. The diverse physiological responses mediated by these receptors have made them attractive targets for therapeutic intervention.
The pharmacological dissection of P2 receptor subtypes has been greatly aided by the development of synthetic nucleotide analogs with improved potency and selectivity. Among these, 2-methylthio-ATP (2-MeSATP) has emerged as a particularly potent agonist at several P2Y and P2X receptors. Its discovery and subsequent characterization have significantly advanced our understanding of purinergic signaling. This guide aims to provide an in-depth technical resource on 2-MeSATP, covering its synthesis, pharmacological profile, and the experimental methodologies used to investigate its function.
Synthesis of 2-Methylthio-ATP
The synthesis of 2-MeSATP is a multi-step process that begins with the modification of adenosine to introduce the 2-methylthio group, followed by phosphorylation to yield the triphosphate. The general synthetic scheme is outlined below.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of 2-MeSATP.
Detailed Synthesis Protocol
Step 1: Synthesis of 2-Thioadenosine from Adenosine
This procedure is adapted from the general methods for the synthesis of 2-thioadenosine.[1]
-
Preparation of Adenosine N-oxide: Dissolve adenosine in a suitable solvent (e.g., a mixture of water and acetic acid). Add hydrogen peroxide and stir at room temperature. Monitor the reaction by thin-layer chromatography (TLC). Once the reaction is complete, the product can be precipitated and purified.
-
Thionation: Dissolve the adenosine N-oxide in a mixture of water and methanol. Add carbon disulfide (CS2) and heat the mixture in a sealed, pressure-resistant vessel at approximately 110°C for 5 hours. After cooling, the crystalline 2-thioadenosine product can be collected by filtration, washed with water and ethanol, and dried.[1]
Step 2: Synthesis of 2-Methylthioadenosine
-
Dissolve 2-thioadenosine in an aqueous solution of sodium hydroxide (e.g., 0.25 M NaOH).
-
Add ethanol to the solution, followed by an excess of methyl iodide.
-
Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by TLC.
-
Upon completion, neutralize the reaction mixture with hydrochloric acid and evaporate the solvent in vacuo. The product, 2-methylthioadenosine, can be purified by crystallization or column chromatography.[1]
Step 3: Phosphorylation to 2-Methylthio-ATP
This step is adapted from established methods for nucleoside triphosphate synthesis.[1]
-
Preparation of Tri-n-butylammonium Pyrophosphate: Dissolve sodium pyrophosphate decahydrate in water and treat with a proton-form ion-exchange resin. Filter the resulting pyrophosphoric acid solution into a cooled solution of tributylamine in ethanol.
-
Phosphorylation Reaction: Dissolve 2-methylthioadenosine in a suitable solvent (e.g., trimethyl phosphate). Add phosphorus oxychloride (POCl3) at a low temperature (e.g., 0°C).
-
After stirring for a few hours, add the prepared tri-n-butylammonium pyrophosphate solution and continue stirring.
-
Quench the reaction with a buffer solution (e.g., triethylammonium bicarbonate).
-
Purification: The crude 2-MeSATP can be purified using anion-exchange chromatography followed by high-performance liquid chromatography (HPLC). The final product is typically obtained as a salt (e.g., tetrasodium salt).
Pharmacological Properties of 2-Methylthio-ATP
2-MeSATP is a potent agonist at several P2Y and P2X receptor subtypes. Its activity is often compared to its diphosphate analog, 2-methylthio-ADP (2-MeSADP), which is a highly potent and selective agonist for the P2Y1, P2Y12, and P2Y13 receptors. The pharmacological data for 2-MeSATP and related compounds are summarized in the tables below.
Table 1: Potency of 2-MeSATP and 2-MeSADP at P2Y Receptors
| Receptor Subtype | Ligand | Potency (EC50/pEC50) | Species | Reference |
| P2Y1 | 2-MeSATP | EC50 = 8 nM | Human | [2] |
| P2Y1 | 2-MeSADP | pEC50 = 8.29 | Human | [3] |
| P2Y11 | 2-MeSATP | EC50 = 13.8 µM | Human | [2] |
| P2Y12 | 2-MeSADP | EC50 = 5 nM | Human | [3] |
| P2Y13 | 2-MeSATP | Weak agonist | Human | [4] |
| P2Y13 | 2-MeSADP | EC50 = 19 nM | Human | [3] |
| P2Y6 | 2-MeSADP | pEC50 = 5.75 | Rat | [3] |
Table 2: Potency of 2-MeSATP at P2X Receptors
| Receptor Subtype | Ligand | Potency (EC50) | Species | Reference |
| P2X1 | 2-MeSATP | 54 nM | Rat | [5] |
| P2X2 | 2-MeSATP | Agonist (potency similar to ATP) | Rat | |
| P2X3 | 2-MeSATP | 350 nM | Rat | [5] |
| P2X5 | 2-MeSATP | Potent agonist | Rat |
Signaling Pathways Activated by 2-Methylthio-ATP
2-MeSATP elicits its physiological effects by activating distinct downstream signaling cascades depending on the P2 receptor subtype it binds to.
P2Y Receptor Signaling
The P2Y receptors are G protein-coupled receptors (GPCRs) that couple to different Gα subunits to initiate intracellular signaling.
-
P2Y1 Receptor Signaling: The P2Y1 receptor, a primary target of 2-MeSATP, couples to Gαq/11. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses such as smooth muscle contraction, platelet aggregation, and neurotransmission.
Caption: P2Y1 receptor signaling pathway activated by 2-MeSATP.
-
P2Y12 Receptor Signaling: While 2-MeSADP is the more potent agonist, 2-MeSATP can also influence P2Y12 receptor signaling. The P2Y12 receptor couples to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP relieves the inhibition of platelet activation and plays a crucial role in thrombosis.
P2X Receptor Signaling
P2X receptors are ligand-gated ion channels. Upon binding of an agonist like 2-MeSATP, the channel opens, allowing the influx of cations, primarily Na+ and Ca2+, and the efflux of K+. This leads to membrane depolarization and an increase in intracellular calcium concentration, which can trigger a variety of cellular responses, including fast synaptic transmission, muscle contraction, and inflammation.
Caption: General signaling pathway for P2X receptors activated by 2-MeSATP.
Key Experimental Protocols
Measurement of Intracellular Calcium Mobilization using Fura-2 AM
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to 2-MeSATP stimulation using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells expressing the P2 receptor of interest
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
2-MeSATP stock solution
-
Fluorescence plate reader or microscope with excitation at 340 nm and 380 nm, and emission at ~510 nm
Procedure:
-
Cell Preparation: Seed cells in a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBS. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add the Fura-2 AM loading solution to each well and incubate at 37°C for 30-60 minutes.
-
-
Washing: After incubation, gently wash the cells twice with HBS to remove extracellular Fura-2 AM.
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm for a short period.
-
Add the desired concentration of 2-MeSATP to the wells.
-
Immediately begin recording the fluorescence changes at 340 nm and 380 nm excitation for several minutes.
-
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration. Calculate the change in this ratio over time to determine the cellular response to 2-MeSATP.
Glycogen Phosphorylase Activity Assay
This spectrophotometric assay measures the activity of glycogen phosphorylase, which is often activated by signaling pathways involving calcium, such as the P2Y1 receptor pathway.
Materials:
-
Cell or tissue lysate
-
Glycogen phosphorylase assay buffer (e.g., containing phosphate, AMP, and other cofactors)
-
Glycogen
-
Glucose-1-phosphate (for the synthetic direction) or inorganic phosphate (for the phosphorolysis direction)
-
Coupled enzyme system (e.g., phosphoglucomutase and glucose-6-phosphate dehydrogenase)
-
NADP+
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure (Phosphorolysis Direction):
-
Sample Preparation: Prepare a cell or tissue homogenate in an appropriate buffer and centrifuge to obtain a clear lysate.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, glycogen, and NADP+.
-
Enzyme Coupling: Add the coupling enzymes (phosphoglucomutase and glucose-6-phosphate dehydrogenase) to the reaction mixture.
-
Initiation of Reaction: Add the cell lysate to the cuvette and incubate to establish a baseline.
-
Stimulation (optional): To measure the effect of 2-MeSATP, pre-incubate the cells or tissue with 2-MeSATP before preparing the lysate.
-
Measurement: Start the reaction by adding inorganic phosphate. Monitor the increase in absorbance at 340 nm over time. The rate of NADPH production, measured as the change in absorbance, is proportional to the glycogen phosphorylase activity.
-
Calculation: Calculate the enzyme activity based on the rate of change of absorbance and the molar extinction coefficient of NADPH.
Conclusion
2-Methylthio-ATP is a powerful pharmacological tool for the study of purinergic signaling. Its potent agonistic activity at specific P2Y and P2X receptors has been instrumental in delineating the physiological roles of these receptors. This technical guide provides a centralized resource for researchers, covering the synthesis, pharmacological properties, and key experimental methodologies related to 2-MeSATP. By leveraging the information presented herein, scientists can effectively utilize 2-MeSATP to further explore the complexities of purinergic signaling and its implications in health and disease.
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [en.bio-protocol.org]
- 2. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.tocris.com [resources.tocris.com]
2-Mesatp as a Purinergic Signaling Probe: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylthioadenosine triphosphate (2-Mesatp) is a stable and potent analog of adenosine triphosphate (ATP) that serves as a valuable pharmacological tool for investigating purinergic signaling. It exhibits agonist activity at several P2X and P2Y purinergic receptors, which are involved in a myriad of physiological processes, making 2-Mesatp a critical probe for dissecting the roles of these receptors in health and disease. This technical guide provides a comprehensive overview of 2-Mesatp, including its receptor selectivity, detailed experimental protocols for its use, and an exploration of its metabolic stability, to assist researchers in its effective application.
Core Properties of 2-Mesatp
2-Mesatp is an analog of ATP where a methylthio group replaces the hydrogen atom at the 2-position of the adenine ring. This modification confers increased potency at certain P2 receptors and enhanced stability against enzymatic degradation by ectonucleotidases compared to ATP.
Chemical Structure:
-
IUPAC Name: [[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
-
Molecular Formula: C₁₁H₁₈N₅O₁₃P₃S
-
Molecular Weight: 553.28 g/mol
Data Presentation: Receptor Selectivity and Potency
The utility of 2-Mesatp as a pharmacological probe is defined by its potency and selectivity for various purinergic receptor subtypes. The following tables summarize the available quantitative data for 2-Mesatp activity at human P2Y and P2X receptors. It is important to note that the agonist action of 2-Mesatp at the P2Y₁ receptor has been a subject of debate, with some studies suggesting its effects are due to contamination with 2-methylthioadenosine diphosphate (2-MeSADP), while others have demonstrated its direct agonist activity.[1][2][3]
Table 1: Agonist Potency (EC₅₀) of 2-Mesatp at Human P2Y Receptors
| Receptor Subtype | EC₅₀ (nM) | Comments | Reference(s) |
| P2Y₁ | ~8 - 27 | Potent agonist. Some reports suggest antagonist activity of the pure compound. | [4][5][6] |
| P2Y₂ | >1000 | Weak or inactive. | |
| P2Y₄ | >1000 | Weak or inactive. | |
| P2Y₆ | Inactive | Not a preferred agonist. | [7] |
| P2Y₁₁ | ~13,800 | Weak agonist. | |
| P2Y₁₂ | Weak agonist | Significantly less potent than 2-MeSADP. | [8] |
| P2Y₁₃ | ~79 | Potent agonist. | |
| P2Y₁₄ | Inactive | Not activated by adenine nucleotides. |
Table 2: Agonist Potency (EC₅₀) of 2-Mesatp at Human P2X Receptors
| Receptor Subtype | EC₅₀ (nM) | Comments | Reference(s) |
| P2X₁ | 54 | Potent agonist. | [4][9] |
| P2X₂ | Inactive/Weak | Generally considered insensitive. | [4] |
| P2X₃ | 350 | Moderate agonist. | [4][9] |
| P2X₄ | 2,000 | Partial agonist. | [10] |
| P2X₅ | Weak agonist | [1] | |
| P2X₆ | Weak agonist | [1] | |
| P2X₇ | >10,000 | Very weak or inactive. | [10] |
Signaling Pathways and Experimental Workflows
The activation of P2Y and P2X receptors by 2-Mesatp initiates distinct downstream signaling cascades. P2Y receptors are G protein-coupled receptors (GPCRs), with subtypes coupling to different G proteins to modulate intracellular second messengers. P2X receptors are ligand-gated ion channels that mediate cation influx upon activation.
P2Y₁/P2Y₁₁ receptor signaling pathway initiated by 2-Mesatp.
P2X₁/P2X₃ receptor signaling pathway initiated by 2-Mesatp.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium ([Ca²⁺]i) mobilization in response to 2-Mesatp stimulation in a cell line recombinantly expressing a P2Y receptor of interest (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the human P2Y₁ receptor
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
2-Mesatp stock solution (e.g., 10 mM in water)
-
Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities
Protocol:
-
Cell Culture: Culture HEK293-P2Y₁ cells in DMEM in a T-75 flask until 80-90% confluent.
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a density of 50,000-100,000 cells per well and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM Fura-2 AM or Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Aspirate the loading buffer and wash the cells twice with 200 µL of HBSS to remove extracellular dye. After the final wash, add 100 µL of HBSS to each well.
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Set the excitation wavelengths to 340 nm and 380 nm and the emission wavelength to 510 nm for Fura-2. For Fluo-4, use an excitation of 488 nm and emission of 520 nm.
-
Establish a stable baseline fluorescence reading for approximately 1-2 minutes.
-
Add the desired concentration of 2-Mesatp (e.g., in a 10X concentration to achieve a final concentration range of 1 nM to 10 µM) to the wells using the instrument's injector or by manual pipetting.
-
Continue recording the fluorescence for an additional 3-5 minutes to capture the full response.
-
-
Data Analysis: For Fura-2, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation. For Fluo-4, express the fluorescence intensity as a change relative to the baseline (ΔF/F₀). Plot the peak response against the logarithm of the 2-Mesatp concentration to determine the EC₅₀ value.
Workflow for the intracellular calcium mobilization assay.
Inositol Monophosphate (IP₁) Accumulation Assay
This protocol describes a method to measure the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of inositol trisphosphate (IP₃), following stimulation of Gq-coupled P2Y receptors with 2-Mesatp. This is often performed using a commercially available HTRF® (Homogeneous Time-Resolved Fluorescence) assay kit.
Materials:
-
HEK293 cells stably expressing the human P2Y₁ receptor
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
IP-One HTRF® assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer)
-
Stimulation buffer containing LiCl (typically provided in the kit)
-
2-Mesatp stock solution
-
HTRF-compatible plate reader
Protocol:
-
Cell Culture and Plating: Culture and plate the cells in a 96-well or 384-well white plate as described in the calcium mobilization assay protocol.
-
Cell Stimulation:
-
Aspirate the culture medium.
-
Add the stimulation buffer containing LiCl to each well. LiCl inhibits the degradation of IP₁.
-
Add varying concentrations of 2-Mesatp to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP₁ accumulation.
-
-
Cell Lysis and Detection:
-
Add the lysis buffer containing the IP1-d2 conjugate and the anti-IP1 cryptate to each well.
-
Incubate the plate at room temperature for 1 hour in the dark to allow for the immunoassay to reach equilibrium.
-
-
HTRF Measurement:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 620 nm (cryptate) and 665 nm (d2).
-
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. The signal is inversely proportional to the amount of IP₁ produced. Generate a standard curve using the IP₁ standards provided in the kit. Use the standard curve to determine the concentration of IP₁ in the samples. Plot the IP₁ concentration against the logarithm of the 2-Mesatp concentration to determine the EC₅₀ value.
Workflow for the inositol monophosphate (IP₁) accumulation assay.
Metabolic Stability and Considerations
The methylthio modification at the 2-position of the adenine ring enhances the stability of 2-Mesatp against degradation by ectonucleotidases compared to ATP.[1] Ectonucleotidases, such as the E-NTPDase family (e.g., CD39), are cell surface enzymes that hydrolyze extracellular ATP and ADP to terminate purinergic signaling.[11][12][13] While more stable than ATP, 2-Mesatp is not completely resistant to hydrolysis and can be metabolized, which should be a consideration in experimental design, particularly in long-duration experiments or in tissues with high ectonucleotidase activity. The primary metabolic pathway is likely the sequential hydrolysis of the phosphate chain, leading to 2-MeSADP, 2-MeSAMP, and finally 2-methylthioadenosine.
Limitations and Advantages:
Advantages:
-
Higher Potency: More potent than ATP at several P2 receptor subtypes, particularly P2Y₁ and P2X₁.[4][9]
-
Increased Stability: More resistant to degradation by ectonucleotidases than ATP, providing a more sustained signal.[1]
-
Commercially Available: Readily available from various chemical suppliers.
Limitations:
-
Lack of Complete Selectivity: Activates multiple P2Y and P2X receptor subtypes, which can complicate the interpretation of results in systems expressing multiple receptors.
-
Potential for Metabolism: Although more stable than ATP, it can still be degraded, potentially leading to the formation of other active metabolites like 2-MeSADP.
-
Controversial P2Y₁ Activity: The debate over its intrinsic agonist versus antagonist activity at the P2Y₁ receptor necessitates careful interpretation of data and the use of highly purified 2-Mesatp.[1][2][3]
Conclusion
2-Mesatp remains a cornerstone pharmacological tool for the study of purinergic signaling. Its enhanced potency and stability over the endogenous ligand ATP make it an invaluable probe for activating specific P2 receptor subtypes. However, researchers must be mindful of its lack of absolute selectivity and potential for metabolic degradation. By carefully considering these factors and employing the detailed experimental protocols outlined in this guide, scientists can effectively leverage 2-Mesatp to unravel the complex roles of purinergic signaling in physiology and disease, ultimately aiding in the development of novel therapeutic strategies.
References
- 1. Pharmacology of P2X Receptors and Their Possible Therapeutic Potential in Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the biological effects of 2-methylthio-ATP on rat hepatocytes: clear-cut differences with ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Characterization of the effects of 2-methylthio-ATP and 2-chloro-ATP on brain capillary endothelial cells: similarities to ADP and differences from ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the effects of 2-methylthio-ATP and 2-chloro-ATP on brain capillary endothelial cells: similarities to ADP and differences from ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Medicinal Chemistry of Adenosine, P2Y and P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CD73 Ectonucleotidase Restrains CD8+ T Cell Metabolic Fitness and Anti-tumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of 2-MeSATP on Macrophage Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into distinct functional phenotypes in response to microenvironmental cues. The two major phenotypes, classically activated (M1) and alternatively activated (M2) macrophages, represent two ends of a spectrum of activation states. M1 macrophages are pro-inflammatory and microbicidal, while M2 macrophages are associated with anti-inflammatory responses, tissue repair, and immune regulation. The purinergic signaling network, involving extracellular nucleotides like ATP and their receptors, has emerged as a critical regulator of macrophage function. This technical guide focuses on the in vitro effects of 2-methylthioadenosine triphosphate (2-MeSATP), a stable ATP analog, on macrophage activation. 2-MeSATP is a known agonist for the P2Y11 purinergic receptor, which is increasingly recognized for its role in modulating macrophage phenotype and function.[1][2] This document provides a comprehensive overview of the known signaling pathways, detailed experimental protocols to study the effects of 2-MeSATP, and a summary of expected quantitative outcomes based on the current understanding of P2Y11 receptor activation in macrophages.
Data Presentation: Expected Quantitative Effects of 2-MeSATP on Macrophage Activation
The following tables summarize the anticipated quantitative effects of 2-MeSATP on macrophage activation, primarily based on its known agonistic activity on the P2Y11 receptor, which is notably upregulated in M2-polarized macrophages.[2][3]
Table 1: Effect of 2-MeSATP on Cytokine and Chemokine Secretion by M2-Polarized Macrophages
| Analyte | Expected Effect of 2-MeSATP | Method of Detection | Reference Protocol |
| Pro-inflammatory Cytokines | |||
| TNF-α | ↓ (Suppression of LPS-induced secretion) | ELISA, AlphaLISA | --INVALID-LINK-- |
| IL-1β | ↓ (Suppression of inflammasome activation) | ELISA | |
| IL-6 | ↓ (Suppression of pro-inflammatory stimuli-induced secretion) | ELISA | |
| IL-12 | ↓ (Suppression of pro-inflammatory stimuli-induced secretion) | ELISA | |
| Anti-inflammatory & Pro-angiogenic Factors | |||
| IL-10 | ↑ | ELISA | --INVALID-LINK-- |
| sTNFR2 (soluble TNF receptor 2) | ↑ (Shedding) | ELISA | |
| VEGF (Vascular Endothelial Growth Factor) | ↑ | ELISA | |
| CCL20 (Chemokine) | ↑ | ELISA | |
| IL-8 (CXCL8) | ↑ | ELISA | [2] |
Table 2: Effect of 2-MeSATP on Macrophage Phenotypic Markers and Functional Assays
| Parameter | Expected Effect of 2-MeSATP | Method of Detection | Reference Protocol |
| M2-associated Markers | |||
| Arginase-1 Activity | ↑ | Colorimetric Assay | --INVALID-LINK-- |
| CD206 (Mannose Receptor) Expression | ↑ | Flow Cytometry | |
| CD163 Expression | ↑ | Flow Cytometry | |
| M1-associated Functions | |||
| Nitric Oxide (NO) Production | ↓ (Suppression of LPS/IFN-γ-induced production) | Griess Assay | --INVALID-LINK-- |
| General Macrophage Function | |||
| Phagocytosis | ↑ (of apoptotic cells) | Flow Cytometry, Microscopy | --INVALID-LINK-- |
Signaling Pathways
Activation of the P2Y11 receptor by 2-MeSATP in macrophages, particularly M2 macrophages, initiates a complex network of intracellular signaling cascades. The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq proteins.[1]
-
Gs-protein coupling leads to the activation of adenylyl cyclase (AC), resulting in an increase in intracellular cyclic AMP (cAMP) levels.
-
Gq-protein coupling activates phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).
These initial signaling events converge on downstream pathways, including the IκB kinase (IKK)/NF-κB and the MEK/ERK pathways, ultimately leading to the modulation of gene expression and cellular responses characteristic of an anti-inflammatory and pro-resolving macrophage phenotype.[2]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the in vitro effects of 2-MeSATP on macrophage activation.
Protocol 1: Differentiation and Polarization of Human Monocyte-Derived Macrophages (MDMs)
This protocol describes the generation of M2-polarized macrophages from human peripheral blood mononuclear cells (PBMCs), which are the primary cell type known to upregulate the P2Y11 receptor.
Materials:
-
Human buffy coats from healthy donors
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Recombinant Human Macrophage Colony-Stimulating Factor (M-CSF)
-
Recombinant Human Interleukin-4 (IL-4), Interleukin-10 (IL-10), or Interleukin-13 (IL-13)
-
2-MeSATP
Procedure:
-
PBMC Isolation: Isolate PBMCs from buffy coats by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.
-
Monocyte Adherence: Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in tissue culture plates at a density of 1-2 x 10^6 cells/cm². Incubate for 2-4 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.
-
Washing: Gently wash the plates three times with warm PBS or RPMI-1640 to remove non-adherent lymphocytes.
-
M0 Macrophage Differentiation: Add fresh RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of M-CSF. Culture for 6-7 days, replacing the medium every 2-3 days.
-
M2 Macrophage Polarization: After differentiation, replace the medium with fresh medium containing M-CSF and polarize the M0 macrophages by adding IL-4 (20 ng/mL), IL-10 (20 ng/mL), or IL-13 (20 ng/mL). Incubate for 24-48 hours.
-
2-MeSATP Treatment: Following M2 polarization, replace the medium with fresh medium containing the desired concentrations of 2-MeSATP (e.g., 1-100 µM). Include a vehicle control (medium without 2-MeSATP). Incubate for the desired time period (e.g., 6, 24, or 48 hours) depending on the endpoint being measured.
Protocol 2: General Cell Culture and Stimulation for Murine Macrophages (e.g., RAW 264.7, Bone Marrow-Derived Macrophages)
For studies utilizing murine macrophage cell lines or primary cells, the following general protocol can be adapted.
Cell Lines (e.g., RAW 264.7):
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells at an appropriate density in tissue culture plates.
-
For M2-like polarization, cells can be treated with IL-4 (20 ng/mL) for 24 hours prior to 2-MeSATP stimulation.
-
Treat with 2-MeSATP at desired concentrations and time points.
Bone Marrow-Derived Macrophages (BMDMs):
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture bone marrow cells in DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into BMDMs.
-
Polarize BMDMs to an M2 phenotype with IL-4 (20 ng/mL) for 24 hours.
-
Treat with 2-MeSATP as described for other macrophage types.
Protocol 3: Quantification of Tumor Necrosis Factor-alpha (TNF-α) Secretion
This protocol describes the measurement of TNF-α in culture supernatants by ELISA, a common method to assess pro-inflammatory responses.
Procedure:
-
After treating macrophages with 2-MeSATP (and a pro-inflammatory stimulus like LPS, if investigating suppression), collect the cell culture supernatants.
-
Centrifuge the supernatants at 1,000 x g for 10 minutes to pellet any detached cells.
-
Perform a sandwich ELISA for TNF-α using a commercial kit according to the manufacturer's instructions.[4][5]
-
Briefly, coat a 96-well plate with a capture antibody for TNF-α.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
After another incubation and wash, add streptavidin-HRP.
-
Finally, add a substrate solution (e.g., TMB) and stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentration of TNF-α in the samples based on the standard curve.
Protocol 4: Quantification of Interleukin-10 (IL-10) Secretion
This protocol outlines the measurement of the anti-inflammatory cytokine IL-10 in culture supernatants.
Procedure:
-
Collect and process cell culture supernatants as described in Protocol 3.
-
Use a commercial ELISA kit for IL-10, following the manufacturer's protocol. The steps are analogous to the TNF-α ELISA described above, but with antibodies specific for IL-10.[6]
Protocol 5: Arginase-1 Activity Assay
This colorimetric assay measures the activity of arginase-1, a key enzyme in M2 macrophages that competes with iNOS for the substrate L-arginine.
Procedure:
-
After treatment with 2-MeSATP, wash the macrophage monolayer with PBS.
-
Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100).
-
Activate arginase by heating the lysate with MnCl2.
-
Incubate the activated lysate with L-arginine to allow for the conversion to urea.
-
Stop the reaction and measure the amount of urea produced using a colorimetric reagent (e.g., α-isonitrosopropiophenone).
-
Read the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Calculate arginase activity based on a urea standard curve.[7][8][9]
Protocol 6: Nitric Oxide Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide (NO), a hallmark of M1 macrophage activation, by measuring its stable end product, nitrite, in the culture supernatant.
Procedure:
-
To assess the suppressive effect of 2-MeSATP, pre-treat M1-polarized macrophages (stimulated with LPS and IFN-γ) with 2-MeSATP.
-
Collect the culture supernatants.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatants.
-
Incubate in the dark at room temperature to allow for a colorimetric reaction.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
Protocol 7: Macrophage Phagocytosis Assay
This protocol uses fluorescently labeled particles to quantify the phagocytic capacity of macrophages.
Procedure:
-
Label target particles (e.g., zymosan, apoptotic cells, or fluorescent beads) with a fluorescent dye (e.g., FITC or pHrodo).
-
Treat macrophages with 2-MeSATP.
-
Add the labeled particles to the macrophage culture and incubate to allow for phagocytosis.
-
Wash away non-ingested particles.
-
Quantify phagocytosis using either:
-
Fluorimetry: Lyse the cells and measure the fluorescence intensity in the lysate.
-
Flow Cytometry: Detach the cells and analyze the percentage of fluorescently positive cells and the mean fluorescence intensity.
-
Fluorescence Microscopy: Visualize and count the number of ingested particles per cell.
-
Conclusion
The available evidence strongly suggests that 2-MeSATP, acting through the P2Y11 receptor, promotes an anti-inflammatory and pro-resolving phenotype in macrophages, particularly in the M2 subset. This is characterized by the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory and tissue repair-associated functions. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and quantify the specific effects of 2-MeSATP on macrophage activation in vitro. Such studies are crucial for understanding the therapeutic potential of targeting the P2Y11 receptor in inflammatory diseases, wound healing, and immuno-oncology. Further research is warranted to generate specific dose-response data for 2-MeSATP across a comprehensive range of macrophage activation markers and to further elucidate the intricate signaling networks involved.
References
- 1. researchgate.net [researchgate.net]
- 2. The Human G Protein-Coupled ATP Receptor P2Y11 Is Associated With IL-10 Driven Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The P2Y11 receptor of human M2 macrophages activates canonical and IL-1 receptor signaling to translate the extracellular danger signal ATP into anti-inflammatory and pro-angiogenic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cbsjournal.com [cbsjournal.com]
- 7. Regulation of Macrophage Arginase Expression and Tumor Growth by the Ron Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Assessment of Macrophage Functions in Repair and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of the arginase activity assay micromethod for macrophages and sera - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of 2-MeSATP as a P2 Receptor Agonist: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylthioadenosine 5'-triphosphate (2-MeSATP) is a stable and potent analog of adenosine 5'-triphosphate (ATP) that has been instrumental in the pharmacological characterization of purinergic P2 receptors. As a non-selective agonist, it exhibits activity across both the ionotropic P2X and metabotropic P2Y receptor families. This technical guide provides a comprehensive overview of the pharmacological profile of 2-MeSATP, detailing its potency and efficacy at various P2 receptor subtypes, the experimental protocols used to determine these properties, and the downstream signaling pathways it activates.
Quantitative Pharmacological Data
The potency and efficacy of 2-MeSATP vary across different P2 receptor subtypes. The following tables summarize the available quantitative data, primarily focusing on half-maximal effective concentrations (EC₅₀) which denote the concentration of 2-MeSATP required to elicit 50% of its maximal effect.
Table 1: Potency of 2-MeSATP at P2X Receptor Subtypes
| Receptor Subtype | Species | Potency (EC₅₀) | Notes |
| P2X1 | Human | 54 nM | Potent agonist. |
| P2X3 | Human | 350 nM | Potent agonist. |
| P2X4 | Human | 2 µM[1] | Partial agonist, approximately 57% of the maximal response to ATP.[1] |
| P2X4 | Mouse | 8 µM[1] | Partial agonist, approximately 65% of the maximal response to ATP.[1] |
Table 2: Potency of 2-MeSATP at P2Y Receptor Subtypes
| Receptor Subtype | Species | Potency (EC₅₀) | Notes |
| P2Y1 | Human | 8 nM[2] | The agonist activity of 2-MeSATP at the P2Y1 receptor has been a subject of debate, with some studies suggesting its effects may be due to contamination with 2-MeSADP.[3] However, other studies indicate it is a direct, albeit sometimes less potent, agonist compared to 2-MeSADP.[2][3] |
| P2Y11 | Human | 13.8 µM[2] | Weak agonist. |
| P2Y13 | Human | Weak agonist | Acts as a weak agonist at the P2Y13 receptor.[4] |
Key Experimental Protocols
The pharmacological characterization of 2-MeSATP has been achieved through a variety of in vitro assays. Below are detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology for P2X Receptors
This technique is employed to measure the ion channel activity of P2X receptors upon agonist stimulation.
Objective: To record the inward currents mediated by P2X receptor activation in response to 2-MeSATP.
Cell Lines: Human Embryonic Kidney (HEK293) cells or other suitable cell lines stably or transiently expressing the P2X receptor subtype of interest.[5][6][7]
Solutions:
-
Extracellular Solution (ECS) (in mM): 147 NaCl, 2 KCl, 1 MgCl₂, 2 CaCl₂, 13 D-glucose, 10 HEPES. Adjusted to pH 7.3 with NaOH.[6]
-
Intracellular Solution (ICS) (in mM): 110 KF, 10 KCl, 10 EGTA, 10 HEPES. Adjusted to pH 7.2 with KOH.[6]
Procedure:
-
Cell Preparation: Culture cells expressing the target P2X receptor on glass coverslips.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass to a resistance of 3-7 MΩ when filled with ICS.
-
Recording:
-
Mount the coverslip in a recording chamber on an inverted microscope and perfuse with ECS.
-
Approach a cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply 2-MeSATP at varying concentrations using a fast-perfusion system.
-
Record the resulting inward currents using a patch-clamp amplifier and data acquisition software.[5]
-
Data Analysis: Plot the peak current amplitude against the concentration of 2-MeSATP to generate a dose-response curve and determine the EC₅₀ value.
Calcium Mobilization Assay for Gq-Coupled P2Y Receptors (e.g., P2Y1)
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled P2Y receptors.
Objective: To quantify the mobilization of intracellular calcium in response to 2-MeSATP acting on P2Y1 receptors.
Cell Lines: 1321N1 human astrocytoma cells or other cell lines endogenously or recombinantly expressing the P2Y1 receptor.[8]
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[9][10]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES).
Procedure:
-
Cell Seeding: Plate cells in a 96-well or 384-well black, clear-bottom microplate and culture to form a confluent monolayer.
-
Dye Loading:
-
Wash the cells with assay buffer.
-
Incubate the cells with a calcium-sensitive dye loading solution in the dark at 37°C for approximately 1 hour.
-
-
Agonist Stimulation:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Add varying concentrations of 2-MeSATP to the wells.
-
-
Data Acquisition: Measure the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of emissions at two different excitation wavelengths is measured.[9]
Data Analysis: The increase in fluorescence (or fluorescence ratio) is plotted against the concentration of 2-MeSATP to determine the EC₅₀ for calcium mobilization.
cAMP Accumulation Assay for Gi-Coupled P2Y Receptors (e.g., P2Y12)
This assay is used to measure the inhibition of adenylyl cyclase activity, a hallmark of Gi-coupled receptor activation.
Objective: To determine the inhibitory effect of 2-MeSATP on forskolin-stimulated cAMP production in cells expressing P2Y12 receptors.
Cell Lines: CHO-K1 or HEK293 cells expressing the P2Y12 receptor.
Reagents:
-
Forskolin (an adenylyl cyclase activator).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or RO-20-1724) to prevent cAMP degradation.[11][12]
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Culture cells in appropriate multi-well plates.
-
Assay:
-
Pre-incubate the cells with a PDE inhibitor.
-
Add varying concentrations of 2-MeSATP.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes).
-
-
Cell Lysis and Detection:
-
Lyse the cells.
-
Measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's protocol.
-
Data Analysis: The percentage inhibition of forskolin-stimulated cAMP accumulation is plotted against the concentration of 2-MeSATP to calculate the IC₅₀ value.
Signaling Pathways
2-MeSATP, by activating different P2 receptor subtypes, initiates distinct downstream signaling cascades.
P2X Receptor Signaling
Activation of P2X receptors, which are ligand-gated ion channels, by 2-MeSATP leads to the opening of a non-selective cation channel. This results in the rapid influx of Na⁺ and Ca²⁺ ions, leading to membrane depolarization and the activation of various calcium-dependent intracellular processes.
P2Y1 Receptor Signaling (Gq-coupled)
The P2Y1 receptor is coupled to the Gq/11 family of G proteins.[13] Upon activation by an agonist like 2-MeSATP, the following cascade is initiated:
Caption: P2Y1 receptor signaling pathway.
P2Y12 Receptor Signaling (Gi-coupled)
The P2Y12 receptor is coupled to the Gi family of G proteins.[14][15] Activation by an agonist results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: P2Y12 receptor signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for characterizing the activity of 2-MeSATP at a specific P2 receptor subtype.
Caption: General experimental workflow.
Conclusion
2-MeSATP remains a valuable pharmacological tool for the study of P2 receptors. Its distinct profile of activity across P2X and P2Y subtypes, characterized by the experimental protocols detailed herein, allows researchers to probe the function of these receptors in various physiological and pathological contexts. A thorough understanding of its potency, efficacy, and downstream signaling effects is crucial for the accurate interpretation of experimental data and for the design of novel therapeutic agents targeting the purinergic signaling system.
References
- 1. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Automated Planar Patch-Clamp Recording of P2X Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Second messenger cascade specificity and pharmacological selectivity of the human P2Y1-purinoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. カルシウムインジケーター | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Distinct Signaling Patterns of Allosteric Antagonism at the P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on 2-Methylthioadenosine Triphosphate (2-MesATP) and its Role in Modulating ATP-Dependent Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methylthioadenosine triphosphate (2-MesATP) and its interaction with purinergic signaling pathways, specifically focusing on its role as a ligand for the P2Y12 receptor and the subsequent impact on ATP-dependent enzymatic activity. This document clarifies the nuanced mechanism of action, moving beyond the general concept of "ATP synthesis inhibition" to a precise description of how P2Y12 receptor modulation affects the consumption of ATP by adenylyl cyclase.
Executive Summary
2-Methylthioadenosine triphosphate (2-MesATP), along with its ADP analog (2-MeSADP), are potent ligands for P2Y purinergic receptors, particularly the P2Y12 receptor, a G protein-coupled receptor (GPCR) crucial in platelet aggregation and immune cell function.[1][2][3] The P2Y12 receptor is coupled to an inhibitory G-protein (Gi), which, upon activation, inhibits the enzyme adenylyl cyclase.[2][4][5] This inhibition reduces the conversion of intracellular ATP into the second messenger cyclic adenosine monophosphate (cAMP).[3]
Therefore, the primary role of P2Y12 receptor ligands is not the direct inhibition of mitochondrial ATP synthesis, but rather the modulation of ATP consumption by adenylyl cyclase. Agonists of the P2Y12 receptor, like ADP and 2-MeSADP, are key inhibitors of adenylyl cyclase activity.[3] Conversely, antagonists block this inhibition. This guide will detail this critical signaling pathway, provide quantitative data on ligand interactions, and outline the experimental protocols necessary to study these effects.
Mechanism of Action: The P2Y12 Signaling Pathway
The P2Y12 receptor is a central node in purinergic signaling. Its activation by an agonist, such as the endogenous ligand ADP or its potent analog 2-MeSADP, initiates a conformational change that activates the associated heterotrimeric Gi protein.[1] The activated Gαi subunit dissociates and directly inhibits adenylyl cyclase.[2][5]
The function of adenylyl cyclase is to catalyze the conversion of ATP into cAMP. By inhibiting this enzyme, P2Y12 receptor activation leads to a decrease in intracellular cAMP levels.[3] This reduction in cAMP has significant downstream effects, particularly in platelets, where it contributes to the amplification of the aggregation response.[1][2]
It is crucial to distinguish between the roles of agonists and antagonists in this pathway:
-
Agonists (e.g., ADP, 2-MeSADP): Bind to and activate the P2Y12 receptor, leading to the inhibition of adenylyl cyclase and thus a reduction in ATP consumption for cAMP production.
-
Antagonists (e.g., Cangrelor, 2MeSAMP): Bind to the P2Y12 receptor but do not activate it. They competitively block agonists from binding, thereby preventing the inhibition of adenylyl cyclase .[6][7] This results in a relative increase in ATP consumption for cAMP production compared to the agonist-stimulated state.
While 2-MeSATP has been structurally characterized in complex with the P2Y12 receptor and is considered a potential partial agonist, its close analog 2-MeSADP is a well-established full agonist.[8] The ambiguity in the literature regarding whether ATP derivatives act as agonists or antagonists underscores the complexity of P2Y12 pharmacology.[8]
Signaling Pathway Diagram
The following diagram illustrates the P2Y12 signaling cascade and the role of ATP.
Quantitative Pharmacological Data
The binding affinity and functional potency of various ligands at the P2Y12 receptor are critical for research and drug development. While specific data for 2-MesATP can be complex due to its potential role as a partial agonist, data for the closely related full agonist 2-MeSADP and the antagonist Cangrelor are well-characterized.[8][9]
| Compound | Parameter | Value | Receptor Source / System |
| 2-MeSADP | EC50 | 5 nM | Human P2Y12 Receptor |
| Cangrelor | Ki | 0.4 nM | Human P2Y12 Receptor |
| 2-Chloro-ADP | IC50 | 25.5 ± 7.7 nM | Human Platelets (VASP Assay) |
| 2-Chloro-ADP | IC50 | 244 nM | PC12 Cells (Adenylyl Cyclase Assay) |
Note: EC50 (half-maximal effective concentration) for an agonist indicates the concentration required for 50% of the maximal response. Ki (inhibition constant) for an antagonist represents its binding affinity. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces a response by 50%. Lower values indicate higher potency or affinity. Data is compiled from multiple sources and experimental conditions may vary.[9][10][11][12][13]
Key Experimental Protocols
To investigate the effects of compounds like 2-MesATP on the P2Y12 receptor and cellular ATP, two primary types of assays are employed: receptor binding assays and functional cellular assays.
Protocol 1: P2Y12 Radioligand Competitive Binding Assay
This protocol provides a method to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the P2Y12 receptor.[9]
Materials:
-
Receptor Source: Washed human platelets or cell membranes expressing the recombinant human P2Y12 receptor.
-
Radioligand: [³³P]2MeSADP or a similar high-affinity P2Y12 radioligand.
-
Test Compound: 2-MesATP or other compounds of interest.
-
Assay Buffer: e.g., Tris-HCl buffer with MgCl₂ and BSA.
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Incubation: In a microplate, combine the receptor source, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound. Include control wells for total binding (no test compound) and non-specific binding (excess of a known non-labeled antagonist).
-
Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other readings to determine specific binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[13]
Protocol 2: Cellular ATP Measurement via Bioluminescence Assay
This protocol measures changes in intracellular ATP levels in response to treatment with a test compound, providing functional data on cellular energy status.[14][15]
Materials:
-
Cell Line: A relevant cell line expressing the P2Y12 receptor (e.g., CHO-K1 cells transfected with P2Y12, human platelets).[4]
-
Test Compound: 2-MesATP or other modulators.
-
Forskolin (optional): To stimulate adenylyl cyclase and establish a baseline of ATP consumption.
-
ATP Bioluminescence Assay Kit (containing luciferase and D-luciferin).
-
Opaque-walled 96-well plates suitable for luminescence.
-
Luminometer.
Methodology:
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate and culture overnight to allow for adherence.
-
Treatment: Treat the cells with varying concentrations of the test compound. If investigating antagonist effects, pre-incubate with the antagonist before adding an agonist (like 2-MeSADP) and a stimulant (like forskolin).
-
Incubation: Incubate the plate for the desired period (e.g., 15-60 minutes) at 37°C.
-
Assay Reagent Preparation: Equilibrate the ATP assay reagent and the cell plate to room temperature.
-
Cell Lysis and Reaction: Add the ATP assay reagent directly to each well according to the manufacturer's instructions. This reagent typically contains a detergent to lyse the cells and the necessary substrates (luciferase, D-luciferin) for the reaction.
-
Signal Stabilization: Mix the plate on an orbital shaker for 2-5 minutes to ensure complete cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence in each well using a luminometer. The light output is directly proportional to the ATP concentration.
-
Data Analysis: Normalize the luminescence readings to cell number or protein concentration if significant cytotoxicity is observed. Plot the ATP levels against the test compound concentration.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a competitive binding assay.
Conclusion
2-MesATP and related compounds are critical tools for studying the P2Y12 receptor. Their mechanism of action is not a direct inhibition of ATP synthesis but a nuanced modulation of the Gi-coupled P2Y12 signaling pathway, which controls the activity of adenylyl cyclase. This, in turn, regulates the rate at which intracellular ATP is consumed to produce the second messenger cAMP. Understanding this distinction is vital for accurately interpreting experimental data and for the rational design of therapeutic agents targeting the purinergic system. The protocols and data presented in this guide provide a robust framework for researchers to further explore this important signaling pathway.
References
- 1. ADP signalling through P2Y purinoceptor 12 | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. The P2Y(12) antagonists, 2MeSAMP and cangrelor, inhibit platelet activation through P2Y(12)/G(i)-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonist-bound structure of the human P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Core of P2Y1 Receptor Activation: An In-depth Technical Guide to the Structure-Activity Relationship of 2-Mesatp and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-Mesatp (2-methylthioadenosine 5'-triphosphate) and its analogs, potent agonists of the P2Y1 receptor. Understanding the intricate relationship between the chemical structure of these compounds and their biological activity is paramount for the rational design of novel therapeutics targeting a wide range of physiological processes, including platelet aggregation, neurotransmission, and inflammation. This document delves into the quantitative data delineating these relationships, detailed experimental protocols for assessing compound activity, and a visual representation of the key signaling pathways involved.
Quantitative Structure-Activity Relationship of 2-Thioether ATP Analogs
The potency and efficacy of 2-Mesatp and its derivatives are critically dependent on the nature of the substituent at the 2-position of the adenine ring. The following tables summarize the quantitative SAR data for a series of 2-thioether analogs of ATP at the P2Y1 receptor, a Gq-coupled receptor.
Table 1: Potency of 2-Thioether ATP Analogs in Stimulating Phospholipase C Activity in Turkey Erythrocyte Membranes
| Compound | R (Substituent at 2-position) | K0.5 (nM) |
| 2-Mesatp | -SCH3 | 2.5 |
| 8 | -S(CH2)5CH3 | 1.5 |
| 9 | -S-Cyclohexyl | 2.0 |
| 12 | -S(CH2)2C6H4-p-NH2 | 1.5 |
| 13 | -S(CH2)2C6H5 | 4.5 |
| 15 | -S(CH2)6CN | 770 |
| 16 | -S(CH2)5CH=CH2 | 3.0 |
| 17 | -S(CH2)2C6H4-p-NO2 | 7.0 |
Data extracted from Jacobson et al., J. Med. Chem. 1993, 36, 21, 3291-3299.[1][2]
Table 2: Agonist Activity of 2-Thioether ATP Analogs in Guinea Pig Taenia Coli (P2Y-receptor mediated relaxation)
| Compound | R (Substituent at 2-position) | pD2 |
| 2-Mesatp | -SCH3 | 7.8 |
| 8 | -S(CH2)5CH3 | 7.5 |
| 9 | -S-Cyclohexyl | 7.6 |
| 12 | -S(CH2)2C6H4-p-NH2 | 7.9 |
| 13 | -S(CH2)2C6H5 | 7.5 |
| 15 | -S(CH2)6CN | 6.1 |
| 16 | -S(CH2)5CH=CH2 | 7.7 |
| 17 | -S(CH2)2C6H4-p-NO2 | 7.3 |
Data extracted from Jacobson et al., J. Med. Chem. 1993, 36, 21, 3291-3299.[1][2]
The data reveals that modifications to the 2-thioether substituent significantly impact agonist potency. Generally, bulky and hydrophobic groups at this position are well-tolerated and can even enhance potency. For instance, the hexyl (Compound 8) and cyclohexyl (Compound 9) derivatives exhibit high potency, similar to 2-Mesatp.[1] The introduction of an aminophenyl)ethyl group (Compound 12) also results in a highly potent agonist.[1] Conversely, the presence of a polar cyano group at the end of a hexyl chain (Compound 15) dramatically reduces potency.[1]
P2Y1 Receptor Signaling Pathway
Activation of the P2Y1 receptor by agonists such as 2-Mesatp initiates a well-defined signaling cascade. The P2Y1 receptor is coupled to the Gq family of G proteins.[3] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[3] This rise in intracellular calcium is a hallmark of P2Y1 receptor activation. Furthermore, P2Y1 receptor activation can lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key pathway involved in cell proliferation and differentiation.[4] This activation is dependent on PLC and PI3 kinase activity.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. P2Y nucleotide receptor signaling through MAPK/ERK is regulated by extracellular matrix: involvement of beta3 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extracellular ATP activates ERK1/ERK2 via a metabotropic P2Y1 receptor in a Ca2+ independent manner in differentiated human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploratory Studies on 2-Methylthioadenosine 5'-Triphosphate (2-MeSATP) in Inflammatory Models: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the current understanding of 2-Methylthioadenosine 5'-triphosphate (2-MeSATP) in the context of inflammatory models. It aims to furnish researchers and drug development professionals with a foundational resource, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated inflammation contributes to a wide range of pathologies. Purinergic signaling, mediated by extracellular nucleotides like adenosine triphosphate (ATP) and its analogs, has emerged as a critical regulator of inflammatory processes. 2-Methylthioadenosine 5'-triphosphate (2-MeSATP) is a potent analog of ATP that exhibits high affinity for certain P2Y purinergic receptors, particularly the P2Y1 and P2Y12 subtypes.[1][2] This guide explores the existing research on the effects of 2-MeSATP in various inflammatory models, providing a framework for future investigations into its therapeutic potential.
Data Presentation: Quantitative Effects of 2-MeSATP in Inflammatory Models
The following tables summarize the quantitative data from studies investigating the effects of 2-MeSATP in nociceptive and inflammatory models. It is important to note that research directly assessing the anti-inflammatory, dose-dependent effects of 2-MeSATP on classical inflammatory endpoints like edema is limited. The available data primarily focuses on its role in nociception, which is closely linked to inflammation.
Table 1: Effect of 2-MeSATP on Nocifensive Behavior in Rats
| Model | Agonist | Dose (nmol, intraplantar) | Endpoint | Observation |
| Naïve Rats | 2-MeSATP | 1000 | Hindpaw-lifting time | Appreciable hindpaw-lifting behavior observed.[3] |
| Naïve Rats | ATP | 100 | Hindpaw-lifting time | Nocifensive behavior observed.[3] |
| Naïve Rats | α,β-methylene ATP | 10, 100 | Hindpaw-lifting time | Nocifensive behavior observed.[3] |
| Capsaicin-treated Rats | 2-MeSATP | 1000 | Hindpaw-lifting time | Reduced, but still present, hindpaw-lifting behavior (approx. 25% of normal).[3] |
This table is based on data suggesting 2-MeSATP's role in nociception, a key component of the inflammatory response.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are representative protocols for common inflammatory models that can be adapted for studying 2-MeSATP.
Protocol 1: Carrageenan-Induced Paw Edema in Rodents
This widely used model assesses the acute inflammatory response.[4][5]
Objective: To evaluate the effect of 2-MeSATP on paw edema induced by carrageenan.
Materials:
-
Male Wistar rats or Swiss mice
-
2-MeSATP (Tocris Bioscience or equivalent)
-
Carrageenan (Lambda, Type IV, Sigma-Aldrich)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Plethysmometer
-
Syringes and needles (27-gauge)
Procedure:
-
Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to control and treatment groups (n=6-8 per group).
-
Compound Administration: Administer 2-MeSATP or vehicle (e.g., saline) via a relevant route (e.g., intraperitoneal, intravenous, or intraplantar) at various doses.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw. Inject an equal volume of saline into the left hind paw as a control.
-
Measurement of Paw Volume: Measure the volume of both hind paws using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. The percentage inhibition of edema in the treated groups is calculated relative to the vehicle-treated control group.
Protocol 2: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
This in vitro assay is used to assess the pro- or anti-inflammatory effects of a compound on immune cells.[6][7]
Objective: To determine the effect of 2-MeSATP on the production of pro-inflammatory cytokines by LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line or primary bone marrow-derived macrophages (BMDMs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)
-
2-MeSATP
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Cell culture plates (96-well)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of 2-MeSATP for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4, 12, or 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the 2-MeSATP-treated groups to the LPS-only control group to determine the percentage inhibition or stimulation of cytokine release.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key concepts related to the study of 2-MeSATP in inflammation.
Caption: Workflow for assessing 2-MeSATP in a carrageenan-induced paw edema model.
Caption: Proposed signaling pathway for 2-MeSATP-mediated inflammation via the P2Y1 receptor.
Conclusion and Future Directions
The available evidence suggests that 2-MeSATP, as a potent P2Y receptor agonist, likely plays a significant role in modulating inflammatory and nociceptive processes.[2][3] However, the current body of research is not extensive, and there is a clear need for more detailed investigations. Future studies should focus on establishing clear dose-response relationships for 2-MeSATP in various in vivo models of inflammation, such as carrageenan-induced paw edema and LPS-induced systemic inflammation. Furthermore, in vitro studies are required to elucidate its specific effects on a broader range of immune cells and the production of a wider array of inflammatory mediators. A deeper understanding of the signaling pathways modulated by 2-MeSATP will be crucial for determining its potential as a therapeutic target for inflammatory diseases. This guide serves as a foundational resource to stimulate and inform such future research endeavors.
References
- 1. Comprehensive insights into potential roles of purinergic P2 receptors on diseases: Signaling pathways involved and potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harnessing stem cell therapeutics in LPS-induced animal models: mechanisms, efficacies, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of inflammation and inflammatory mediators on nociceptive behaviour induced by ATP analogues in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide-induced inflammation in human peritoneal mesothelial cells is controlled by ERK1/2-CDK5-PPARγ axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Interrogating Hepatocyte Purinergic Signaling with 2-MeSATP
Audience: Researchers, scientists, and drug development professionals.
Introduction: Extracellular nucleotides such as adenosine triphosphate (ATP) and its analogs are crucial signaling molecules that regulate a wide array of physiological processes in the liver. These molecules act upon purinergic receptors, which are broadly classified into P1 (adenosine-activated) and P2 (ATP/ADP/UTP/UDP-activated) receptors. In hepatocytes, P2Y receptors, a class of G protein-coupled receptors, play significant roles in processes like glycogen metabolism, bile secretion, and cellular regeneration.[1][2]
2-Methylthioadenosine triphosphate (2-MeSATP) is a potent, relatively stable analog of ATP. In rat hepatocytes, it primarily functions as an agonist for the P2Y1 receptor.[3][4] Activation of this receptor initiates the phosphoinositide signaling cascade, leading to the generation of inositol 1,4,5-trisphosphate (IP3) and subsequent release of calcium (Ca2+) from intracellular stores.[3] This makes 2-MeSATP an invaluable tool for studying the dynamics of purinergic signaling in liver cells. This document provides detailed protocols for the culture of primary hepatocytes and the subsequent analysis of cellular responses to 2-MeSATP stimulation, including intracellular calcium mobilization and ATP release.
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of 2-MeSATP on rat hepatocytes as reported in the literature.
| Parameter | Value | Cell Type | Notes | Reference |
| Ka for Glycogen Phosphorylase Activation | 20 nM | Rat Hepatocytes | 2-MeSATP was found to be approximately 25 times more potent than ATP for this metabolic endpoint. | [5] |
| Threshold for [Ca2+]i Transients | 0.1 - 10 µM | Single Rat Hepatocytes | Significant cell-to-cell variability was observed. The threshold for 2-MeSATP was similar to that of 2-MeSADP in the same cell. | [3] |
| Concentration for Maximal [Ca2+]i Response | ~10-20 fold above threshold | Single Rat Hepatocytes | High concentrations induce high-frequency calcium transients of short duration. | [3] |
| Qualitative [Ca2+]i Response | Repetitive, short-duration transients | Single Rat Hepatocytes | The pattern is indistinguishable from that induced by ADP but distinct from the sustained rise caused by high concentrations of ATP. | [3] |
Experimental Workflow
The overall workflow for investigating the effects of 2-MeSATP on cultured hepatocytes involves several key stages, from cell isolation to data analysis.
Caption: Experimental workflow for analyzing 2-MeSATP effects.
Signaling Pathway of 2-MeSATP in Hepatocytes
2-MeSATP primarily exerts its effects in hepatocytes through the P2Y1 receptor, a Gq-coupled protein, which activates the phospholipase C pathway.
Caption: 2-MeSATP signaling cascade via the P2Y1 receptor.
Detailed Experimental Protocols
Protocol 1: Isolation and Culture of Primary Rat Hepatocytes
This protocol is based on the widely used two-step collagenase perfusion method.
Materials:
-
Perfusion Buffer: Calcium-free Hanks' Balanced Salt Solution (HBSS) with 0.5 mM EGTA.
-
Digestion Buffer: Williams' Medium E with 0.05% w/v Collagenase Type IV.
-
Wash Medium: Williams' Medium E with 10% Fetal Bovine Serum (FBS).
-
Culture Medium: Williams' Medium E supplemented with 5% FBS, 1% Penicillin-Streptomycin, 1 µM Dexamethasone, and 4 µg/mL Insulin.
-
Collagen Type I-coated culture plates.
-
Perfusion setup (pump, tubing, bubble trap, water bath).
-
Sterile surgical instruments.
Methodology:
-
Anesthesia: Anesthetize a male Sprague-Dawley rat (250-300g) following approved institutional guidelines.
-
Surgical Preparation: Surgically expose the peritoneal cavity and locate the portal vein and inferior vena cava.
-
Cannulation: Cannulate the portal vein and sever the inferior vena cava to allow perfusate outflow.
-
Step 1 Perfusion (EGTA): Begin perfusion with oxygenated Perfusion Buffer at 37°C at a flow rate of 15-20 mL/min for 10-15 minutes, or until the liver appears blanched. This step chelates calcium to disrupt cell-cell junctions.
-
Step 2 Perfusion (Collagenase): Switch to the oxygenated Digestion Buffer at 37°C and perfuse for another 10-15 minutes. The liver should become soft and digested.
-
Cell Liberation: Aseptically remove the liver to a sterile petri dish containing Wash Medium. Gently tease the cells apart using a sterile cell scraper or forceps.
-
Filtration and Purification: Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue. Purify hepatocytes from non-parenchymal cells by low-speed centrifugation (50 x g for 3-5 minutes) several times. Resuspend the pellet in Wash Medium after each spin.
-
Viability and Seeding: Determine cell viability and count using the Trypan Blue exclusion test. Seed viable hepatocytes onto collagen-coated plates at a density of 0.5 - 1.0 x 10^6 cells/mL in Culture Medium.
-
Incubation: Incubate cells at 37°C in a 5% CO2 humidified incubator. Allow cells to attach for 4-6 hours before changing the medium to remove unattached and non-viable cells. Experiments are typically performed 24-48 hours post-plating.
Protocol 2: Measurement of Intracellular Calcium ([Ca2+]i) Transients
This protocol describes the use of a fluorescent calcium indicator to measure changes in cytosolic calcium in response to 2-MeSATP.
Materials:
-
Cultured primary hepatocytes (from Protocol 1).
-
Fura-2 AM or Fluo-4 AM calcium indicator.
-
Pluronic F-127.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
2-MeSATP stock solution (e.g., 10 mM in water, stored at -20°C).
-
Fluorescence microscope with an appropriate filter set and a camera for time-lapse imaging, or a fluorescence plate reader.
Methodology:
-
Indicator Loading:
-
Prepare a loading solution by mixing Fura-2 AM (final concentration 2-5 µM) with an equal volume of 20% Pluronic F-127 in KRH buffer.
-
Aspirate the culture medium from the hepatocyte plates.
-
Add the loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
-
Washing: After incubation, wash the cells three times with fresh KRH buffer to remove extracellular dye. Allow the cells to rest for 15-20 minutes to ensure complete de-esterification of the AM ester.
-
Baseline Measurement:
-
Place the plate on the microscope stage or in the plate reader.
-
Acquire baseline fluorescence readings for 1-2 minutes to establish a stable signal. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm. For Fluo-4, use excitation at ~490 nm and emission at ~520 nm.
-
-
Stimulation:
-
Prepare working dilutions of 2-MeSATP in KRH buffer.
-
Add the 2-MeSATP solution to the cells to achieve the desired final concentration (e.g., in the range of 0.1 µM to 20 µM).
-
-
Data Acquisition: Immediately begin recording the fluorescence signal for 5-15 minutes to capture the dynamic changes in [Ca2+]i. In single-cell imaging, this will reveal the characteristic oscillatory transients induced by 2-MeSATP.[3]
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensity at 340 nm vs. 380 nm. This ratio is proportional to the intracellular calcium concentration.
-
For single-wavelength dyes like Fluo-4, express the data as a change in fluorescence relative to the baseline (F/F0).
-
Analyze the frequency, amplitude, and duration of the calcium transients.
-
Protocol 3: ATP Release Assay
This protocol uses the luciferin-luciferase bioluminescence assay to measure ATP released from hepatocytes into the extracellular medium.
Materials:
-
Cultured primary hepatocytes.
-
ATP Assay Kit (containing luciferin and luciferase).
-
Opti-MEM or other suitable buffer.
-
Luminometer or a plate reader with luminescence detection capability.
-
ATP standard for generating a calibration curve.
-
2-MeSATP stock solution.
Methodology:
-
Cell Preparation: Grow hepatocytes to confluence in 35-mm dishes or multi-well plates.
-
Medium Exchange: Gently wash the cells twice with 1 mL of pre-warmed Opti-MEM or a similar buffer to remove any background ATP from the culture medium.
-
Assay Initiation:
-
Add 800 µL of Opti-MEM containing the luciferin-luciferase reagent to each dish.
-
Place the dish in the luminometer and begin measuring baseline luminescence every 10-30 seconds.
-
-
Stimulation: Once a stable baseline is established, add 2-MeSATP to the dish to achieve the desired final concentration.
-
Measurement: Continue to record the luminescence signal in real-time for several minutes. An increase in luminescence corresponds to an increase in extracellular ATP concentration.
-
Quantification:
-
Generate a standard curve by adding known concentrations of ATP to the assay buffer.
-
Use the standard curve to convert the relative light units (RLU) measured from the cell samples into absolute ATP concentrations (e.g., in nM).
-
-
Data Analysis: Plot the change in extracellular ATP concentration over time to visualize the dynamics of release following stimulation with 2-MeSATP.
References
- 1. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the biological effects of 2-methylthio-ATP on rat hepatocytes: clear-cut differences with ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the biological effects of 2-methylthio-ATP on rat hepatocytes: clear-cut differences with ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actions of ADP, but not ATP, on cytosolic free Ca2+ in single rat hepatocytes mimicked by 2-methylthioATP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Mesatp in In Vivo Endotoxic Shock Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 2-Mesatp (2-Methylthioadenosine-5'-triphosphate), a potent P2Y receptor agonist, in preclinical in vivo models of endotoxic shock. This document includes detailed experimental protocols, a summary of dosage and its effects, and a description of the implicated signaling pathways.
Introduction
Endotoxic shock, a severe systemic inflammatory response primarily triggered by lipopolysaccharide (LPS) from Gram-negative bacteria, remains a significant challenge in critical care medicine. The pathophysiology involves a complex cascade of inflammatory mediators, leading to organ dysfunction and high mortality rates. Purinergic signaling, mediated by extracellular nucleotides like ATP and their receptors, has emerged as a crucial modulator of inflammatory processes.[1] 2-Mesatp, a stable analog of ATP, is a valuable tool for investigating the role of P2Y receptors in the inflammatory cascade of endotoxic shock. It has been shown to inhibit the release of key inflammatory mediators and protect against endotoxin-induced lethality in murine models.[1] These notes are intended to guide researchers in designing and executing in vivo studies to explore the therapeutic potential of targeting P2Y receptors with 2-Mesatp.
Data Presentation: 2-Mesatp Dosage and Effects in Murine Endotoxic Shock
The following table summarizes the quantitative data from a key study investigating the effects of 2-Mesatp in a murine model of LPS-induced endotoxic shock.
| Animal Model | LPS Dosage (Intravenous) | 2-Mesatp Dosage (Intravenous) | Key Findings | Reference |
| Male BALB/c mice | 800 µg/kg | 3.66 mg/kg | - | Proctor et al., 1994 |
| 36.6 mg/kg | Significantly reduced serum levels of TNF-α and IL-1α. | Proctor et al., 1994 | ||
| Male BALB/c mice | 900 µg/kg | 3.66 mg/kg | - | Proctor et al., 1994 |
| 36.6 mg/kg | Significantly increased survival rates at 48 hours. | Proctor et al., 1994 |
Experimental Protocols
This section provides a detailed methodology for a typical in vivo endotoxic shock study in mice to evaluate the efficacy of 2-Mesatp.
Objective:
To assess the effect of 2-Mesatp on survival and inflammatory cytokine production in a murine model of LPS-induced endotoxic shock.
Materials:
-
Animals: Male BALB/c mice (8-12 weeks old)
-
Reagents:
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
2-Mesatp (sodium salt)
-
Sterile, pyrogen-free 0.9% saline
-
-
Equipment:
-
Animal scale
-
Syringes and needles (27-30 gauge)
-
Vortex mixer
-
Centrifuge
-
ELISA kits for murine TNF-α and IL-1β
-
Microplate reader
-
Procedure:
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week before the experiment with ad libitum access to food and water.
-
Preparation of Reagents:
-
Reconstitute LPS in sterile, pyrogen-free saline to a stock concentration of 1 mg/mL. Vortex thoroughly.
-
Dissolve 2-Mesatp in sterile, pyrogen-free saline to the desired stock concentrations (e.g., 1 mg/mL and 10 mg/mL).
-
On the day of the experiment, dilute the stock solutions of LPS and 2-Mesatp to the final injection concentrations based on the average weight of the mice.
-
-
Experimental Groups:
-
Group 1: Control (Saline): Administer sterile saline.
-
Group 2: LPS: Administer LPS (e.g., 800 µg/kg).
-
Group 3: LPS + 2-Mesatp (Low Dose): Administer LPS followed by 2-Mesatp (e.g., 3.66 mg/kg).
-
Group 4: LPS + 2-Mesatp (High Dose): Administer LPS followed by 2-Mesatp (e.g., 36.6 mg/kg).
-
-
Administration:
-
Weigh each mouse accurately on the day of the experiment.
-
Administer the appropriate treatment via intravenous (e.g., retro-orbital or tail vein) injection. The volume of injection should be consistent across all groups (e.g., 100 µL).
-
-
Monitoring:
-
Survival: Monitor the animals for mortality at regular intervals (e.g., every 6 hours for the first 48 hours, then daily for up to 7 days).
-
Clinical Signs: Observe for signs of endotoxic shock, such as lethargy, piloerection, and huddling behavior.
-
-
Cytokine Analysis:
-
At a predetermined time point post-injection (e.g., 1.5 hours for TNF-α, 4 hours for IL-1β), euthanize a subset of animals from each group.
-
Collect blood via cardiac puncture into tubes without anticoagulant.
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.
-
Store the serum at -80°C until analysis.
-
Measure the concentrations of TNF-α and IL-1β in the serum using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Analyze survival data using Kaplan-Meier survival curves and the log-rank test.
-
Analyze cytokine data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test for multiple comparisons. A p-value of < 0.05 is typically considered statistically significant.
-
Signaling Pathways and Experimental Workflow
Signaling Pathway of Endotoxic Shock and 2-Mesatp Intervention
Endotoxic shock is initiated by the binding of LPS to Toll-like receptor 4 (TLR4) on immune cells, primarily macrophages. This triggers a downstream signaling cascade involving the activation of transcription factors like NF-κB, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 2-Mesatp, as a P2Y receptor agonist, is thought to modulate this inflammatory response. The P2Y12 receptor, in particular, has been implicated in inflammatory processes.[2][3][4][5][6] Activation of P2Y receptors can influence intracellular signaling pathways, though the precise mechanisms of 2-Mesatp's anti-inflammatory effects in endotoxic shock require further elucidation.
Signaling pathway of endotoxic shock and 2-Mesatp modulation.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol described above.
Experimental workflow for in vivo endotoxic shock studies.
References
- 1. Protection of mice from endotoxic death by 2-methylthio-ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting P2Y12 receptor relieves LPS-induced inflammation and endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting P2Y12 receptor relieves LPS‐induced inflammation and endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. The Role of P2Y12 Receptor and Activated Platelets During Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2Y12R Blockade Attenuates LPS-Induced Acute Lung Injury Associated with Suppression of Inflammasome-Mediated Pyroptotic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2-Mesatp in Neurodegenerative Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylthioadenosine triphosphate (2-Mesatp) is a stable and potent analog of adenosine triphosphate (ATP) that acts as an agonist for P2 purinergic receptors, particularly the P2Y subtypes. In the central nervous system (CNS), extracellular nucleotides like ATP are critical signaling molecules released during injury or stress, acting as "danger signals." 2-Mesatp serves as a valuable pharmacological tool to mimic these signals and investigate the intricate roles of purinergic signaling in the context of neurodegenerative diseases. Its application is pivotal in studying neuroinflammation, a common pathological hallmark of conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. By activating specific P2Y receptors on microglia, astrocytes, and neurons, 2-Mesatp allows researchers to dissect the molecular pathways that govern glial activation, immune responses, and neuronal dysfunction.
Application Notes
Mechanism of Action of 2-Mesatp
2-Mesatp is a broad-spectrum agonist for P2Y receptors, with notable activity at P2Y1 and P2Y12 receptors, and also some P2X receptors.[1][2][3][4][5]
-
P2Y1 Receptors: These Gq-protein coupled receptors are expressed on neurons and astrocytes.[6][7] Upon activation by 2-Mesatp, the Gq subunit stimulates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[3][6] This pathway is crucial for modulating neuronal excitability and astrocytic functions, including gliotransmitter release.[6][8] Dysregulation of P2Y1-mediated signaling has been implicated in neuronal excitotoxicity and astrogliosis, key features of neurodegeneration.[9]
-
P2Y12 Receptors: These Gi-protein coupled receptors are almost exclusively expressed on microglia in the CNS.[10][11][12] Activation of P2Y12 receptors by 2-Mesatp inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This signaling cascade is fundamental for microglial chemotaxis, where microglia processes extend towards the source of ATP (or 2-Mesatp).[13][14] Furthermore, P2Y12 activation is linked to the phosphorylation and activation of the p38 mitogen-activated protein kinase (MAPK) pathway, a key regulator of inflammatory responses in microglia.[13][15]
Investigating Neuroinflammation and Microglial Activation
Neuroinflammation, primarily driven by the activation of microglia, is a critical component of neurodegenerative disease progression. ATP released from damaged neurons acts as a primary "find-me" signal for microglia, which is mediated by P2Y12 receptors.
2-Mesatp can be utilized to:
-
Induce Microglial Activation in Vitro: By treating primary microglial cultures with 2-Mesatp, researchers can study the morphological and functional changes associated with activation. This includes the transition from a ramified, resting state to an amoeboid, phagocytic phenotype.
-
Model Neuroinflammatory Conditions in Vivo: Intracerebral administration of 2-Mesatp can be used to create a localized neuroinflammatory environment, allowing for the study of microglial responses and their impact on surrounding neurons in animal models. This approach is central to the "two-hit hypothesis" of neuroinflammation, where an initial insult is exacerbated by the release of ATP (the second hit), leading to a heightened inflammatory state.[16][17]
-
Screen for Anti-inflammatory Compounds: The 2-Mesatp-induced microglial activation model provides a platform to test the efficacy of novel therapeutic agents aimed at dampening neuroinflammation by targeting the P2Y12 pathway.
Studying Neuronal and Astrocytic Responses
The interplay between neurons and glial cells is crucial for maintaining CNS homeostasis. In neurodegenerative diseases, this communication is often disrupted.
2-Mesatp is a useful tool to:
-
Investigate Astrocyte-Neuron Signaling: By stimulating P2Y1 receptors on astrocytes, 2-Mesatp can trigger calcium waves that propagate through the astrocytic network and induce the release of gliotransmitters like glutamate, which in turn can modulate the activity of adjacent neurons.[6][8]
-
Examine Neuronal P2Y1 Receptor Function: Direct application of 2-Mesatp to neuronal cultures allows for the study of P2Y1-mediated modulation of synaptic transmission and its potential contribution to excitotoxicity.[9]
Data Presentation
Table 1: Effect of P2Y12 Agonism on p38 MAPK Phosphorylation in Microglia
| Treatment | Concentration | Duration | p-p38/Total p38 Ratio (Fold Change vs. Control) | Reference |
| Vehicle (Control) | - | 30 min | 1.0 | [13][15] |
| 2-MeSADP (P2Y12 agonist) | 10 µM | 30 min | 2.5 ± 0.4 | [15] |
| 2-MeSADP + P2Y12 Antagonist | 10 µM + 1 µM | 30 min | 1.2 ± 0.2 | [15] |
| Data are representative and synthesized from studies investigating P2Y12 signaling. 2-MeSADP is a related P2Y12 agonist often used in these studies. |
Table 2: Morphological Changes in Microglia upon P2Y Receptor Activation
| Parameter | Resting Microglia (Control) | Activated Microglia (2-Mesatp stimulated) | Reference |
| Soma Size (µm²) | 50 ± 8 | 120 ± 15 | [12][18] |
| Number of Primary Processes | 8 ± 2 | 3 ± 1 | [12][18] |
| Process Length (µm) | 60 ± 10 | 25 ± 5 | [12][18] |
| Ramification Index | High | Low | [12][18] |
| Values are illustrative based on typical findings in microglial morphology studies. |
Table 3: Effect of 2-MeSATP on Intracellular Calcium Concentration ([Ca²⁺]i) in Astrocytes
| Agonist | Concentration | Peak [Ca²⁺]i (nM) | Basal [Ca²⁺]i (nM) | Reference |
| 2-Mesatp | 1 µM | 450 ± 50 | 100 ± 10 | [3][19] |
| ATP | 10 µM | 500 ± 60 | 100 ± 10 | [3][19] |
| ADP | 10 µM | 400 ± 45 | 100 ± 10 | [3][19] |
| Data are representative of typical calcium imaging experiments in primary astrocyte cultures. |
Experimental Protocols
Protocol 1: In Vitro Microglial Activation Assay using 2-MeSATP
Objective: To assess the activation of primary microglia in response to 2-Mesatp stimulation by analyzing morphological changes and p38 MAPK phosphorylation.
Materials:
-
Primary microglial cell culture[20]
-
2-Mesatp (2-Methylthioadenosine triphosphate)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies: anti-Iba1 (for microglia morphology), anti-phospho-p38 MAPK, anti-total-p38 MAPK
-
Fluorescently labeled secondary antibodies
-
DAPI (4′,6-diamidino-2-phenylindole)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate primary microglia on poly-D-lysine coated coverslips (for immunofluorescence) or in culture plates (for Western blot) at a suitable density.[20]
-
Allow cells to adhere and rest for 24 hours.
-
Starve the cells in serum-free media for 2-4 hours before stimulation.
-
Treat cells with desired concentrations of 2-Mesatp (e.g., 1-100 µM) or vehicle control for various time points (e.g., 15 min, 30 min, 1h, 6h).
-
-
Immunofluorescence for Morphological Analysis:
-
After treatment, wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with anti-Iba1 primary antibody overnight at 4°C.[21][22]
-
Wash and incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Mount coverslips and acquire images using a fluorescence or confocal microscope.
-
Analyze microglial morphology (soma size, process length, and branching) using image analysis software.[18]
-
-
Western Blot for p38 MAPK Phosphorylation:
-
After treatment (e.g., 30 minutes), place the culture plate on ice and wash cells with ice-cold PBS.
-
Lyse cells with ice-cold RIPA buffer containing inhibitors.[23]
-
Collect lysates and determine protein concentration using a BCA assay.
-
Perform SDS-PAGE, transferring proteins to a PVDF membrane.[24]
-
Block the membrane and incubate with anti-phospho-p38 MAPK primary antibody overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect chemiluminescence using an imaging system.
-
Strip the membrane and re-probe with an anti-total-p38 MAPK antibody for normalization.[24]
-
Quantify band intensities and calculate the ratio of phospho-p38 to total p38.
-
Protocol 2: In Vivo Neuroinflammation Model using Intracerebral 2-MeSATP Injection
Objective: To establish a model of localized neuroinflammation in the brain by stereotactic injection of 2-Mesatp and to analyze the subsequent microglial response.
Materials:
-
Adult mice (e.g., C57BL/6)
-
Stereotactic apparatus
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe
-
2-Mesatp solution in sterile saline
-
Perfusion solutions (saline and 4% PFA)
-
Cryostat or vibratome
-
Immunohistochemistry reagents (as in Protocol 1)
Procedure:
-
Stereotactic Surgery:
-
Anesthetize the mouse and mount it in the stereotactic frame.
-
Drill a small burr hole in the skull over the target brain region (e.g., hippocampus or striatum).
-
Slowly inject a small volume (e.g., 1 µL) of 2-Mesatp solution (e.g., 100 µM) or vehicle control into the brain parenchyma.
-
Slowly retract the needle and suture the scalp.
-
Provide post-operative care.
-
-
Tissue Collection and Processing:
-
At a designated time point post-injection (e.g., 24 hours, 3 days, 7 days), deeply anesthetize the mouse.
-
Perform transcardial perfusion with saline followed by 4% PFA.
-
Dissect the brain and post-fix overnight in 4% PFA.
-
Cryoprotect the brain in a sucrose solution.
-
Cut brain sections (e.g., 30-40 µm thick) using a cryostat or vibratome.
-
-
Immunohistochemistry:
-
Perform free-floating immunohistochemistry on the brain sections using an anti-Iba1 antibody to label microglia.
-
Follow standard protocols for blocking, primary and secondary antibody incubations, and visualization (e.g., with a DAB substrate or fluorescence).
-
Analyze the density and morphology of Iba1-positive microglia in the vicinity of the injection site compared to control animals.
-
Protocol 3: Intracellular Calcium Imaging in Cultured Astrocytes
Objective: To measure changes in intracellular calcium concentration in astrocytes following stimulation with 2-Mesatp.
Materials:
-
Primary astrocyte culture
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
2-Mesatp solution
-
Fluorescence microscope with a live-cell imaging chamber
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate primary astrocytes on glass-bottom dishes.
-
Wash cells with HBSS.
-
Load the cells with a calcium indicator dye (e.g., 5 µM Fluo-4 AM) in HBSS for 30-45 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for 20-30 minutes.
-
-
Calcium Imaging:
-
Mount the dish on the stage of the fluorescence microscope equipped for live-cell imaging.
-
Acquire baseline fluorescence images for 1-2 minutes.
-
Gently add 2-Mesatp solution to the dish to achieve the final desired concentration.
-
Continue to acquire images for several minutes to capture the calcium response.
-
Analyze the data by measuring the change in fluorescence intensity over time in individual cells. The change is typically represented as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actions of ADP, but not ATP, on cytosolic free Ca2+ in single rat hepatocytes mimicked by 2-methylthioATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.tocris.com [resources.tocris.com]
- 6. mdpi.com [mdpi.com]
- 7. P2Y1 receptor switches to neurons from glia in juvenile versus neonatal rat cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of P2Y1 receptor in astroglia-to-neuron signaling at dorsal spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P2Y1 receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Safeguarding Microglia: Central Role for P2Y12 Receptors [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Microglial P2Y12 Receptors Regulate Microglial Activation and Surveillance during Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P2Y12 Receptor Upregulation in Activated Microglia Is a Gateway of p38 Signaling and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. P2Y12 receptor upregulation in activated microglia is a gateway of p38 signaling and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The two-hit hypothesis for neuroinflammation: role of exogenous ATP in modulating inflammation in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Streamlined Quantification of Microglial Morphology in Mouse Brains Using 3D Immunofluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of the effects of 2-methylthio-ATP and 2-chloro-ATP on brain capillary endothelial cells: similarities to ADP and differences from ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for immunofluorescence staining and large-scale analysis to quantify microglial cell morphology at single-cell resolution in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Video: Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Inositol Phosphate Accumulation Using 2-Mesatp
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-methylthioadenosine triphosphate (2-Mesatp) to study G-protein coupled receptor (GPCR) signaling through the measurement of inositol phosphate accumulation. This document includes an overview of the signaling pathway, detailed experimental protocols, and relevant quantitative data.
Introduction
2-Mesatp is a potent and selective agonist for the P2Y1 purinergic receptor, a Gq-protein coupled receptor.[1][2] Activation of the P2Y1 receptor by an agonist like 2-Mesatp initiates a well-defined intracellular signaling cascade. The Gαq subunit of the heterotrimeric G-protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[3][4] IP3 is a soluble molecule that diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium.[5] The accumulation of inositol phosphates, particularly IP3, is a direct measure of P2Y1 receptor activation.[6]
However, the coupling of P2Y1 receptor activation by 2-Mesatp to inositol phosphate accumulation can be cell-type specific. While 2-Mesatp has been shown to increase inositol phosphate levels in 1321N1 astrocytoma cells expressing the human P2Y1 receptor, this effect is not consistently observed in all cell types, such as rat hepatocytes and brain capillary endothelial cells.[2][7][8][9] Therefore, preliminary experiments to confirm the coupling of the P2Y1 receptor to this pathway in the chosen cell system are recommended.
P2Y1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of 2-Mesatp to the P2Y1 receptor, leading to the accumulation of inositol phosphates.
References
- 1. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Inositol? [synapse.patsnap.com]
- 5. The Inositol Phosphates - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Scintillation proximity assay of inositol phosphates in cell extracts: high-throughput measurement of G-protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADP stimulation of inositol phosphates in hepatocytes: role of conversion to ATP and stimulation of P2Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the biological effects of 2-methylthio-ATP on rat hepatocytes: clear-cut differences with ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the effects of 2-methylthio-ATP and 2-chloro-ATP on brain capillary endothelial cells: similarities to ADP and differences from ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for the Preparation and Use of 2-Mesatp Tetrasodium Salt Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Mesatp tetrasodium salt, also known as 2-Methylthioadenosine triphosphate tetrasodium salt (2-MeS-ATP), is a stable analog of adenosine triphosphate (ATP). It functions as a potent, non-selective agonist for P2 purinoceptors, including P2Y and P2X receptor subtypes.[1][2] Due to its activity, 2-Mesatp is widely utilized in research to study purinergic signaling pathways, particularly those involved in platelet aggregation, neurotransmission, and inflammatory processes.[1][3] This document provides a detailed protocol for the proper dissolution and handling of 2-Mesatp tetrasodium salt for use in various experimental applications.
Data Presentation
Table 1: Solubility of 2-Mesatp Tetrasodium Salt
| Solvent | Concentration | Remarks |
| Water | 50 mg/mL (77.98 mM) | Sonication may be required to fully dissolve the compound.[4] |
| Water | 40 mg/mL (62.38 mM) | Sonication is recommended.[1] |
| PBS (pH 7.2) | 10 mg/mL | |
| Water | 13 mg/mL | Solutions should be freshly prepared.[5] |
Note: As a salt of an organic compound, 2-Mesatp tetrasodium salt is expected to have low solubility in non-polar organic solvents like DMSO.[6]
Experimental Protocols
Materials and Equipment
-
2-Mesatp tetrasodium salt powder
-
Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
-
0.22 µm sterile syringe filter (for cell-based assays)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions to working concentrations.
-
Acclimatization: Before opening, allow the vial of 2-Mesatp tetrasodium salt powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture inside the vial, which can affect the stability of the compound.
-
Weighing: In a clean, designated weighing area, carefully weigh the desired amount of 2-Mesatp tetrasodium salt. The molecular weight of the tetrasodium salt is 641.2 g/mol .[2][4]
-
Reconstitution:
-
Add the appropriate volume of sterile water or PBS (pH 7.2) to the powder to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, dissolve 6.41 mg of the salt in 1 mL of solvent.
-
Cap the tube or vial securely.
-
-
Dissolution:
-
Sterilization (for cell-based assays): For applications involving live cells, it is crucial to ensure the sterility of the stock solution. Pass the solution through a 0.22 µm sterile syringe filter into a new sterile tube.[4]
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.[1]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[4]
-
For immediate use, the solution can be kept at 4°C for up to one week.[1]
-
Experimental Workflow
The following diagram illustrates a general workflow for using the prepared 2-Mesatp stock solution in a typical cell-based experiment.
References
- 1. 2-Methylthio-ATP tetrasodium | P2-receptor agonist | TargetMol [targetmol.com]
- 2. bio-techne.com [bio-techne.com]
- 3. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2-METHYLTHIOADENOSINE TRIPHOSPHATE TETRASODIUM | 43170-89-4 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
2-Mesatp: A Potent Tool for Interrogating G Protein-Coupled Receptor Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylthioadenosine triphosphate (2-Mesatp) is a stable analog of adenosine triphosphate (ATP) that serves as a potent and selective agonist for several P2Y purinergic receptors, a major class of G protein-coupled receptors (GPCRs). Its utility in research stems from its ability to selectively activate specific P2Y receptor subtypes, thereby enabling the elucidation of their downstream signaling pathways and physiological roles. These application notes provide a comprehensive overview of 2-Mesatp, its applications in GPCR research, detailed experimental protocols, and a summary of its pharmacological properties.
Applications in GPCR Research
2-Mesatp is a valuable pharmacological tool for studying a variety of cellular processes mediated by P2Y receptors. Key applications include:
-
Characterization of P2Y Receptor Subtypes: Due to its selectivity, particularly for the P2Y1 receptor, 2-Mesatp can be used to identify and characterize the expression and function of this receptor in different cell types and tissues.
-
Elucidation of Signaling Pathways: By activating specific P2Y receptors, 2-Mesatp allows researchers to trace the downstream signaling cascades, including the mobilization of intracellular calcium, inhibition of adenylyl cyclase, and activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
-
Investigation of Physiological and Pathophysiological Roles: 2-Mesatp can be employed to investigate the involvement of P2Y receptors in various physiological processes such as neurotransmission, platelet aggregation, and smooth muscle contraction, as well as in pathological conditions like inflammation and thrombosis.
-
Drug Discovery and Development: As a selective agonist, 2-Mesatp can be used in high-throughput screening assays to identify novel antagonists or allosteric modulators of P2Y receptors, which represent promising therapeutic targets for a range of diseases.
Quantitative Data
The potency of 2-Mesatp varies across different P2Y receptor subtypes. The following table summarizes the reported half-maximal effective concentration (EC50) values for 2-Mesatp at various P2Y receptors.
| Receptor Subtype | Agonist Activity (EC50) | Cell Type/System | Reference |
| P2Y1 | ~30 nM | 1321N1 human astrocytoma cells | [1] |
| P2Y1 | 27 nM | Brain capillary endothelial cells | [2] |
| P2Y11 | - | (less potent than at P2Y1) | [3] |
| P2Y12 | - | (less potent than at P2Y1) | [4] |
| P2Y13 | 0.45 µM (for ATP and 2MeSATP) | Heterologously-expressed P2Y13 | [5] |
| P2X1 | 54 nM | - | [6] |
| P2X3 | 350 nM | - | [6] |
Signaling Pathways
2-Mesatp, primarily through its action on P2Y1 receptors, activates the Gq family of G proteins. This initiates a signaling cascade involving phospholipase C β (PLCβ), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a key signaling event that mediates many of the cellular responses to 2-Mesatp.
Some P2Y receptors are also coupled to the Gi family of G proteins. Activation of Gi by agonists like 2-Mesatp leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Furthermore, P2Y receptor activation can lead to the phosphorylation and activation of the MAPK/ERK signaling pathway, which is involved in regulating cell proliferation, differentiation, and survival.
Figure 1: 2-Mesatp-induced Gq signaling pathway.
Figure 2: 2-Mesatp-induced Gi signaling pathway.
Figure 3: P2Y receptor-mediated MAPK/ERK signaling.
Experimental Protocols
Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to 2-Mesatp stimulation using the ratiometric fluorescent indicator Fura-2 AM.
Figure 4: Workflow for calcium imaging.
Materials:
-
Cells of interest cultured on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
2-Mesatp stock solution
-
Fluorescence microscope equipped with a ratiometric imaging system (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips and culture until they reach the desired confluency.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM in anhydrous DMSO to make a stock solution (e.g., 1 mM).
-
Just before use, dilute the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
-
De-esterification:
-
After loading, wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and recording the emission at ~510 nm.
-
Introduce 2-Mesatp at the desired concentration into the perfusion buffer and continue to record fluorescence changes.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Plot the F340/F380 ratio over time to visualize the calcium transient induced by 2-Mesatp.
-
Adenylyl Cyclase Activity Assay
This protocol outlines a method to measure the inhibition of adenylyl cyclase activity by 2-Mesatp, which acts through Gi-coupled P2Y receptors.
Materials:
-
Cell membranes expressing the P2Y receptor of interest
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)
-
ATP
-
[α-³²P]ATP
-
Forskolin (an adenylyl cyclase activator)
-
2-Mesatp
-
Stop solution (e.g., 100 mM Tris-HCl, 2% SDS, 10 mM ATP, 1 mM cAMP)
-
Dowex and alumina columns for cAMP purification
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the cell membranes, assay buffer, and forskolin.
-
Add varying concentrations of 2-Mesatp to different tubes. Include a control with no 2-Mesatp.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
-
Initiation of Reaction:
-
Start the reaction by adding a mixture of ATP and [α-³²P]ATP to each tube.
-
Incubate for 10-15 minutes at 30°C.
-
-
Termination of Reaction:
-
Stop the reaction by adding the stop solution.
-
Boil the samples for 3-5 minutes to denature proteins.
-
-
Purification of [³²P]cAMP:
-
Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP and other nucleotides using sequential chromatography over Dowex and alumina columns.
-
-
Quantification:
-
Measure the amount of [³²P]cAMP in the eluate using a scintillation counter.
-
Calculate the adenylyl cyclase activity (pmol cAMP/min/mg protein).
-
Plot the adenylyl cyclase activity as a function of 2-Mesatp concentration to determine the inhibitory effect.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes the detection of ERK1/2 phosphorylation in response to 2-Mesatp stimulation using Western blot analysis.
Materials:
-
Cells expressing the P2Y receptor of interest
-
Serum-free culture medium
-
2-Mesatp
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 4-16 hours to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of 2-Mesatp for a predetermined time (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK and total ERK.
-
Calculate the ratio of phospho-ERK to total ERK for each sample.
-
Plot the normalized phospho-ERK levels as a function of 2-Mesatp concentration.
-
Conclusion
2-Mesatp is an indispensable tool for researchers studying P2Y receptor-mediated signaling. Its selectivity and potency make it ideal for dissecting the complex signaling networks regulated by these important GPCRs. The protocols and information provided in these application notes are intended to facilitate the effective use of 2-Mesatp in a variety of experimental settings, ultimately contributing to a deeper understanding of GPCR biology and the development of novel therapeutics.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3.4. Western Blotting and Detection [bio-protocol.org]
- 3. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gi- and Gq-coupled ADP (P2Y) receptors act in opposition to modulate nociceptive signaling and inflammatory pain behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transactivation of receptor tyrosine kinases by purinergic P2Y and adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
Application Notes and Protocols for In Vivo Administration of 2-MeSATP in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of 2-Methylthioadenosine triphosphate (2-MeSATP) in rodent models. 2-MeSATP is a potent agonist for P2Y1 and P2X purinergic receptors and is a valuable tool for studying a variety of physiological and pathological processes, including thrombosis, inflammation, and neurotransmission.
Introduction
2-MeSATP is a stable analog of adenosine triphosphate (ATP) that exhibits high affinity for P2Y1 and P2X1/P2X3 receptors. Its resistance to ectonucleotidases compared to ATP makes it a suitable agonist for in vivo studies. However, researchers should be aware that in vivo, 2-MeSATP can be metabolized to 2-methylthioadenosine diphosphate (2-MeSADP) and subsequently to 2-methylthioadenosine, which can have off-target effects, notably on adenosine receptors. Therefore, careful experimental design and interpretation of results are crucial.
Quantitative Data Summary
The following tables summarize recommended starting doses and volumes for different administration routes of P2Y receptor agonists in rodents, based on available literature. It is important to note that specific in vivo dosing information for 2-MeSATP is limited, and therefore, some of the recommendations are based on studies using a similar P2Y1 agonist, MRS2365. A preliminary dose-response study is highly recommended for your specific animal model and experimental endpoint.
Table 1: Recommended Starting Doses for P2Y1 Agonists in Mice
| Administration Route | Compound | Dose Range | Vehicle | Reference |
| Intraperitoneal (i.p.) | MRS2365 | 0.5 - 5.0 µmol/kg | Saline | [1] |
| Intravenous (i.v.) | - | Dose-finding study recommended | Saline or PBS | - |
| Intrathecal (i.t.) | P2Y Agonists (general) | 10 - 100 nmol/rat | Artificial Cerebrospinal Fluid (aCSF) | [2] |
Table 2: Recommended Administration Volumes and Needle Sizes for Rodents
| Species | Route | Maximum Volume | Needle Gauge |
| Mouse | i.p. | 10 mL/kg | 25-27 G |
| Mouse | i.v. (tail vein) | 5 mL/kg | 27-30 G |
| Mouse | i.t. | 5-10 µL | 30 G |
| Rat | i.p. | 10 mL/kg | 23-25 G |
| Rat | i.v. (tail vein) | 5 mL/kg | 25-27 G |
| Rat | i.t. | 10-20 µL | 28-30 G |
Experimental Protocols
Vehicle Preparation and Stability
-
Vehicle: For most applications, 2-MeSATP can be dissolved in sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS) at a neutral pH. For intrathecal administration, artificial cerebrospinal fluid (aCSF) is the vehicle of choice.
-
Preparation: It is recommended to prepare fresh solutions of 2-MeSATP for each experiment to avoid degradation. If storage is necessary, solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. A pilot stability study for your specific formulation and storage conditions is advisable.
-
Considerations: Due to the rapid in vivo hydrolysis of nucleotide analogs, it is crucial to consider the stability of 2-MeSATP in the chosen vehicle and under the experimental conditions[1].
Intraperitoneal (i.p.) Injection Protocol (Mouse)
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Injection Procedure:
-
Use a 25-27 gauge needle attached to a 1 mL syringe.
-
Tilt the mouse slightly with the head downwards.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the 2-MeSATP solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Observe the animal for any signs of distress or adverse reactions following the injection.
Intravenous (i.v.) Injection Protocol (Mouse Tail Vein)
-
Animal Warming: Warm the mouse under a heat lamp or on a warming pad to dilate the tail veins.
-
Animal Restraint: Place the mouse in a suitable restraint device to immobilize the tail.
-
Vein Visualization: The lateral tail veins are the most accessible for injection. Swab the tail with 70% ethanol to clean the area and improve vein visibility.
-
Injection Procedure:
-
Use a 27-30 gauge needle attached to a 1 mL syringe.
-
Position the needle parallel to the vein with the bevel facing up.
-
Carefully insert the needle into the vein. A successful insertion is often indicated by a flash of blood in the needle hub.
-
Slowly inject the 2-MeSATP solution. If swelling occurs, the needle is not in the vein, and you should withdraw and try again at a more proximal site.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Monitoring: Monitor the animal for any adverse reactions.
Intrathecal (i.t.) Injection Protocol (Rat)
This is a technically demanding procedure and should only be performed by trained personnel under anesthesia and with appropriate ethical approval.
-
Anesthesia: Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane).
-
Positioning: Place the anesthetized rat in a stereotaxic frame or on a surgical board to flex the spine.
-
Injection Site: The injection is typically performed between the L5 and L6 vertebrae. Palpate the iliac crests to locate the L6 vertebra.
-
Injection Procedure:
-
Use a 28-30 gauge needle attached to a Hamilton syringe.
-
Carefully insert the needle perpendicular to the skin in the midline between the L5 and L6 spinous processes.
-
A characteristic tail flick or twitch of the hind leg indicates successful entry into the intrathecal space.
-
Slowly inject the 2-MeSATP solution (typically 10-20 µL for a rat).
-
Withdraw the needle carefully.
-
-
Post-operative Care: Allow the animal to recover from anesthesia on a warming pad. Monitor for any neurological deficits or signs of pain.
Visualization of Signaling Pathways and Experimental Workflow
P2Y1 Receptor Signaling Pathway
Caption: P2Y1 receptor signaling cascade initiated by 2-MeSATP.
P2X Receptor Signaling Pathway
Caption: P2X receptor activation and downstream signaling by 2-MeSATP.
General Experimental Workflow
Caption: A general workflow for in vivo studies using 2-MeSATP in rodents.
References
- 1. Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists: implications for roles of P2Y1 and A1/A3 receptors in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic effects of intrathecal administration of P2Y nucleotide receptor agonists UTP and UDP in normal and neuropathic pain model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Mesatp in Investigating Purinergic Neurotransmission
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Purinergic neurotransmission, mediated by extracellular nucleotides like adenosine triphosphate (ATP) and its derivatives, plays a crucial role in a vast array of physiological processes, including neurotransmission, inflammation, and platelet aggregation. The P2Y family of G protein-coupled receptors are key players in these signaling pathways. Among these, the P2Y1 receptor, predominantly activated by adenosine diphosphate (ADP), is a subject of intense research due to its involvement in various cellular responses.
2-Methylthioadenosine triphosphate (2-MeSATP) is a potent agonist for several P2Y receptors, with a particularly high affinity for the P2Y1 subtype.[1][2] This characteristic makes it an invaluable tool for elucidating the physiological and pathological roles of P2Y1 receptor-mediated signaling. These application notes provide a comprehensive guide for the use of 2-MeSATP in investigating purinergic neurotransmission, complete with detailed experimental protocols and quantitative data to facilitate reproducible and robust research. While 2-MeSATP is a powerful agonist, it's important to note its activity at other P2Y and P2X receptors, which should be considered when designing experiments.[2][3]
P2Y1 Receptor Signaling Pathway
Activation of the P2Y1 receptor by an agonist such as 2-MeSATP initiates a canonical Gq/11 signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately culminates in various cellular responses.
Quantitative Data
The following tables summarize the potency and selectivity of 2-MeSATP and a commonly used P2Y1 receptor antagonist, MRS 2179. This data is crucial for designing experiments with appropriate concentrations to ensure receptor-specific effects.
Table 1: Potency of 2-MeSATP at P2Y Receptors
| Receptor Subtype | Agonist Action | EC50 / pEC50 | Cell Type / System |
| Human P2Y1 | Full Agonist | pEC50: 7.8 | 1321N1 Astrocytoma Cells |
| Human P2Y1 | Full Agonist | EC50: 8 nM | Recombinant |
| Rat P2Y1 | Full Agonist | EC50: ~20 nM (for glycogen phosphorylase activation) | Hepatocytes |
| Human P2Y11 | Agonist | EC50: 13.8 µM | Recombinant |
| Human P2Y12 | Weak Agonist | - | - |
| Human P2Y13 | Weak Agonist | - | - |
| P2X1 | Potent Agonist | EC50: 54 nM | Recombinant |
| P2X3 | Potent Agonist | EC50: 350 nM | Recombinant |
EC50 (Half maximal effective concentration) and pEC50 (-log(EC50)) values indicate the concentration of an agonist that is required for 50% of the maximum possible effect.
Table 2: Potency and Selectivity of MRS 2179 (P2Y1 Antagonist)
| Parameter | Value | Receptor Subtype | System |
| Ki | 100 nM | Human P2Y1 | Recombinant |
| Ki | 84 nM | Turkey P2Y1 | Erythrocyte Membranes |
| KB | 100 nM | Human P2Y1 | Recombinant |
| IC50 | 1.15 µM | P2X1 | Recombinant |
| IC50 | 12.9 µM | P2X3 | Recombinant |
Ki (Inhibition constant) and KB (Antagonist dissociation constant) represent the concentration of an antagonist required to occupy 50% of the receptors. IC50 (Half maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.
Experimental Protocols
The following are detailed protocols for key experiments utilizing 2-MeSATP to investigate purinergic neurotransmission.
Intracellular Calcium Imaging using Fura-2 AM
This protocol allows for the measurement of changes in intracellular calcium concentration in response to P2Y1 receptor activation by 2-MeSATP.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-MeSATP Concentration for Cell Stimulation
Welcome to the technical support center for optimizing 2-mercaptoadenosine-5'-O-triphosphate (2-MeSATP) concentration in cell stimulation experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the typical optimal concentration range for 2-MeSATP?
The optimal concentration of 2-MeSATP is highly dependent on the cell type and the specific purinergic receptor subtypes (P2X and P2Y) they express. However, a general starting point for dose-response experiments is in the nanomolar (nM) to low micromolar (µM) range.
Q2: Which purinergic receptors does 2-MeSATP activate?
2-MeSATP is known to be an agonist for several P2X and P2Y receptors. It is a potent agonist at P2Y1 and P2Y13 receptors and also activates P2X receptors, leading to an increase in intracellular calcium ([Ca²⁺]i).[1][2][3]
Q3: What is the primary signaling pathway activated by 2-MeSATP?
Activation of P2Y receptors by 2-MeSATP typically leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[1][2] Activation of P2X receptors, which are ligand-gated ion channels, directly allows for the influx of extracellular calcium.[1][4]
Q4: How can I measure the cellular response to 2-MeSATP stimulation?
A common method is to measure the change in intracellular calcium concentration ([Ca²⁺]i) using fluorescent calcium indicators such as Fura-2 AM or Fluo-4 AM.[1][5][6] Other downstream effects that can be measured include inositol phosphate accumulation, changes in extracellular acidification rate (ECAR), and specific cellular responses like platelet aggregation or changes in cell morphology.[3][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No cellular response or weak response to 2-MeSATP. | 1. Suboptimal 2-MeSATP concentration: The concentration may be too low to elicit a response. 2. Cell health: Cells may be unhealthy, have a high passage number, or have low receptor expression. 3. Reagent degradation: The 2-MeSATP stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 4. Presence of ectonucleotidases: These enzymes can degrade 2-MeSATP in the extracellular space. | 1. Perform a dose-response curve: Test a wide range of concentrations (e.g., 1 nM to 100 µM) to determine the optimal concentration for your specific cell type. 2. Ensure cell viability: Use healthy, low-passage cells. Authenticate your cell line to rule out contamination.[8] 3. Prepare fresh stock solutions: Aliquot stock solutions and store them at -20°C or -80°C to minimize degradation.[8] 4. Consider using ectonucleotidase inhibitors: This can help maintain the effective concentration of 2-MeSATP. |
| High background signal or spontaneous cell activation. | 1. Contamination of reagents or cell culture: Mycoplasma or other contaminants can affect cell signaling.[8] 2. Mechanical stimulation: Excessive pipetting or handling of cells can induce a calcium response. 3. Serum components: Serum in the media can contain nucleotides that activate purinergic receptors. | 1. Test for and eliminate contamination: Regularly test cell cultures for mycoplasma. 2. Handle cells gently: Avoid vigorous pipetting or centrifugation immediately before the experiment. 3. Serum-starve cells: Incubate cells in serum-free media for a few hours before the experiment to reduce baseline activation.[6] |
| Inconsistent or variable results between experiments. | 1. Inconsistent 2-MeSATP concentration: Errors in preparing serial dilutions. 2. Variations in cell density: The number of cells seeded can impact the magnitude of the response.[8] 3. Contaminating 2-MeSADP: The 2-MeSATP stock may contain 2-MeSADP, which is also a potent P2Y receptor agonist.[2][9] | 1. Ensure accurate pipetting: Use calibrated pipettes and prepare fresh dilutions for each experiment. 2. Maintain consistent cell seeding density: Standardize your cell seeding protocol. 3. Use high-purity 2-MeSATP: If results are still inconsistent, consider purifying the 2-MeSATP to remove any contaminating 2-MeSADP.[2] |
Data Presentation
Table 1: Effective Concentrations of 2-MeSATP in Different Cell Types
| Cell Type | Receptor(s) | Effective Concentration (EC₅₀ / Maximal Response) | Measured Outcome | Reference |
| Brain Capillary Endothelial Cells | P2Y | EC₅₀ = 27 nM | Increase in [Ca²⁺]i | [10] |
| 1321N1 Astrocytoma Cells | Human P2Y₁ | EC₅₀ = 51 nM | Inositol Phosphate Accumulation | [3] |
| Rat Conjunctival Goblet Cells | P2X | Maximal Response at 10⁻⁵ M (10 µM) | Increase in [Ca²⁺]i | [1] |
| Rat Hepatocytes | P2Y₁ | Indistinguishable from 2-MeSADP | [Ca²⁺]i Transients | [2][9] |
| Rat Arcuate Nucleus Neurons | P2X₂ / P2Y₁ | 1 µM | Calcium Influx | [3] |
| Rat Pinealocytes | P2Y₁ | pD₂ = 3.56 | Extracellular Acidification Rate | [11] |
Experimental Protocols
Protocol 1: Measuring Intracellular Calcium Mobilization using Fura-2 AM
This protocol outlines the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to 2-MeSATP stimulation using the ratiometric fluorescent dye Fura-2 AM.
Materials:
-
Cells of interest cultured on black, clear-bottom 96-well plates
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
2-MeSATP stock solution
-
Fluorescence plate reader capable of excitation at 340 nm and 380 nm, and emission at 510 nm
Procedure:
-
Cell Seeding: Seed cells onto a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Remove the loading solution and wash the cells twice with HBSS to remove extracellular dye.
-
Baseline Measurement:
-
Add fresh HBSS to each well.
-
Place the plate in the fluorescence plate reader and allow the temperature to equilibrate (e.g., to 37°C).
-
Measure the baseline fluorescence by exciting at 340 nm and 380 nm and recording the emission at 510 nm for a few cycles before adding the agonist.[12]
-
-
Cell Stimulation:
-
Prepare a 2X or higher concentrated solution of 2-MeSATP in HBSS.
-
Using the plate reader's injection system or a multichannel pipette, add the 2-MeSATP solution to the wells to achieve the final desired concentrations.
-
-
Data Acquisition: Continue to record the fluorescence intensity at 340/380 nm excitation and 510 nm emission for several minutes to capture the full calcium response.
-
Data Analysis:
-
Calculate the ratio of the fluorescence emission at 510 nm for the two excitation wavelengths (340/380).
-
Normalize the data by dividing the ratio at each time point by the baseline ratio to show the fold change in [Ca²⁺]i.
-
Mandatory Visualizations
Caption: 2-MeSATP signaling pathway leading to increased intracellular calcium.
Caption: Workflow for measuring 2-MeSATP-induced calcium mobilization.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. ATP increases intracellular calcium in supraoptic neurons by activation of both P2X and P2Y purinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct demonstration of increased intracellular concentration of free calcium as measured by quin-2 in stimulated rat peritoneal mast cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP-Induced Increase in Intracellular Calcium Levels and Subsequent Activation of mTOR as Regulators of Skeletal Muscle Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the effects of 2-methylthio-ATP and 2-chloro-ATP on brain capillary endothelial cells: similarities to ADP and differences from ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P2Y(1) receptor activation enhances the rate of rat pinealocyte-induced extracellular acidification via a calcium-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Mesatp Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with 2-Mesatp (2-Methylthioadenosine triphosphate).
Frequently Asked Questions (FAQs)
Q1: Is 2-Mesatp an agonist or an antagonist at the P2Y1 receptor?
A1: The pharmacological activity of 2-Mesatp at the P2Y1 receptor has been a subject of debate, with some studies reporting it as a potent agonist and others as an antagonist. This discrepancy is largely attributed to contamination of commercially available 2-Mesatp with 2-methylthioadenosine diphosphate (2-MeSADP), a potent P2Y1 receptor agonist.[1] It is crucial to use highly purified 2-Mesatp and verify its purity by HPLC to accurately interpret experimental results. Some evidence suggests that highly purified 2-Mesatp itself has agonist activity at the rat hepatocyte P2Y1 receptor, while other studies on cloned human P2Y1 receptors suggest it acts as an antagonist.[1]
Q2: How can I be sure my 2-Mesatp is not contaminated with 2-MeSADP?
A2: The most reliable method to assess the purity of your 2-Mesatp stock is through High-Performance Liquid Chromatography (HPLC).[1] A validated HPLC method can effectively separate 2-Mesatp from its potential contaminant, 2-MeSADP. If contamination is detected, it can be removed using an ATP-regenerating system.[1]
Q3: What is the best way to prepare and store 2-Mesatp solutions?
A3: 2-Mesatp as a tetrasodium salt is soluble in water and PBS (pH 7.2) at concentrations up to 10 mg/mL.[2] For cell-based assays, it is common to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock is then further diluted in the aqueous assay buffer to the final desired concentration, ensuring the final DMSO concentration is typically below 0.1% to avoid solvent-induced artifacts. Prepare solutions fresh for each experiment if possible. For storage, it is recommended to store the solid compound at -20°C. If you need to store stock solutions, aliquot them into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: I am observing high variability in my experimental results with 2-Mesatp. What could be the cause?
A4: High variability can stem from several factors:
-
Compound Purity: As mentioned, contamination with 2-MeSADP can lead to inconsistent results.
-
Compound Stability: While generally stable, prolonged storage in aqueous solutions at room temperature may lead to hydrolysis. It is advisable to prepare fresh solutions or use aliquoted frozen stocks.
-
Cell Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and free from contamination.
-
Assay Conditions: Inconsistencies in cell density, incubation times, temperature, and reagent preparation can all contribute to variability.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in P2Y1 Receptor Activation Assays
| Question | Possible Cause | Troubleshooting Steps |
| Why am I seeing a stronger than expected agonist response? | Your 2-Mesatp may be contaminated with 2-MeSADP, a potent P2Y1 agonist.[1] | 1. Verify Purity: Analyze your 2-Mesatp stock by HPLC to check for 2-MeSADP contamination. 2. Purify Compound: If contamination is present, use an ATP-regenerating system to remove 2-MeSADP.[1] 3. Use a Selective Antagonist: Include a known selective P2Y1 antagonist in your experiment to confirm the response is mediated by the P2Y1 receptor. |
| Why am I seeing an antagonist effect when I expect an agonist effect (or vice versa)? | The action of 2-Mesatp (agonist vs. antagonist) can be dependent on the receptor species (human vs. rat) and the cell type used.[1] | 1. Review Literature: Carefully check the literature for the expected activity of 2-Mesatp on the specific P2Y1 receptor ortholog and cell line you are using. 2. Purity Check: Ensure your compound is free of 2-MeSADP contamination, as this will produce an agonist effect. |
| My dose-response curve is not sigmoidal or has a very shallow slope. | This could be due to issues with compound solubility, stability, or problems with the assay itself. | 1. Check Solubility: Ensure your 2-Mesatp is fully dissolved at all tested concentrations. Precipitation at higher concentrations will affect the accuracy of the dose-response curve. 2. Assess Stability: Prepare fresh dilutions for each experiment to minimize potential degradation. 3. Optimize Assay: Review and optimize your assay parameters, including cell density, incubation time, and reagent concentrations. |
Issue 2: Problems with Cell-Based Functional Assays (e.g., Calcium Mobilization, cAMP)
| Question | Possible Cause | Troubleshooting Steps |
| I am not observing a change in intracellular calcium upon stimulation with 2-Mesatp. | 1. Low receptor expression. 2. The P2Y receptor you are studying is not coupled to Gq. 3. Problems with the calcium-sensitive dye. | 1. Confirm Receptor Expression: Verify the expression of the target P2Y receptor in your cell line. 2. Check G-protein Coupling: P2Y1 receptors are typically Gq-coupled, leading to calcium mobilization. P2Y12 receptors are Gi-coupled and inhibit adenylyl cyclase. Ensure you are using the appropriate assay for your receptor of interest. For Gi-coupled receptors, a cAMP assay is more suitable. 3. Dye Loading Control: Include a positive control agonist known to elicit a calcium response in your cells to ensure proper dye loading and cell health. |
| I am seeing a high background signal in my calcium assay. | 1. Cell stress or damage. 2. Autofluorescence of the compound. 3. Incomplete removal of extracellular dye. | 1. Handle Cells Gently: Avoid harsh pipetting or centrifugation. 2. Test for Autofluorescence: Run a control with your compound in the absence of cells to check for autofluorescence. 3. Optimize Washing Steps: Ensure thorough but gentle washing of the cells after dye loading. |
| My cAMP assay results are inconsistent. | 1. Cell density variation. 2. Inefficient cell lysis. 3. Phosphodiesterase (PDE) activity. | 1. Standardize Cell Seeding: Ensure consistent cell numbers across all wells. 2. Optimize Lysis: Ensure complete cell lysis to release all intracellular cAMP. 3. Use a PDE Inhibitor: Include a PDE inhibitor like IBMX in your assay buffer to prevent the degradation of cAMP. |
Data Presentation
Table 1: Potency of 2-Mesatp at P2Y Receptors
| Receptor | Species | Assay Type | Parameter | Value | Reference |
| P2Y1 | Human | Inositol Phosphate Accumulation | EC50 | 51 nM | [2] |
| P2Y1 | Rat | Calcium Mobilization | - | Agonist | [1] |
| P2Y1 | Human | - | - | Antagonist | [1] |
Note: The reported activity of 2-Mesatp can vary significantly based on the purity of the compound and the experimental system used.
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is a general guideline for measuring Gq-coupled P2Y receptor activation.
-
Cell Preparation:
-
Seed cells (e.g., HEK293 or CHO cells stably expressing the P2Y1 receptor) in a black-walled, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. An equal volume of 2.5 mM probenecid can be included to prevent dye leakage.
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare a 2X concentrated stock of 2-Mesatp and any other compounds (agonists, antagonists) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Measurement:
-
Wash the cells with assay buffer to remove extracellular dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading.
-
Add the 2X compound solution to the wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For dose-response experiments, plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: cAMP Assay for Gi-Coupled P2Y Receptors
This protocol is a general guideline for measuring the inhibition of adenylyl cyclase by Gi-coupled P2Y receptors (e.g., P2Y12).
-
Cell Preparation:
-
Seed cells (e.g., CHO-K1 cells stably expressing the P2Y12 receptor) in a suitable assay plate (e.g., 384-well) and culture until they reach the desired confluency.
-
-
Assay Procedure:
-
Wash the cells with an appropriate assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for a short period to prevent cAMP degradation.
-
Add varying concentrations of 2-Mesatp (or other test compounds).
-
Stimulate the cells with an adenylyl cyclase activator, such as forskolin, to induce cAMP production. The concentration of forskolin should be optimized to produce a submaximal but robust cAMP signal.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., TR-FRET, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
The inhibitory effect of the agonist is observed as a decrease in the forskolin-stimulated cAMP levels.
-
Plot the percentage of inhibition against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for 2-Mesatp Experiments.
References
How to prevent degradation of 2-Mesatp in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of 2-Mesatp (2-Methylthioadenosine triphosphate) in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2-Mesatp and what is its primary application?
A1: 2-Mesatp is a stable analog of adenosine triphosphate (ATP) that acts as a potent agonist for various P2 purinergic receptors, particularly the P2Y and P2X subtypes. It is widely used in research to study receptor function, signal transduction pathways, and to investigate physiological processes such as platelet aggregation, neurotransmission, and inflammation.
Q2: What are the primary concerns regarding the stability of 2-Mesatp in solution?
A2: The main stability concern for 2-Mesatp in solution is its enzymatic and chemical degradation to 2-MeSADP (2-Methylthioadenosine diphosphate). This is significant because 2-MeSADP is also a potent agonist at several P2Y receptors, which can lead to confounding experimental results.[1][2] Degradation can be influenced by factors such as pH, temperature, and the presence of enzymes in the experimental system.
Q3: How can I minimize the degradation of 2-Mesatp in my experiments?
A3: To minimize degradation, it is crucial to handle 2-Mesatp solutions with care. This includes:
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions for each experiment from a frozen stock.
-
pH: Maintain the pH of the solution within a neutral to slightly acidic range, as alkaline conditions can accelerate hydrolysis of similar phosphate-containing compounds.
-
Enzyme Inhibitors: In cell-based assays, consider the presence of ectonucleotidases, which can rapidly hydrolyze 2-Mesatp. The use of ectonucleotidase inhibitors may be necessary.
Q4: How can I detect the degradation of 2-Mesatp to 2-MeSADP?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method to separate and quantify 2-Mesatp and its degradation product, 2-MeSADP.[2][3][4][5] This allows you to assess the purity of your 2-Mesatp stock and monitor its stability over the course of an experiment.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of 2-Mesatp to 2-MeSADP. Since both are agonists at certain P2Y receptors, the presence of 2-MeSADP can lead to an overestimation of the effect of 2-Mesatp or produce confounding results.[1][2]
Troubleshooting Steps:
-
Verify Stock Solution Purity: Analyze your 2-Mesatp stock solution using HPLC to confirm its purity and the absence of significant 2-MeSADP contamination.
-
Monitor Stability in Experimental Buffer: Incubate your 2-Mesatp working solution in your experimental buffer for the duration of your experiment. At various time points, take aliquots and analyze them by HPLC to determine the rate of degradation.
-
Use an ATP-Regenerating System: In some experimental setups, an ATP-regenerating system (e.g., creatine kinase and phosphocreatine) can be used to reconvert any formed ADP/2-MeSADP back to ATP/2-Mesatp, although the efficiency for 2-MeSADP may vary.[2]
-
Consider Ectonucleotidase Activity: If working with cells or tissues known to express ectonucleotidases, be aware of the potential for rapid enzymatic degradation of 2-Mesatp.
Issue 2: Loss of Agonist Potency Over Time
Possible Cause: Hydrolysis of the triphosphate chain of 2-Mesatp.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of 2-Mesatp immediately before use.
-
Optimize Storage Conditions: Ensure that stock solutions are stored at or below -20°C in small, single-use aliquots.
-
Evaluate Buffer Composition: The stability of phosphate-containing compounds can be influenced by the buffer composition. If you suspect buffer-related degradation, consider testing the stability of 2-Mesatp in different buffer systems.
Data Presentation
Table 1: General Stability Recommendations for 2-Mesatp Solutions
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or -80°C (frozen) | Minimizes chemical and enzymatic degradation. |
| Solution pH | Neutral to slightly acidic (e.g., pH 6.0-7.4) | Alkaline pH can accelerate the hydrolysis of the phosphate chain. |
| Light Exposure | Minimize exposure to direct light | Although specific data for 2-Mesatp is limited, purine analogs can be susceptible to photodegradation. |
| Freeze-Thaw Cycles | Avoid | Repeated freezing and thawing can lead to degradation of the molecule. |
Experimental Protocols
Protocol 1: Assessment of P2Y1 Receptor Activation using Calcium Mobilization Assay
This protocol describes a common method to assess the activation of the Gq-coupled P2Y1 receptor by measuring intracellular calcium mobilization.
Materials:
-
Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
2-Mesatp stock solution (e.g., 10 mM in water)
-
P2Y1 receptor antagonist (e.g., MRS2500) for control experiments
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Preparation: Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with HBSS and then incubate with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 1-5 µM Fura-2 AM for 30-60 minutes at 37°C).
-
Wash: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.
-
Agonist Addition: Add varying concentrations of 2-Mesatp to the wells and immediately begin recording the fluorescence signal over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. Plot the peak fluorescence change as a function of 2-Mesatp concentration to generate a dose-response curve and determine the EC50 value.
-
(Optional) Antagonist Control: To confirm that the observed effect is mediated by the P2Y1 receptor, pre-incubate the cells with a P2Y1 antagonist before adding 2-Mesatp.
Protocol 2: Quantification of 2-Mesatp and 2-MeSADP by HPLC
This protocol provides a general framework for the separation and quantification of 2-Mesatp and its primary degradation product, 2-MeSADP.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.0)
-
Mobile Phase B: Acetonitrile or methanol
-
2-Mesatp and 2-MeSADP standards
-
Samples to be analyzed
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations for both 2-Mesatp and 2-MeSADP in the mobile phase.
-
Sample Preparation: Dilute the experimental samples to be within the concentration range of the standard curve. If necessary, perform a protein precipitation step (e.g., with perchloric acid or a centrifugal filter) for biological samples.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the standards and samples onto the column.
-
Run a gradient elution, for example, starting with a low percentage of Mobile Phase B and gradually increasing it to elute the compounds. 2-MeSADP, being less polar, will typically elute after 2-Mesatp.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm).
-
-
Data Analysis:
-
Identify the peaks for 2-Mesatp and 2-MeSADP based on the retention times of the standards.
-
Generate a standard curve by plotting the peak area versus the concentration for each standard.
-
Use the standard curve to determine the concentration of 2-Mesatp and 2-MeSADP in the experimental samples.
-
Mandatory Visualizations
References
- 1. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography method for simultaneous quantification of ATP and its degradation products compatible with both UV-Vis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability-Indicating HPLC Method for Quantifying Process-Related Impurities in Fedratinib and Identification of Its Forced Degradation Products Using LC-MS/MS | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Results with 2-Mesatp
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving 2-Methylthioadenosine triphosphate (2-Mesatp). The information is presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What is 2-Mesatp and what are its primary molecular targets?
A1: 2-Mesatp (2-Methylthioadenosine triphosphate) is a stable analog of adenosine triphosphate (ATP) that acts as a potent agonist for several purinergic receptors. Its primary targets are the P2Y1 and P2X1, P2X2, and P2X3 receptors.[1][2] While it is often used in studies of platelet aggregation and calcium signaling, its effects can be complex due to its interaction with multiple receptor subtypes.
Q2: Is 2-Mesatp an agonist or an antagonist at the P2Y12 receptor?
A2: The role of 2-Mesatp at the P2Y12 receptor is complex and has been a subject of debate in scientific literature. Some studies have suggested it can act as a weak partial agonist or even an antagonist at the P2Y12 receptor, particularly when P2Y12 is expressed at high levels.[3] However, this effect is often attributed to contamination of 2-Mesatp preparations with 2-methylthioadenosine diphosphate (2-MeSADP), a potent P2Y12 agonist.[4] Purified 2-Mesatp is generally considered to have low to no agonistic activity at the P2Y12 receptor.
Q3: How should I prepare and store 2-Mesatp solutions?
A3: Proper preparation and storage of 2-Mesatp solutions are critical for obtaining reproducible results. 2-Mesatp is typically supplied as a solid and should be dissolved in an appropriate buffer (e.g., water or PBS) to create a stock solution. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C or below for up to one month. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
Q4: What are the expected downstream signaling events following P2Y1 receptor activation by 2-Mesatp?
A4: The P2Y1 receptor is a Gq-protein coupled receptor. Upon activation by 2-Mesatp, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in cytosolic calcium is a key signaling event that mediates many of the cellular responses to 2-Mesatp.
Troubleshooting Guides
Issue 1: Weaker than expected or no response to 2-Mesatp in our platelet aggregation assay.
-
Possible Cause 1: Degraded 2-Mesatp.
-
Troubleshooting Step: Prepare a fresh solution of 2-Mesatp from a new stock. Ensure proper storage of both the stock and working solutions.
-
Expected Outcome: A robust aggregation response in positive control samples.
-
-
Possible Cause 2: Suboptimal agonist concentration.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration of 2-Mesatp for your specific experimental conditions and platelet source.
-
Expected Outcome: Identification of an EC50 value (the concentration that elicits a half-maximal response) to guide the selection of an appropriate working concentration.
-
-
Possible Cause 3: Low platelet count or poor platelet viability.
-
Troubleshooting Step: Measure the platelet count in your platelet-rich plasma (PRP) and ensure it is within the optimal range for your assay (typically >150 x 10^9/L). Assess platelet morphology and viability.
-
Expected Outcome: PRP with a sufficient number of healthy, discoid platelets that are responsive to agonists.
-
-
Possible Cause 4: Presence of P2Y1 receptor antagonists.
-
Troubleshooting Step: If your experimental system includes other compounds, verify that they do not have antagonistic effects on the P2Y1 receptor.
-
Expected Outcome: Uninhibited platelet aggregation in the absence of known antagonists.
-
Issue 2: Inconsistent or variable results between experiments.
-
Possible Cause 1: Contamination of 2-MeSATP with 2-MeSADP.
-
Troubleshooting Step: 2-MeSADP is a potent agonist for P2Y1 and P2Y12 receptors.[4] Contamination can lead to an overestimation of the potency of 2-Mesatp and variability in results. If possible, use highly purified 2-Mesatp or consider treating the solution with an ATP-regenerating system to remove contaminating diphosphates.[5]
-
Expected Outcome: More consistent and reproducible dose-response curves.
-
-
Possible Cause 2: Donor-to-donor variability in platelet reactivity.
-
Troubleshooting Step: Platelet reactivity can vary significantly between individuals. Whenever possible, use platelets from the same donor for a set of comparative experiments. If using multiple donors, pool the data and analyze for statistical significance.
-
Expected Outcome: Reduced variability within a single experiment and clearer overall trends when analyzing pooled data.
-
-
Possible Cause 3: Pre-activation of platelets during sample preparation.
-
Troubleshooting Step: Handle blood samples and PRP gently to avoid mechanical activation of platelets. Ensure proper anticoagulation and processing times.
-
Expected Outcome: Low baseline platelet activation and a clear, robust response upon addition of 2-Mesatp.
-
Issue 3: Unexpected calcium signaling profile in response to 2-Mesatp.
-
Possible Cause 1: Off-target effects on other purinergic receptors.
-
Troubleshooting Step: 2-Mesatp is also a potent agonist at several P2X receptors (P2X1, P2X2, P2X3), which are ligand-gated ion channels that mediate calcium influx.[1][2] This can contribute to the overall calcium signal. Use selective antagonists for P2X receptors to dissect the contribution of each receptor subtype to the observed calcium response.
-
Expected Outcome: A more defined calcium signal that can be attributed to the activation of specific receptor subtypes.
-
-
Possible Cause 2: Activation of store-operated calcium entry (SOCE).
-
Troubleshooting Step: The release of calcium from intracellular stores, triggered by P2Y1 activation, can lead to the activation of SOCE, a secondary influx of extracellular calcium. Use SOCE inhibitors to determine its contribution to the sustained phase of the calcium signal.
-
Expected Outcome: A reduction in the sustained calcium signal in the presence of SOCE inhibitors, confirming the involvement of this pathway.
-
Data Presentation
Table 1: Potency (EC50) of 2-Mesatp at Various Purinergic Receptors
| Receptor Subtype | Cell Type/System | EC50 (nM) | Reference |
| P2Y1 | 1321N1 Astrocytoma Cells | 51 | [6] |
| P2X1 | Recombinant | 54 | [1][2] |
| P2X3 | Recombinant | 350 | [1][2] |
| P2X2 | Rat Pelvic Ganglion Neurons | ATP >/= 2MeSATP | [7] |
Experimental Protocols
Detailed Methodology for 2-Mesatp-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes. The PPP will be used to set the 100% aggregation baseline.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP using a hematology analyzer.
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Light Transmission Aggregometry (LTA):
-
Pre-warm the aggregometer to 37°C.
-
Pipette 450 µL of PPP into a cuvette and place it in the aggregometer to set the 100% light transmission baseline.
-
Pipette 450 µL of the adjusted PRP into a cuvette with a stir bar. Place it in the sample well and allow it to equilibrate for at least 2 minutes with stirring (900-1200 rpm). This will establish the 0% aggregation baseline.
-
Prepare a stock solution of 2-Mesatp in saline or an appropriate buffer. Perform serial dilutions to create a range of working concentrations.
-
Add a small volume (e.g., 50 µL) of the 2-Mesatp working solution to the PRP to achieve the desired final concentration.
-
Record the change in light transmission for 5-10 minutes, or until the aggregation curve reaches a plateau.
-
The extent of aggregation is reported as the maximum percentage change in light transmission.
-
Detailed Methodology for Calcium Flux Assay Using 2-Mesatp
-
Cell Preparation and Dye Loading:
-
Plate cells (e.g., HEK293 cells expressing the P2Y1 receptor) in a black-walled, clear-bottom 96-well plate and grow to confluency.
-
Prepare a calcium flux indicator dye solution (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. A common loading buffer is Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Preparation of 2-Mesatp Solution:
-
Prepare a stock solution of 2-Mesatp in the same buffer used for the assay.
-
Prepare serial dilutions to create a range of concentrations to be tested.
-
-
Measurement of Calcium Flux:
-
After incubation, wash the cells with the assay buffer to remove excess dye.
-
Place the plate in a fluorescence microplate reader or a fluorescence microscope equipped with a fluidics system.
-
Establish a baseline fluorescence reading for each well for a short period (e.g., 30-60 seconds).
-
Inject the 2-Mesatp solution into the wells and immediately begin recording the change in fluorescence intensity over time (typically every 1-2 seconds for 2-5 minutes).
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Data is often expressed as the ratio of fluorescence relative to the baseline (F/F0) or as the peak fluorescence intensity.
-
Mandatory Visualization
Caption: P2Y1 Receptor Signaling Pathway Activated by 2-Mesatp.
Caption: Troubleshooting Workflow for Unexpected 2-Mesatp Results.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. news-medical.net [news-medical.net]
- 3. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 7. Pharmacological and molecular characterization of P2X receptors in rat pelvic ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of 2-methylthioadenosine 5'-triphosphate (2-MeSATP)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-methylthioadenosine 5'-triphosphate (2-MeSATP) during experimental procedures.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the handling and use of 2-MeSATP, offering practical solutions and preventative measures.
Q1: My 2-MeSATP solution appears to be losing potency over a short period. What are the likely causes and how can I prevent this?
A1: Loss of 2-MeSATP potency is primarily due to chemical hydrolysis and enzymatic degradation. Several factors can accelerate this degradation:
-
pH of the Solution: The triphosphate chain of 2-MeSATP is susceptible to hydrolysis, especially in acidic conditions.
-
Temperature: Higher temperatures significantly increase the rate of hydrolysis.
-
Enzymatic Activity: If your experimental system contains cellular components, ectonucleotidases (such as NTPDase1/CD39) can rapidly degrade 2-MeSATP to its diphosphate (2-MeSADP) and monophosphate (2-MeSAMP) forms.[1][2]
-
Repeated Freeze-Thaw Cycles: This can lead to localized pH changes and physical stress, promoting degradation.
Troubleshooting Steps:
-
pH Adjustment: Ensure your stock solutions and experimental buffers are maintained at a pH above 7.5, ideally between 8.0 and 10.0, to improve stability.
-
Temperature Control: Store stock solutions at -80°C or -20°C as recommended by the supplier.[1] During experiments, keep solutions on ice whenever possible.
-
Aliquotting: Prepare single-use aliquots of your 2-MeSATP stock solution to avoid multiple freeze-thaw cycles.
-
Enzyme Inhibitors: If enzymatic degradation is suspected, consider including broad-spectrum phosphatase inhibitors in your experimental setup, if compatible with your assay.
Q2: I am concerned about the stability of 2-MeSATP in my cell culture medium during a multi-hour experiment. How can I assess and improve its stability?
A2: Long-term experiments in complex biological media present a significant challenge to 2-MeSATP stability due to enzymatic activity.
Troubleshooting and Optimization:
-
Stability Assessment: To determine the stability in your specific medium, you can perform a time-course experiment. Incubate the 2-MeSATP-containing medium under your experimental conditions (e.g., 37°C, 5% CO2) and collect aliquots at different time points (e.g., 0, 1, 2, 4, 8 hours). Analyze the concentration of intact 2-MeSATP in these aliquots using a stability-indicating HPLC method.
-
Improving Stability:
-
Higher Starting Concentration: Based on the degradation rate determined, you may need to use a higher initial concentration of 2-MeSATP to ensure it remains within the desired effective range for the duration of your experiment.
-
Periodic Replenishment: If feasible for your experimental design, consider replenishing the 2-MeSATP in the medium at set intervals.
-
Chemical Modification: For demanding applications requiring high stability, consider chemically modified analogs. For instance, replacing the β,γ-bridging oxygen with a difluoromethylene moiety (β,γ-CF2) can significantly enhance resistance to phosphatases.[3]
-
Q3: How can I confirm that the biological effects I am observing are from 2-MeSATP and not its degradation products like 2-MeSADP?
A3: This is a critical question as 2-MeSADP is also a known agonist at certain P2Y receptors.[4]
Experimental Verification:
-
Use Freshly Prepared Solutions: Always use freshly prepared or properly stored, single-use aliquots of 2-MeSATP to minimize the presence of degradation products.
-
HPLC Analysis: Before a critical experiment, you can analyze an aliquot of your 2-MeSATP stock solution by HPLC to confirm its purity and the absence of significant amounts of 2-MeSADP.
-
Control Experiments: If possible, run parallel experiments with 2-MeSADP to characterize its specific effects in your system. This will help you to differentiate the activities of the triphosphate and diphosphate forms.
-
ATP-Regenerating System: In some experimental setups, an ATP-regenerating system (e.g., creatine phosphate/creatine phosphokinase) can be used to reconvert any formed 2-MeSADP back to 2-MeSATP, although this may not be suitable for all applications and its effect on 2-MeSATP should be validated.[4]
Data on 2-MeSATP Stability
While specific quantitative data for 2-MeSATP is limited in publicly available literature, the following tables provide an example of how stability data can be presented. Researchers are encouraged to generate their own stability data under their specific experimental conditions.
Table 1: Example of pH-Dependent Hydrolysis of 2-MeSATP at 37°C
| pH | Incubation Time (hours) | % 2-MeSATP Remaining (Example) |
| 5.0 | 4 | 65% |
| 7.4 | 4 | 85% |
| 8.5 | 4 | 95% |
Table 2: Example of Temperature-Dependent Hydrolysis of 2-MeSATP at pH 7.4
| Temperature (°C) | Incubation Time (hours) | % 2-MeSATP Remaining (Example) |
| 4 | 24 | 98% |
| 25 | 24 | 90% |
| 37 | 24 | 75% |
Experimental Protocols
Protocol 1: General Procedure for Assessing 2-MeSATP Stability by HPLC
This protocol outlines a general method for developing a stability-indicating HPLC assay. Specific parameters will need to be optimized for your equipment and experimental needs.
-
Forced Degradation Studies: To ensure your HPLC method can separate 2-MeSATP from its degradation products, perform forced degradation studies.[5][6]
-
Acid Hydrolysis: Incubate 2-MeSATP solution in 0.1 M HCl.
-
Base Hydrolysis: Incubate 2-MeSATP solution in 0.1 M NaOH.
-
Oxidation: Treat 2-MeSATP solution with 3% H₂O₂.
-
Thermal Degradation: Heat 2-MeSATP solution at an elevated temperature (e.g., 60°C).
-
-
HPLC Method Development:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Detection: Use a UV detector set to the maximum absorbance wavelength of 2-MeSATP (around 275 nm).[1]
-
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6]
-
Stability Study:
-
Prepare solutions of 2-MeSATP in the buffers or media of interest.
-
Incubate the solutions under the desired temperature and pH conditions.
-
At specified time points, withdraw aliquots, quench any reactions if necessary (e.g., by rapid freezing or pH neutralization), and analyze by the validated HPLC method.
-
Calculate the percentage of remaining 2-MeSATP relative to the initial concentration.
-
Visualizations
Caption: Degradation pathway of 2-MeSATP.
Caption: Troubleshooting workflow for 2-MeSATP instability.
References
- 1. Identifiability of enzyme kinetic parameters in substrate competition: a case study of CD39/NTPDase1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
Technical Support Center: 2-MeSATP in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and troubleshooting experiments involving the P2 receptor agonist, 2-Methylthioadenosine triphosphate (2-MeSATP).
Frequently Asked Questions (FAQs)
Q1: What is 2-MeSATP and what is its primary mechanism of action?
2-MeSATP is a stable analog of adenosine triphosphate (ATP) that acts as a potent agonist at most P2 purinergic receptors, which are broadly divided into two families: P2X ion channels and P2Y G protein-coupled receptors.[1][2] It is often used in research to study the physiological roles of these receptors.
Q2: I am observing a response in my cells treated with 2-MeSATP, but I am not sure which specific P2 receptor subtype is responsible. How can I identify the receptor?
Identifying the specific receptor subtype mediating the effects of 2-MeSATP can be challenging due to its broad activity. A pharmacological approach using selective antagonists for different P2 receptor subtypes is a common strategy. Additionally, using cell lines with known P2 receptor expression profiles or employing molecular techniques like siRNA or CRISPR to knock down specific receptor subtypes can help pinpoint the target.
Q3: My results with 2-MeSATP are inconsistent or different from published data. What could be the reason?
Inconsistent results can arise from several factors:
-
Reagent Quality and Purity: Commercial preparations of 2-MeSATP can be contaminated with 2-Methylthioadenosine diphosphate (2-MeSADP), a potent agonist of the P2Y1 receptor.[3][4] This contamination can lead to a stronger than expected P2Y1-mediated response. It is crucial to use highly purified 2-MeSATP.
-
Cell Line Variability: The expression levels of P2 receptors can vary significantly between different cell lines and even between different passages of the same cell line.
-
Receptor Desensitization: Prolonged exposure to agonists like 2-MeSATP can lead to the desensitization and downregulation of P2 receptors, resulting in diminished responses over time.
Q4: I am observing cytotoxicity in my cellular assay upon treatment with 2-MeSATP. Is this a known effect?
While not its primary mechanism, high concentrations of 2-MeSATP or prolonged exposure can lead to cellular stress and cytotoxicity. This can be a consequence of excessive calcium influx through P2X receptors or sustained signaling through P2Y receptors. It is important to perform dose-response and time-course experiments to distinguish between specific receptor-mediated effects and non-specific cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high potency or a response characteristic of P2Y1 activation. | The 2-MeSATP reagent may be contaminated with 2-MeSADP.[3][4] | 1. Purchase 2-MeSATP from a reputable supplier and request a certificate of analysis confirming its purity.2. Treat the 2-MeSATP solution with an ATP-regenerating system to remove any contaminating ADP analogs.[4]3. Use a selective P2Y1 antagonist, such as MRS2179, to confirm the involvement of the P2Y1 receptor. |
| No response or a very weak response to 2-MeSATP in a cell line expected to express P2 receptors. | 1. The specific P2 receptor subtype expressed by the cell line may be insensitive to 2-MeSATP.2. The receptor expression level may be too low.3. The receptor may be desensitized. | 1. Confirm the expression of P2 receptors in your cell line using techniques like RT-PCR or Western blotting.2. Use a more potent or different P2 receptor agonist as a positive control.3. Ensure that cells are not pre-exposed to other nucleotides that could cause desensitization. |
| The observed signaling pathway is not consistent with the known coupling of the target P2 receptor. | 2-MeSATP is activating multiple P2 receptor subtypes with different signaling pathways.[5][6] | 1. Use selective antagonists to block specific P2 receptor subtypes and dissect the contribution of each to the overall response.2. Measure different second messengers (e.g., calcium, cAMP, inositol phosphates) to get a comprehensive view of the activated signaling pathways. |
Quantitative Data Summary
The following table summarizes the reported potency (EC50 values) of 2-MeSATP at various human P2 receptor subtypes. These values can vary depending on the cell type and assay conditions.
| Receptor Subtype | Reported EC50 (nM) | Receptor Family |
| P2Y1 | 3 - 8 | P2Y (Gq/11-coupled) |
| P2Y12 | 1 | P2Y (Gi-coupled) |
| P2Y13 | 1 | P2Y (Gi-coupled) |
| P2X1 | Nanomolar range | P2X (Ion Channel) |
| P2X2 | Micromolar range | P2X (Ion Channel) |
| P2X3 | Nanomolar range | P2X (Ion Channel) |
| P2X4 | >1000 | P2X (Ion Channel) |
| P2X5 | Micromolar range | P2X (Ion Channel) |
Note: Data compiled from multiple sources.[1][7][8][9]
Experimental Protocols
Calcium Mobilization Assay for P2Y Receptor Activation
This protocol describes a general method for measuring intracellular calcium mobilization following the stimulation of P2Y receptors with 2-MeSATP using a fluorescent calcium indicator.
Materials:
-
Cells expressing the P2Y receptor of interest
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
2-MeSATP stock solution
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells two to three times with HBSS to remove excess dye.
-
Baseline Measurement: Add fresh HBSS to each well and measure the baseline fluorescence for a few cycles using the microplate reader.
-
Compound Addition and Measurement:
-
Prepare a serial dilution of 2-MeSATP in HBSS at a concentration 2-5 times the final desired concentration.
-
Add the 2-MeSATP solution to the wells while simultaneously recording the fluorescence signal.
-
Continue recording the fluorescence for several minutes to capture the peak response and subsequent decay.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak response for each concentration of 2-MeSATP and plot a dose-response curve to determine the EC50 value.
Visualizations
Caption: Canonical P2Y1 (Gq-coupled) signaling pathway activated by 2-MeSATP.
Caption: Canonical P2Y12 (Gi-coupled) signaling pathway activated by 2-MeSATP.
Caption: General mechanism of P2X receptor activation by 2-MeSATP.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Activation and Regulation of Purinergic P2X Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the biological effects of 2-methylthio-ATP on rat hepatocytes: clear-cut differences with ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the effects of 2-methylthio-ATP and 2-chloro-ATP on brain capillary endothelial cells: similarities to ADP and differences from ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression and function of P2X purinoceptors in rat histaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in 2-MeSATP-Induced Responses
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving 2-Methylthioadenosine triphosphate (2-MeSATP).
Frequently Asked Questions (FAQs)
Q1: What is 2-MeSATP and which receptors does it activate?
2-Methylthioadenosine triphosphate (2-MeSATP) is a synthetic analog of adenosine triphosphate (ATP) and a potent agonist for several purinergic P2 receptors. It is known to activate multiple P2Y receptor subtypes, including P2Y1, P2Y2, P2Y11, and P2Y13, as well as some P2X receptors like P2X2.[1][2] The specific receptor subtypes activated can vary depending on the cell type and species.
Q2: Why am I seeing inconsistent responses to 2-MeSATP in my experiments?
Inconsistent responses to 2-MeSATP can arise from several factors:
-
Reagent Purity: Commercial preparations of 2-MeSATP can be contaminated with 2-Methylthioadenosine diphosphate (2-MeSADP), which is also a potent agonist at certain P2Y receptors, particularly P2Y1.[3][4]
-
Cell Line Variability: Different cell lines, and even the same cell line at different passages, can exhibit varying expression levels of P2Y receptors.[5][6]
-
Receptor Desensitization: Prolonged or repeated exposure to 2-MeSATP can lead to homologous and heterologous desensitization of P2Y receptors, reducing subsequent responses.[7][8]
-
Experimental Conditions: Factors such as cell culture substrate, confluency, and media components can influence receptor expression and signaling.[9][10]
-
Agonist Stability: The stability of 2-MeSATP in solution can affect its effective concentration over time. It is recommended to use freshly prepared solutions.[11]
Q3: Can 2-MeSATP act as an antagonist?
The pharmacological activity of 2-MeSATP can be complex. While generally considered an agonist, some studies have reported it to have partial agonist or even antagonist effects at the P2Y1 receptor, particularly when receptor reserve is low or in the presence of contaminating 2-MeSADP.[2][3]
Troubleshooting Guide
Issue 1: High Variability Between Experimental Repeats
Question: My dose-response curves for 2-MeSATP shift significantly between experiments, even when using the same cell line and protocol. What could be the cause?
Answer:
This issue often points to inconsistencies in your experimental setup or reagents. Here’s a step-by-step guide to troubleshoot:
-
Verify Reagent Quality and Handling:
-
Standardize Cell Culture Conditions:
-
Passage Number: Use cells within a consistent and low passage number range, as receptor expression can change with prolonged culturing.[12]
-
Cell Confluency: Seed cells at a consistent density and perform experiments at a standardized confluency, as cell-to-cell contact can alter receptor expression and signaling.
-
Culture Substrate: Be aware that the surface on which cells are grown (e.g., glass vs. plastic) can affect P2Y receptor expression.[9][10]
-
-
Implement Proper Controls:
-
Positive Control: Use a known potent agonist for the P2Y receptor you are studying (e.g., ADP or 2-MeSADP for P2Y1) to confirm that the cells are responding appropriately.
-
Negative Control: Include a vehicle-only control to establish a baseline response.
-
Issue 2: Unexpected or No Response to 2-MeSATP
Question: I am not observing the expected cellular response (e.g., calcium mobilization) after applying 2-MeSATP. Why might this be happening?
Answer:
A lack of response could be due to issues with the cells, the agonist, or the detection method.
-
Confirm P2Y Receptor Expression:
-
Check for Receptor Desensitization:
-
P2Y receptors can desensitize upon agonist exposure.[8] Ensure that cells have not been pre-exposed to other purinergic agonists. A sufficient washout period between agonist applications is crucial.
-
-
Evaluate Agonist Concentration and Purity:
-
The potency of 2-MeSATP can vary significantly depending on the P2Y receptor subtype.[13] You may need to perform a dose-response experiment to determine the optimal concentration for your cell type.
-
As mentioned previously, contamination with 2-MeSADP can lead to unexpected results, as 2-MeSADP is a selective agonist for the P2Y1 receptor.[4]
-
Issue 3: Results Differ from Published Literature
Question: My findings with 2-MeSATP are different from what has been reported in other studies using the same cell line. What could explain this discrepancy?
Answer:
Discrepancies with published data can be frustrating but are often explainable.
-
Differences in Experimental Protocols:
-
Carefully compare your protocol with the published methods. Pay close attention to details such as incubation times, buffer compositions, and the specific endpoint being measured.
-
For example, the duration of agonist application can influence whether you observe a transient or sustained response.
-
-
Cell Line Provenance and Integrity:
-
Cell lines obtained from different sources or at different passage numbers can exhibit phenotypic drift, leading to altered receptor expression and signaling pathways.[12] It is good practice to have your cell line authenticated.
-
-
Receptor Reserve and Agonist Efficacy:
-
The level of P2Y receptor expression (receptor reserve) can influence whether 2-MeSATP behaves as a full or partial agonist.[2] This could explain differences in the magnitude of the observed response.
-
Data Presentation
Table 1: Potency of 2-MeSATP and Related Agonists at P2Y Receptors
| Agonist | Receptor Subtype | Cell Type | Assay Type | EC50/IC50 (nM) | Reference |
| 2-MeSATP | P2Y1 | 1321N1 Astrocytoma | Inositol Phosphate Accumulation | 51 | [1] |
| 2-MeSATP | P2Y1 | Rat Hepatocytes | Glycogen Phosphorylase Activation | 20 | [14][15] |
| 2-MeSATP | P2Y1 | Brain Capillary Endothelial Cells | Calcium Mobilization | 27 | [7] |
| 2-MeSADP | P2Y13 | Heterologous Expression | Calcium/IP3 Release | 1.93 | [13] |
| ADP | P2Y13 | Heterologous Expression | Calcium/IP3 Release | 12.72 | [13] |
| 2-MeSATP | P2Y13 | Heterologous Expression | Signaling Events | ~450 | [13] |
Experimental Protocols & Visualizations
Protocol: Minimizing Variability in Calcium Mobilization Assays
This protocol outlines key steps to ensure reproducible results when measuring 2-MeSATP-induced calcium mobilization.
-
Cell Culture:
-
Culture cells in a standardized medium and at a consistent temperature and CO2 level.
-
Plate cells at a uniform density to achieve a consistent confluency (e.g., 80-90%) on the day of the experiment.
-
Use plates from the same manufacturer and lot number to minimize variability in surface properties.
-
-
Reagent Preparation:
-
Prepare a high-concentration stock solution of 2-MeSATP in a suitable solvent (e.g., water or PBS) and store it in single-use aliquots at -80°C.[1]
-
On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in the assay buffer.
-
-
Calcium Assay:
-
Load cells with a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells gently with assay buffer to remove excess dye.
-
Allow the cells to equilibrate for a defined period before starting the experiment.
-
Establish a stable baseline fluorescence reading before adding the agonist.
-
Add 2-MeSATP at the desired concentration and record the change in fluorescence over time.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the baseline reading for each well.
-
Calculate the peak response or the area under the curve for each concentration.
-
Use a consistent method for data normalization and statistical analysis across all experiments.
-
Diagrams
Caption: Workflow for ensuring experimental reproducibility.
Caption: P2Y1 receptor signaling pathway activated by 2-MeSATP.
Caption: A logical troubleshooting flowchart for 2-MeSATP experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. P2Y purinoceptor subtypes recruit different Mek activators in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of P2Y receptors in cell lines derived from the human lung - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of P2Y receptors in cell lines derived from the human lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the effects of 2-methylthio-ATP and 2-chloro-ATP on brain capillary endothelial cells: similarities to ADP and differences from ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential heterologous and homologous desensitization of two receptors for ATP (P2y purinoceptors and nucleotide receptors) coexisting on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pure.hud.ac.uk [pure.hud.ac.uk]
- 11. 2-METHYLTHIOADENOSINE TRIPHOSPHATE TETRASODIUM | 43170-89-4 [amp.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of the biological effects of 2-methylthio-ATP on rat hepatocytes: clear-cut differences with ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of the biological effects of 2-methylthio-ATP on rat hepatocytes: clear-cut differences with ATP - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing 2-MeSATP Tachyphylaxis in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address tachyphylaxis observed during long-term experiments involving the P2Y receptor agonist, 2-methylthioadenosine triphosphate (2-MeSATP).
Frequently Asked Questions (FAQs)
Q1: What is 2-MeSATP tachyphylaxis and why does it occur?
A1: Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration. In the context of 2-MeSATP, this means that subsequent applications of the agonist produce a diminished response compared to the initial stimulation. This phenomenon is primarily due to the desensitization and internalization of P2Y receptors, which are G protein-coupled receptors (GPCRs).[1][2][3] The underlying cellular mechanism involves:
-
Receptor Phosphorylation: Upon prolonged stimulation by an agonist like 2-MeSATP, G protein-coupled receptor kinases (GRKs) and Protein Kinase C (PKC) phosphorylate the intracellular domains of the P2Y receptor.[4][5][6]
-
β-Arrestin Recruitment: This phosphorylation promotes the binding of β-arrestin proteins to the receptor.
-
Receptor Uncoupling and Internalization: β-arrestin binding uncouples the receptor from its associated G protein, halting the downstream signaling cascade. It also flags the receptor for internalization into endosomes, removing it from the cell surface and making it unavailable for further stimulation.[1][2][7][8]
Q2: Which P2Y receptor subtypes are most susceptible to 2-MeSATP-induced tachyphylaxis?
A2: 2-MeSATP is a potent agonist for several P2Y receptor subtypes, with P2Y1 and P2Y12 being prominent examples.[9][10][11] Both of these receptors are known to undergo rapid desensitization.[6][12] However, the specific kinases involved in this process can differ. For instance, P2Y12 desensitization is primarily mediated by GRKs, whereas P2Y1 desensitization is largely dependent on PKC.[4][5][6] Other P2Y receptors, such as P2Y6, exhibit a slower desensitization profile.[13]
Q3: How can I quantify the degree of tachyphylaxis in my experiments?
A3: Tachyphylaxis can be quantified by comparing the maximal response (Emax) of a second agonist application to the initial response. A common method is to perform a functional assay, such as a calcium mobilization assay, and measure the peak response to an initial dose of 2-MeSATP. After a defined period of continuous exposure or following a washout period, a second dose is applied, and the response is measured again. The percentage reduction in the second response relative to the first indicates the degree of tachyphylaxis.
Q4: What are the general strategies to mitigate or prevent 2-MeSATP tachyphylaxis?
A4: Several strategies can be employed to manage tachyphylaxis in long-term experiments:
-
Washout Periods: Allowing for sufficient time between agonist applications can permit receptor dephosphorylation and recycling back to the cell surface, leading to resensitization.[12] The duration of the required washout period is receptor and cell-type dependent.
-
Dose Optimization: Use the lowest effective concentration of 2-MeSATP and consider intermittent dosing schedules instead of continuous exposure to minimize receptor desensitization.[2][7]
-
Biased Agonists: Explore the use of biased agonists that preferentially activate G protein signaling pathways over β-arrestin recruitment. This can lead to a sustained response with reduced desensitization.[12][14][15][16]
-
Positive Allosteric Modulators (PAMs): PAMs bind to a different site on the receptor than the agonist and can enhance the signaling of the endogenous agonist or a co-applied agonist without causing the same degree of desensitization.[12][17]
-
Pharmacological Inhibition (for research purposes): Inhibitors of GRKs or PKC can be used as tools to investigate the specific mechanisms of desensitization in your experimental system.[12]
Troubleshooting Guides
Problem 1: Rapid and severe loss of response to 2-MeSATP after the first application.
| Possible Cause | Suggested Solution |
| High Agonist Concentration | Reduce the concentration of 2-MeSATP to the lowest level that elicits a sufficient response. High concentrations can accelerate receptor desensitization and internalization. |
| Continuous Exposure | Implement a washout period between agonist applications to allow for receptor resensitization. The optimal duration of the washout should be determined empirically for your specific cell type and receptor subtype. |
| Receptor Downregulation | Prolonged exposure to high agonist concentrations can lead to the degradation of internalized receptors, a process known as downregulation. If possible, quantify cell surface receptor numbers using techniques like receptor binding assays or cell surface ELISA to confirm downregulation. Consider using intermittent dosing to prevent this. |
Problem 2: High variability in the degree of tachyphylaxis between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Culture Conditions | Standardize cell passage number, seeding density, and growth conditions. The expression levels of signaling and regulatory proteins like GRKs and β-arrestins can vary with cell culture parameters. |
| Variable Agonist Incubation Times | Ensure precise and consistent timing of agonist application and washout steps across all experiments. |
| Cell Line Instability | If using a transfected cell line, periodically verify the stable expression of the P2Y receptor of interest. |
Data Presentation
Table 1: Potency of 2-MeSADP (a stable analog of 2-MeSATP) at Human P2Y Receptors
| Receptor | Potency (EC50/pEC50) | Reference |
| P2Y1 | pEC50: 8.29 | [18] |
| P2Y12 | EC50: 5 nM | [13][18] |
| P2Y13 | EC50: 19 nM | [13][18] |
Note: A higher pEC50 value indicates greater potency.
Table 2: Time Course of P2Y Receptor Desensitization
| Receptor Subtype | Agonist | Time to 50% Desensitization (t1/2) | Cell Type | Reference |
| P2Y1 | ADP | ~20 seconds | Human Platelets | [12] |
| P2Y12 | ADP | Rapid (within 5 minutes) | Human Platelets | [12] |
| P2Y (general) | ADPβS | 0.5 - 2.0 minutes | Turkey Erythrocyte Membranes | [1] |
Table 3: Time Course of P2Y Receptor Resensitization (Recovery)
| Receptor Subtype | Agonist | Time to 50% Recovery (t1/2) | Cell Type | Reference |
| P2Y (general) | ADPβS | 10 - 20 minutes | Turkey Erythrocyte Membranes | [1] |
Experimental Protocols
Protocol 1: Quantifying 2-MeSATP-Induced Tachyphylaxis using a Calcium Mobilization Assay
Objective: To measure the decrease in the intracellular calcium response to 2-MeSATP following an initial stimulation.
Materials:
-
Cells expressing the P2Y receptor of interest
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
2-MeSATP stock solution
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorescence plate reader or microscope
Methodology:
-
Cell Preparation: Plate cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence for a short period to establish a stable signal.
-
Initial Stimulation (S1): Add a predetermined concentration of 2-MeSATP (e.g., EC50) and record the peak fluorescence intensity, which corresponds to the initial calcium response.
-
Desensitization Period: Continue to incubate the cells with 2-MeSATP for a defined period (e.g., 10, 30, or 60 minutes) to induce tachyphylaxis.
-
Washout (Optional but Recommended): Gently wash the cells with pre-warmed assay buffer to remove the 2-MeSATP. Incubate in fresh buffer for a defined recovery period.
-
Second Stimulation (S2): Add the same concentration of 2-MeSATP as in step 4 and record the peak fluorescence intensity.
-
Data Analysis: Calculate the percentage of the S2 response relative to the S1 response: (Peak S2 / Peak S1) * 100. A value less than 100% indicates tachyphylaxis.
Protocol 2: Visualizing P2Y Receptor Internalization using Confocal Microscopy
Objective: To visually track the movement of P2Y receptors from the plasma membrane to intracellular compartments following agonist stimulation.
Materials:
-
Cells expressing a fluorescently-tagged P2Y receptor (e.g., P2Y1-GFP)
-
Glass-bottom dishes suitable for confocal microscopy
-
Live-cell imaging medium
-
2-MeSATP
-
Confocal microscope with a live-cell imaging chamber
Methodology:
-
Cell Preparation: Plate cells expressing the fluorescently-tagged receptor on glass-bottom dishes and allow them to adhere.
-
Microscope Setup: Set up the confocal microscope for live-cell imaging, ensuring physiological conditions (37°C, 5% CO2).
-
Image Acquisition (Baseline): Acquire initial images of the cells, focusing on the plasma membrane localization of the fluorescently tagged receptors.
-
Agonist Stimulation: Add 2-MeSATP to the imaging medium.
-
Time-Lapse Imaging: Acquire a time-lapse series of images to track the movement of the fluorescent signal from the plasma membrane to intracellular vesicles over time (e.g., every minute for 30-60 minutes).
-
Data Analysis: Analyze the images to quantify the change in fluorescence intensity at the plasma membrane versus intracellular compartments over time. This can be done using image analysis software to measure the rate of internalization.[2][8][19][20]
Mandatory Visualization
Caption: P2Y receptor signaling and desensitization pathway.
Caption: Workflow for quantifying tachyphylaxis.
Caption: Troubleshooting flowchart for tachyphylaxis.
References
- 1. Agonist-induced desensitization of a P2Y-purinergic receptor-regulated phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Loss of P2Y1 receptor desensitization does not impact hemostasis or thrombosis despite increased platelet reactivity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. P2Y1 and P2Y12 receptors for ADP desensitize by distinct kinase-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IJMS | Special Issue : Biased Agonism in GPCRs: An Opportunity for Drug Discovery [mdpi.com]
- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Loss of P2Y1 receptor desensitization does not impact hemostasis or thrombosis despite increased platelet reactivity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. P2Y1 and P2Y2 receptors are coupled to the NO/cGMP pathway to vasodilate the rat arterial mesenteric bed - PMC [pmc.ncbi.nlm.nih.gov]
- 15. guidetopharmacology.org [guidetopharmacology.org]
- 16. Selective Signal Capture from Multidimensional GPCR Outputs with Biased Agonists: Progress Towards Novel Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. books.rsc.org [books.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. A live-imaging protocol for tracking receptor dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantifying receptor trafficking and colocalization with confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Buffer Conditions for 2-MeSATP Binding Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for 2-methylthioadenosine triphosphate (2-MeSATP) binding assays. This guide will help you address common challenges and ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a 2-MeSATP binding assay?
The optimal pH for a 2-MeSATP binding assay is crucial for maintaining the stability and conformation of the target receptor, typically a P2Y purinergic receptor. Generally, a physiological pH range of 7.0 to 8.0 is recommended.[1][2][3] It is advisable to perform a pH optimization experiment to determine the precise pH that yields the highest specific binding for your specific receptor and experimental system. Deviations from the optimal pH can lead to decreased receptor affinity and increased non-specific binding.[3]
Q2: Why are divalent cations like Magnesium (Mg²⁺) important in the assay buffer?
Divalent cations, particularly Mg²⁺, can be critical for the binding of nucleotide agonists like 2-MeSATP to P2Y receptors.[4] Mg²⁺ can facilitate the proper folding of the receptor and may be directly involved in the ligand-receptor interaction.[4] The optimal concentration of Mg²⁺ should be determined empirically, but a starting range of 1-10 mM is common in many P2Y receptor binding assays.[1][2][5][6]
Q3: How can I reduce high non-specific binding in my assay?
High non-specific binding is a common issue in radioligand binding assays and can obscure the specific binding signal.[7] Several strategies can be employed to minimize it:
-
Optimize Buffer Composition: Adjusting the ionic strength of the buffer with NaCl (typically 100-150 mM) can reduce non-specific electrostatic interactions. Including a chelating agent like EDTA (0.1-1 mM) can help by chelating divalent cations that might promote non-specific binding to other sites.[2][6]
-
Add Blocking Agents: Bovine Serum Albumin (BSA) is often included in the assay buffer at a concentration of 0.1-0.5% to block non-specific binding sites on the assay plate and filter membranes.
-
Reduce Radioligand Concentration: Using a radioligand concentration at or below the dissociation constant (Kd) can help minimize non-specific binding.
-
Optimize Washing Steps: Increasing the number and volume of washes with ice-cold wash buffer after incubation can help remove unbound radioligand.
Q4: What are the key components of a typical assay buffer for a 2-MeSATP binding assay?
A standard assay buffer for a 2-MeSATP binding assay typically includes a buffering agent, salts to maintain ionic strength, and a divalent cation. A common formulation is a HEPES-based buffer. For a detailed breakdown of recommended concentrations, refer to the tables below.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Specific Binding | Suboptimal pH. | Perform a pH curve (e.g., pH 6.0-8.5) to determine the optimal pH for binding.[3] |
| Incorrect divalent cation concentration. | Titrate the concentration of MgCl₂ (e.g., 0-10 mM) to find the optimal concentration.[4] | |
| Degraded 2-MeSATP or radioligand. | Use fresh, high-quality reagents. Ensure proper storage of stock solutions. | |
| Inactive receptor preparation. | Verify the integrity and activity of your cell membranes or purified receptor. | |
| High Non-Specific Binding | Suboptimal buffer ionic strength. | Optimize the NaCl concentration (e.g., 50-200 mM) in the assay buffer.[2] |
| Insufficient blocking. | Include 0.1-0.5% BSA in the assay and wash buffers. Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI). | |
| Radioligand concentration too high. | Use a radioligand concentration at or below the Kd value.[8] | |
| Inadequate washing. | Increase the number of wash steps and ensure the wash buffer is ice-cold. | |
| Poor Reproducibility | Inconsistent buffer preparation. | Prepare fresh buffer for each experiment and ensure accurate pH and component concentrations. |
| Variability in incubation time or temperature. | Maintain consistent incubation times and temperatures across all experiments.[8] | |
| Pipetting errors. | Calibrate pipettes regularly and use careful pipetting techniques. |
Quantitative Data Summary
Table 1: Recommended Buffer Components for 2-MeSATP Binding Assays
| Component | Function | Typical Concentration Range | References |
| Buffering Agent | |||
| HEPES | Maintains stable pH | 10-50 mM | [1][2][5][9] |
| Tris-HCl | Alternative buffering agent | 20-50 mM | [6][10] |
| Salts | |||
| NaCl | Adjusts ionic strength | 100-300 mM | [1][2][9] |
| KCl | Component of physiological salt solution | 5 mM | [1][2] |
| Divalent Cations | |||
| MgCl₂ | Facilitates ligand binding | 1-10 mM | [1][2][5][6] |
| Chelating Agents | |||
| EDTA | Chelates excess divalent cations | 0.1-5 mM | [2][6][11] |
Experimental Protocols
Detailed Methodology for a Radioligand Competition Binding Assay
This protocol describes a typical filtration-based radioligand competition binding assay to determine the affinity of a test compound for a P2Y receptor using radiolabeled 2-MeSATP.
Materials:
-
Cell membranes expressing the P2Y receptor of interest.
-
Radiolabeled 2-MeSATP (e.g., [³H]2-MeSATP or [³⁵S]GTPγS stimulated by 2-MeSATP).
-
Unlabeled 2-MeSATP (for non-specific binding determination).
-
Test compounds.
-
Assay Buffer: 25 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane stock on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay). Dilute the membranes to the desired final concentration in the assay buffer.
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of assay buffer.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of unlabeled 2-MeSATP (e.g., 10 µM).
-
Test Compound: Add 50 µL of the test compound at various concentrations.
-
-
Radioligand Addition: Add 50 µL of radiolabeled 2-MeSATP (at a concentration near its Kd) to all wells.
-
Membrane Addition: Add 100 µL of the diluted cell membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature (or other optimized temperature) for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three to five times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Drying: Dry the filter plate completely.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: P2Y1 receptor signaling pathway activated by 2-MeSATP.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Troubleshooting logic for 2-MeSATP binding assays.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Effects of extracellular pH on agonism and antagonism at a recombinant P2X2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A second magnesium ion is critical for ATP binding in the kinase domain of the oncoprotein v-Fps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 10. brieflands.com [brieflands.com]
- 11. ashpublications.org [ashpublications.org]
Validation & Comparative
Validating 2-MeSATP Effects: A Comparative Guide to P2Y1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used P2Y1 receptor antagonists in validating the effects of the potent agonist 2-methylthioadenosine 5'-triphosphate (2-MeSATP). Understanding the efficacy and selectivity of these antagonists is crucial for accurately characterizing the role of the P2Y1 receptor in various physiological and pathological processes. This document summarizes key experimental data, details relevant methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows.
Comparison of P2Y1 Receptor Antagonists
The validation of 2-MeSATP's effects on the P2Y1 receptor heavily relies on the use of selective antagonists. The following table summarizes the inhibitory potency of three widely used P2Y1 antagonists: MRS2179, MRS2279, and MRS2500. While direct comparative data on the inhibition of 2-MeSATP-induced responses is available for MRS2179, data for MRS2279 and MRS2500 are presented from studies utilizing the endogenous agonist ADP. This distinction is important to consider when designing and interpreting experiments.
| Antagonist | Agonist | Assay | Cell/Tissue Type | Potency (Kᵢ / IC₅₀ / pK₉) | Reference |
| MRS2179 | 2-MeSATP | Inositol Phosphate Hydrolysis | Turkey Erythrocyte Membranes | pK₉ = 6.99 | [1] |
| MRS2179 | ADP | Platelet Aggregation | Human Platelets | IC₅₀ ≈ 100 nM | [2] |
| MRS2279 | ADP | Platelet Aggregation | Human Platelets | - | [2] |
| MRS2500 | ADP | Platelet Aggregation | Human Platelets | IC₅₀ = 0.95 nM | [3] |
Note: A higher pK₉ value and a lower Kᵢ or IC₅₀ value indicate greater antagonist potency. The provided data highlights that MRS2500 is a particularly potent antagonist of the P2Y1 receptor.
Alternative P2Y1 Receptor Agonists
While 2-MeSATP is a potent P2Y1 agonist, comparing its effects with other agonists can provide valuable insights into receptor pharmacology. The following table presents data on alternative P2Y1 receptor agonists.
| Agonist | Receptor Selectivity | Potency (EC₅₀) | Reference |
| 2-MeSADP | P2Y1, P2Y12, P2Y13 | ~1-10 nM (P2Y1) | [4] |
| ADP | P2Y1, P2Y12, P2Y13 | Micromolar range (P2Y1) | [5] |
| (N)-methanocarba-2MeSADP (MRS2365) | Highly selective for P2Y1 | 0.4 nM | [6] |
Signaling Pathways and Experimental Workflow
To facilitate a deeper understanding of the experimental validation process, the following diagrams illustrate the P2Y1 receptor signaling pathway, a typical experimental workflow for antagonist validation, and the logical structure of this comparison guide.
References
- 1. Competitive and selective antagonism of P2Y1 receptors by N6-methyl 2′-deoxyadenosine 3′,5′-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP derivatives are antagonists of the P2Y1 receptor: similarities to the platelet ADP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (N)-methanocarba-2MeSADP (MRS2365) is a subtype-specific agonist that induces rapid desensitization of the P2Y1 receptor of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Mesylthioadenosine-5'-triphosphate (2-MeSATP) and Adenosine-5'-triphosphate (ATP) in Activating Purinergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Extracellular nucleotides such as adenosine-5'-triphosphate (ATP) and its synthetic analog, 2-mesylthioadenosine-5'-triphosphate (2-MeSATP), are pivotal signaling molecules that mediate a wide array of physiological processes through the activation of purinergic receptors.[1] These receptors are broadly classified into two families: the P2X receptors, which are ligand-gated ion channels, and the P2Y receptors, which are G protein-coupled receptors.[2][3] Understanding the differential activity of agonists like ATP and 2-MeSATP at these receptor subtypes is crucial for targeted drug discovery and for elucidating the intricate mechanisms of purinergic signaling.
This guide provides a comprehensive comparison of the performance of 2-MeSATP and ATP in activating various purinergic receptors, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Potency and Efficacy at Purinergic Receptors: A Quantitative Comparison
The potency of an agonist is a measure of the concentration required to produce a defined effect, typically quantified by the half-maximal effective concentration (EC50). The following table summarizes the reported EC50 values for ATP and 2-MeSATP at various human and rat P2X and P2Y receptor subtypes, providing a clear comparison of their potency.
| Receptor Subtype | Agonist | EC50 (µM) | Species | Reference |
| P2X Receptors | ||||
| P2X1 | 2-MeSATP | 0.054 | Human | [4][5] |
| ATP | 1-10 | Human | [6] | |
| P2X2 | 2-MeSATP | >10 | Rat | [7] |
| ATP | 58.9 | Rat | [7] | |
| P2X3 | 2-MeSATP | 0.35 | Human | [4][5] |
| ATP | 1-10 | Human | [6] | |
| P2Y Receptors | ||||
| P2Y1 | 2-MeSATP | 0.008 | Human | [8] |
| ATP | 1.5 | Human | [8] | |
| P2Y2 | 2-MeSATP | Inactive | Human | [8] |
| ATP | 0.085 | Human | [8] | |
| P2Y11 | 2-MeSATP | >10 | Human | [5] |
| ATP | 17.3 | Human | [8] | |
| P2Y12 | 2-MeSATP | 0.005 (human), 0.001 (rat) | Human, Rat | [8][9] |
| ATP | Weak agonist/inactive | - | [10] | |
| P2Y13 | 2-MeSATP | 0.019 (human), 0.0062 (mouse) | Human, Mouse | [9] |
| ATP | > 2-MeSADP | - | [8] |
Key Observations:
-
P2X Receptors: 2-MeSATP is a potent agonist at P2X1 and P2X3 receptors, exhibiting significantly higher potency than ATP.[4][5] In contrast, for the P2X2 receptor, 2-MeSATP is a much weaker agonist compared to ATP.[7]
-
P2Y Receptors: 2-MeSATP is a highly potent agonist for P2Y1, P2Y12, and P2Y13 receptors, with EC50 values in the nanomolar range, making it substantially more potent than ATP at these subtypes.[8][9] Notably, 2-MeSATP is inactive at the P2Y2 receptor, where ATP is a potent agonist.[8] For the P2Y11 receptor, ATP is the preferred agonist.[8]
Signaling Pathways
The activation of P2X and P2Y receptors by agonists such as ATP and 2-MeSATP initiates distinct downstream signaling cascades.
P2X Receptor Signaling
P2X receptors are ion channels that, upon binding to ATP or its analogs, undergo a conformational change to form a non-selective cation channel.[2] This allows the influx of Na+ and Ca2+ and the efflux of K+, leading to membrane depolarization and the activation of various Ca2+-dependent intracellular processes.[2][11]
P2Y Receptor Signaling
P2Y receptors are G protein-coupled receptors that, upon activation, trigger intracellular second messenger cascades.[3] For instance, the P2Y1 receptor, which is potently activated by 2-MeSATP, couples to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).[12]
Experimental Protocols
The determination of agonist potency and the elucidation of signaling pathways rely on a variety of sophisticated experimental techniques. Below are detailed methodologies for two key experiments.
Calcium Imaging for P2Y Receptor Activation
This protocol is designed to measure changes in intracellular calcium concentration ([Ca2+]i) following the application of purinergic agonists.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture and Preparation:
-
Culture cells (e.g., HEK293, astrocytes) expressing the purinergic receptor of interest in a suitable medium and culture dish (e.g., 96-well plate or glass-bottom dish).
-
On the day of the experiment, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).
-
-
Fluorescent Dye Loading:
-
Prepare a loading solution containing a Ca2+-sensitive fluorescent dye (e.g., 5 µM Fura-2 AM or Fluo-4 AM) and a non-ionic detergent (e.g., 0.02% Pluronic F-127) in the physiological salt solution.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with the physiological salt solution to remove excess dye.
-
-
Baseline Fluorescence Measurement:
-
Place the plate or dish on the stage of a fluorescence microscope or in a fluorescence plate reader.
-
Record the baseline fluorescence intensity for a few minutes to ensure a stable signal.
-
-
Agonist Application:
-
Prepare serial dilutions of ATP and 2-MeSATP in the physiological salt solution.
-
Add the agonists to the cells at various concentrations.
-
-
Fluorescence Measurement:
-
Record the changes in fluorescence intensity over time. For Fura-2, the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm is measured. For Fluo-4, the fluorescence intensity at an emission wavelength of ~516 nm with an excitation wavelength of ~494 nm is measured.
-
-
Data Analysis:
-
The change in fluorescence is proportional to the change in [Ca2+]i.
-
Plot the peak fluorescence change against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology for P2X Receptor Activation
This protocol is used to directly measure the ion currents flowing through P2X receptor channels upon agonist application.
Experimental Workflow:
Detailed Methodology:
-
Cell Preparation:
-
Culture cells expressing the P2X receptor of interest on glass coverslips.
-
Prior to recording, transfer a coverslip to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an extracellular solution (e.g., containing in mM: 147 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 13 glucose, pH 7.4).
-
-
Micropipette Fabrication and Filling:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ.
-
Fill the micropipette with an intracellular solution (e.g., containing in mM: 140 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, pH 7.2).
-
-
Giga-ohm Seal Formation:
-
Under visual guidance, carefully approach a single cell with the micropipette.
-
Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Rapidly apply different concentrations of ATP or 2-MeSATP to the cell using a fast-perfusion system.
-
Record the resulting inward currents using a patch-clamp amplifier.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents.
-
Normalize the current amplitudes to the maximal response.
-
Plot the normalized current as a function of the agonist concentration and fit the data to a Hill equation to determine the EC50 value.
-
Conclusion
The choice between 2-MeSATP and ATP as an agonist in purinergic receptor research depends critically on the specific receptor subtype being investigated. 2-MeSATP serves as a highly potent and often more selective tool for studying P2Y1, P2Y12, and P2Y13 receptors, as well as P2X1 and P2X3 receptors. Conversely, ATP is the agonist of choice for P2Y2 and P2X2 receptors. The distinct pharmacological profiles of these two molecules, as detailed in this guide, provide researchers with valuable tools to dissect the complex roles of purinergic signaling in health and disease, and to guide the development of novel therapeutics targeting specific purinergic receptors.
References
- 1. P2X purinoreceptor - Wikipedia [en.wikipedia.org]
- 2. P2Y receptor - Wikipedia [en.wikipedia.org]
- 3. resources.tocris.com [resources.tocris.com]
- 4. news-medical.net [news-medical.net]
- 5. Pharmacology of P2X Receptors and Their Possible Therapeutic Potential in Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological and molecular characterization of P2X receptors in rat pelvic ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of 2-MesATP and 2-MeSADP on Hepatocytes: A Guide for Researchers
This guide provides a detailed comparative analysis of two common purinergic receptor agonists, 2-methylthioadenosine triphosphate (2-MesATP) and 2-methylthioadenosine diphosphate (2-MeSADP), focusing on their effects on hepatocytes. The information presented is intended for researchers, scientists, and professionals in drug development investigating liver physiology and purinergic signaling.
Introduction to Purinergic Signaling in Hepatocytes
Hepatocytes, the primary functional cells of the liver, express a variety of purinergic receptors, which are activated by extracellular nucleotides like ATP and ADP.[1][2] These receptors, broadly classified into P2X ion channels and P2Y G-protein coupled receptors (GPCRs), play crucial roles in regulating diverse hepatic functions, including glucose metabolism, bile secretion, and cellular proliferation.[3][4] 2-MesATP and 2-MeSADP are stable analogs of ATP and ADP, respectively, and are valuable pharmacological tools for dissecting the specific roles of P2Y receptor subtypes.
Receptor Specificity and Activation
Both 2-MeSADP and 2-MesATP have been shown to be potent agonists on rat hepatocytes, primarily targeting the P2Y₁ receptor.[1][2] While 2-MeSADP is often considered a selective P2Y₁ receptor agonist, it also demonstrates activity at P2Y₁₂ and P2Y₁₃ receptors.[5][6] However, studies on hepatocytes confirm that its primary effects, such as the stimulation of glycogen phosphorylase, are mediated through the P2Y₁ subtype.[5]
Comparative Signaling Pathways
The activation of the P2Y₁ receptor on hepatocytes by either 2-MesATP or 2-MeSADP initiates a canonical Gq-protein coupled signaling cascade. This pathway is central to their mechanism of action and results in a characteristic intracellular calcium response.
Caption: P2Y₁ Receptor Signaling Pathway in Hepatocytes.
The binding of 2-MesATP or 2-MeSADP to the P2Y₁ receptor activates the Gq protein, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[2][7] This release manifests as repetitive transients or oscillations in the cytosolic free calcium concentration ([Ca²⁺]i), a hallmark of P2Y₁ activation in these cells.[1][2]
Quantitative Data and Functional Effects
The primary functional outcome of P2Y₁ activation by these agonists in hepatocytes is the regulation of glucose metabolism. Both compounds are effective at stimulating glycogen phosphorylase, the enzyme responsible for glycogenolysis.
| Agonist | Primary Receptor Target | Key Downstream Signal | Primary Functional Effect | Potency (Glycogen Phosphorylase Activation) |
| 2-MesATP | P2Y₁ | ↑ [Ca²⁺]i | Stimulates Glycogen Phosphorylase | Ka ≈ 20 nM[8] |
| 2-MeSADP | P2Y₁, (P2Y₁₂, P2Y₁₃) | ↑ [Ca²⁺]i, ↓ cAMP | Stimulates Glycogen Phosphorylase, Inhibits glucagon-stimulated cAMP accumulation[5] | Threshold ≈ 30 nM[5] |
Notably, 2-MesATP was found to be approximately 25 times more potent than ATP at activating glycogen phosphorylase.[8] While both 2-MesATP and 2-MeSADP produce indistinguishable Ca²⁺ signals via the P2Y₁ receptor, 2-MeSADP has an additional effect: it inhibits glucagon-stimulated cyclic AMP (cAMP) accumulation.[5] This inhibitory action is mediated by a pertussis toxin-sensitive Gi-coupled receptor that is distinct from P2Y₁, P2Y₁₂, or P2Y₁₃, indicating a broader, multi-receptor mechanism of action for 2-MeSADP in hepatocytes compared to the more focused P2Y₁-mediated effects observed with 2-MesATP in this context.[5]
Experimental Protocols
The characterization of 2-MesATP and 2-MeSADP effects on hepatocytes relies on a set of established experimental procedures.
A. Hepatocyte Isolation and Culture
Primary hepatocytes are typically isolated from rats via a two-step collagenase perfusion method. The isolated cells are then purified and plated on collagen-coated dishes for culture. For studies on freshly isolated cells, experiments are often conducted within hours of isolation. For longer-term studies, cells may be cultured for 24-48 hours, although this can lead to changes in receptor expression.[5]
B. Measurement of Intracellular Calcium ([Ca²⁺]i)
A common method for measuring [Ca²⁺]i involves microinjecting single, cultured hepatocytes with the bioluminescent Ca²⁺ indicator, aequorin.[1][2] Upon stimulation with an agonist, the resulting changes in light emission are captured by a photon-counting camera system, allowing for the real-time visualization of [Ca²⁺]i transients.[2] Alternatively, fluorescent Ca²⁺ indicators like Fura-2 are widely used with fluorescence microscopy.
C. Glycogen Phosphorylase Assay
To measure the activity of glycogen phosphorylase, hepatocytes are typically incubated with the agonist for a specified period. The reaction is then stopped, and the cells are lysed. The activity of glycogen phosphorylase a (the active form) is determined by measuring the incorporation of glucose-1-phosphate into glycogen.
D. Cyclic AMP (cAMP) Accumulation Assay
To assess the effects on cAMP levels, hepatocytes are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. Cells are then stimulated with glucagon in the presence or absence of the P2Y agonist (e.g., 2-MeSADP). The reaction is terminated, and intracellular cAMP is extracted and quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
Caption: General Experimental Workflow.
Conclusion
References
- 1. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Important roles of P2Y receptors in the inflammation and cancer of digestive system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Purinergic Signaling in Liver Pathophysiology [frontiersin.org]
- 5. Regulation of rat hepatocyte function by P2Y receptors: focus on control of glycogen phosphorylase and cyclic AMP by 2-methylthioadenosine 5'-diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Calcium Signaling in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the biological effects of 2-methylthio-ATP on rat hepatocytes: clear-cut differences with ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 2-Mesatp Data with Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of 2-methylthioadenosine triphosphate (2-Mesatp), a potent agonist for P2Y purinergic receptors, in wild-type versus genetic knockout models. The data presented herein serves to cross-validate the specificity of 2-Mesatp and elucidate the distinct roles of P2Y1, P2Y12, and P2Y13 receptors in various physiological processes, particularly hemostasis and thrombosis.
Logical Framework for Cross-Validation
The core principle of cross-validation using genetic knockout models is to confirm that the biological effect of a pharmacological agent, such as 2-Mesatp, is mediated through its intended target. If the agent produces an effect in a wild-type (WT) model but fails to do so in a model where the target receptor is knocked out (KO), it provides strong evidence for the agent's on-target specificity.
Comparative Analysis: 2-Mesatp in WT vs. P2Y Knockout Models
2-Mesatp and its diphosphate analogue 2-MeSADP are potent agonists for G-protein coupled receptors P2Y1, P2Y12, and P2Y13. Genetic knockout models have been instrumental in dissecting the individual contributions of these receptors to platelet activation and thrombus formation.
The Role of the P2Y1 Receptor
The P2Y1 receptor is primarily coupled to Gq proteins and is essential for initiating platelet aggregation and shape change by mobilizing intracellular calcium.[1][2][3]
| Parameter | Agonist | Wild-Type (P2Y1 +/+) | P2Y1 Knockout (-/-) | Implication |
| Platelet Aggregation | ADP (up to 10 µM) | Normal Aggregation | No Aggregation [3] | Confirms P2Y1 is necessary for ADP-induced aggregation. |
| Thromboembolism Mortality | Collagen + Adrenaline | ~80-90% Mortality | ~40-50% Mortality [4] | P2Y1 plays a significant role in pathological thrombosis. |
| Bleeding Time | N/A | Median: ~120 seconds | Median: >300 seconds [4] | P2Y1 is crucial for normal hemostasis. |
The Role of the P2Y12 Receptor
The P2Y12 receptor, coupled to Gi proteins, is the target for major anti-platelet drugs. It inhibits adenylyl cyclase, reducing cAMP levels, and amplifies the aggregation signal, leading to stable thrombus formation.[5]
| Parameter | Model | Wild-Type (P2Y12 +/+) | P2Y12 Knockout (-/-) | Implication |
| Thrombus Formation | FeCl₃ Injury Model | Occlusive thrombi form within ~10 mins[6] | Small, unstable thrombi; embolization occurs[7][8] | P2Y12 is essential for thrombus growth and stability. |
| Time to First Thrombus | Mesenteric Artery Injury | Normal | Delayed[7][8] | P2Y12 is involved in the initial stages of thrombus growth. |
| Pharmacological Inhibition | Cangrelor (P2Y12 Antagonist) | Thrombus formation inhibited | No effect on thrombus formation[6][9][10] | Confirms Cangrelor's mechanism is P2Y12-dependent. |
| Platelet Aggregation | 2-MeSADP | Normal Aggregation | Aggregation inhibited[11] | Validates 2-MeSADP's action through P2Y12. |
The Role of the P2Y13 Receptor
The P2Y13 receptor is also a Gi-coupled ADP receptor. While its role in platelets is less defined than P2Y1 and P2Y12, studies using knockout mice suggest its involvement in cholesterol metabolism, bone homeostasis, and neuroprotection.[12][13] 2-MeSADP is a more potent agonist at P2Y13 than ADP for some signaling events.[14]
| System | Wild-Type (P2Y13 +/+) | P2Y13 Knockout (-/-) | Implication |
| Metabolism | Normal cholesterol and glucose metabolism | Altered cholesterol and glucose metabolism[12][13] | P2Y13 plays a role in systemic metabolic regulation. |
| Bone Homeostasis | Normal bone formation | Increased bone marrow fat, decreased bone formation[12] | P2Y13 is involved in maintaining bone health. |
| Neural Function | Normal NSC function | Reduced NSC activation and lineage progression[15] | P2Y13 signaling promotes neurogenesis from adult stem cells. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data.
Platelet Aggregation by Light Transmission Aggregometry (LTA)
LTA is the gold standard for in vitro assessment of platelet function.[16] It measures the increase in light transmission through platelet-rich plasma (PRP) as platelets aggregate.
Methodology:
-
Blood Collection: Draw whole blood from subjects into tubes containing 3.2% sodium citrate (9:1 blood-to-anticoagulant ratio).[16] Avoid platelet activation by using a clean venipuncture and gently inverting tubes 3-5 times.
-
PRP Preparation: Centrifuge whole blood at 180-200 x g for 15-20 minutes at room temperature with the centrifuge brake off. Carefully aspirate the upper, straw-colored PRP layer.
-
Platelet-Poor Plasma (PPP) Preparation: Re-centrifuge the remaining blood at a higher speed (e.g., 2,500 x g for 15 minutes) to obtain PPP, which is used as a reference.
-
Assay Procedure:
-
Pre-warm PRP and PPP samples to 37°C.
-
Calibrate the aggregometer using PPP for 100% transmission and PRP for 0% transmission.[16]
-
Pipette PRP into a cuvette with a magnetic stir bar.
-
Add the agonist (e.g., 2-Mesatp or ADP) to the cuvette to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes to generate an aggregation curve.
-
In Vivo Thrombosis Model (Ferric Chloride-Induced)
This model is widely used to study arterial thrombosis in live animals, often using intravital microscopy.[17]
Methodology:
-
Animal Preparation: Anesthetize the mouse (e.g., wild-type or P2Y12-/-) according to approved institutional protocols.
-
Surgical Procedure: Surgically expose the carotid or mesenteric artery.[7]
-
Injury Induction: Apply a small piece of filter paper saturated with ferric chloride (FeCl₃) solution (e.g., 10-20%) to the adventitial surface of the artery for a defined period (e.g., 3 minutes) to induce endothelial injury.[6]
-
Intravital Microscopy: Position the animal on a microscope stage and monitor the injured vessel using real-time video microscopy. Platelets can be labeled with a fluorescent dye for visualization.
-
Data Analysis: Quantify key parameters such as:
This guide is intended for informational purposes for a scientific audience and is based on publicly available research. All experimental procedures should be conducted in accordance with relevant institutional and ethical guidelines.
References
- 1. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]
- 2. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 3. Defective platelet aggregation and increased resistance to thrombosis in purinergic P2Y1 receptor–null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2Y12 regulates platelet adhesion/activation, thrombus growth, and thrombus stability in injured arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scholarly Article or Book Chapter | P2Y12 regulates platelet adhesion/activation, thrombus growth, and thrombus stability in injured arteries | ID: p2677282h | Carolina Digital Repository [cdr.lib.unc.edu]
- 9. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism | PLOS One [journals.plos.org]
- 10. The P2Y(12) antagonists, 2MeSAMP and cangrelor, inhibit platelet activation through P2Y(12)/G(i)-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. ahajournals.org [ahajournals.org]
2-Mesatp: A Potent and Selective P2Y Receptor Agonist Outshining its Counterparts
For researchers in pharmacology and drug development, the quest for potent and selective receptor agonists is paramount. In the realm of purinergic signaling, 2-methylthioadenosine triphosphate (2-Mesatp) has emerged as a powerful tool for studying P2Y receptors, demonstrating distinct advantages over other agonists such as adenosine triphosphate (ATP), adenosine diphosphate (ADP), and even its close analog, 2-methylthioadenosine diphosphate (2-MeSADP).
This guide provides an objective comparison of 2-Mesatp with other P2Y receptor agonists, supported by experimental data. We delve into its superior potency at specific P2Y receptor subtypes, its selectivity profile, and the experimental protocols used to elucidate these properties.
Unveiling the Superiority: 2-Mesatp in a Comparative Light
The primary advantage of 2-Mesatp lies in its high potency, particularly at the P2Y1 and P2Y11 receptor subtypes. While endogenous agonists like ATP and ADP activate a broader range of P2Y receptors, 2-Mesatp often exhibits significantly higher affinity and efficacy at specific subtypes. This makes it an invaluable tool for dissecting the physiological roles of these individual receptors.
Potency Profile: A Quantitative Comparison
The following table summarizes the potency (pEC50 and EC50 values) of 2-Mesatp and other key P2Y receptor agonists across various human P2Y receptor subtypes. A higher pEC50 value indicates greater potency.
| Agonist | P2Y1 (pEC50) | P2Y2 (pEC50) | P2Y4 (pEC50) | P2Y6 (pEC50) | P2Y11 (pEC50) | P2Y12 (pEC50) | P2Y13 (pEC50) | Source |
| 2-Mesatp | 7.1 | - | - | - | 7.1 | - | 7.1 | [1] |
| 2-MeSADP | 8.29 | - | - | 5.75 (rat) | - | 9.05 | 7.9 | [2][3] |
| ADP | 7.2 | - | - | - | - | 7.9 | 7.9 | [1] |
| ATP | 5.8 | 7.07 | - | - | 6.6 | - | 6.6 | [1][4] |
| UTP | - | 7.31 | - | - | - | - | - | [4] |
| UDP | - | - | - | - | - | - | - |
Note: EC50 is the concentration of an agonist that gives a response halfway between baseline and maximum. pEC50 is the negative logarithm of the EC50. A higher pEC50 value indicates a more potent agonist. Data is for human receptors unless otherwise specified. Dashes indicate unavailable data.
As the data illustrates, 2-Mesatp is a highly potent agonist at the P2Y1, P2Y11, and P2Y13 receptors. While 2-MeSADP shows higher potency at P2Y1 and P2Y12 receptors, 2-Mesatp's utility lies in its strong activation of P2Y1 and P2Y11, a receptor that its diphosphate counterpart does not significantly activate.
Selectivity Profile: Distinguishing P2Y from P2X Activation
A critical aspect of a good pharmacological tool is its selectivity. 2-Mesatp, while potent at several P2Y receptors, also exhibits activity at certain P2X receptor subtypes. This is a key consideration for researchers when designing experiments.
| Agonist | P2X1 (EC50, nM) | P2X2 (EC50, µM) | P2X3 (EC50, nM) | Source |
| 2-Mesatp | 54 | - | 350 | [1][5] |
| ATP | - | 58.9 | 500 | [6][7] |
This cross-reactivity with P2X receptors, particularly P2X1 and P2X3, means that experiments using 2-Mesatp to study P2Y receptor function should be carefully designed, potentially employing P2X receptor antagonists to isolate the P2Y-mediated effects. However, compared to ATP, which activates all P2X receptors, 2-MeSATP shows a more restricted profile of P2X activation.[5]
Understanding the Mechanism: Signaling Pathways
P2Y receptors are G protein-coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades. The specific pathway depends on the G protein to which the receptor is coupled.
Experimental Corner: Protocols for Agonist Characterization
The data presented in this guide is derived from various in vitro assays. Below are the fundamental protocols for key experiments used to characterize P2Y receptor agonists.
Calcium Mobilization Assay
This assay is a cornerstone for studying Gq-coupled P2Y receptors like P2Y1 and P2Y11.
Detailed Methodology:
-
Cell Culture: Cells stably or transiently expressing the P2Y receptor of interest are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated in the dark at 37°C for a specified time (typically 30-60 minutes).
-
Agonist Preparation: Serial dilutions of 2-Mesatp and other agonists are prepared in an appropriate assay buffer.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the automated addition of the agonist solutions. The change in fluorescence, indicative of intracellular calcium mobilization, is monitored over time.
-
Data Analysis: The peak fluorescence response is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 value can be calculated.
Inositol Phosphate (IP) Accumulation Assay
This assay provides a more direct measure of Gq-coupled receptor activation by quantifying the production of inositol phosphates, a downstream product of PLC activation.
Detailed Methodology:
-
Cell Labeling: Cells expressing the P2Y receptor are incubated overnight with a medium containing [³H]-myo-inositol to label the cellular phosphoinositide pool.[8][9]
-
Pre-incubation: The cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphate (IP1).[9][10]
-
Agonist Stimulation: Various concentrations of 2-Mesatp or other agonists are added, and the cells are incubated for a specific period to allow for IP accumulation.
-
Extraction: The reaction is terminated, and the cells are lysed. The inositol phosphates are extracted.
-
Quantification: The amount of accumulated [³H]-inositol phosphates is quantified using scintillation counting after separation by ion-exchange chromatography.[8][10]
-
Data Analysis: The results are expressed as the fold increase over the basal level of inositol phosphate accumulation.
Radioligand Binding Assay
This assay is used to determine the binding affinity of an unlabeled ligand (like 2-Mesatp) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the P2Y receptor of interest.
-
Incubation: The membranes are incubated with a fixed concentration of a suitable radiolabeled antagonist (e.g., [³H]MRS2279 for the P2Y1 receptor) and varying concentrations of the unlabeled competitor agonist (e.g., 2-Mesatp).[11][12]
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured by scintillation counting.
-
Data Analysis: A competition binding curve is generated by plotting the percentage of specific binding against the concentration of the unlabeled ligand. The IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined and can be converted to a Ki (inhibitory constant) value.
Conclusion
2-Mesatp stands out as a potent and valuable tool for the study of P2Y receptors, particularly P2Y1 and P2Y11. Its advantages in potency over endogenous agonists and its distinct profile compared to other synthetic agonists make it a cornerstone for research in purinergic signaling. However, its activity at certain P2X receptors necessitates careful experimental design and data interpretation. By utilizing the robust experimental protocols outlined in this guide, researchers can effectively leverage the unique properties of 2-Mesatp to unravel the complex roles of P2Y receptors in health and disease, paving the way for novel therapeutic interventions.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Pharmacological and molecular characterization of P2X receptors in rat pelvic ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP stimulation of inositol phosphates in hepatocytes: role of conversion to ATP and stimulation of P2Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Inositol Phosphates - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of 2-Mesatp and ADP in endothelial cells
A Comparative Guide to the Efficacy of 2-MeSATP and ADP in Endothelial Cells
Introduction
Adenosine diphosphate (ADP) and its stable analogue, 2-methylthioadenosine triphosphate (2-MeSATP), are critical purinergic signaling molecules that elicit a wide range of physiological responses in the vascular endothelium. As agonists for P2Y purinergic receptors, they play a pivotal role in regulating vascular tone, permeability, inflammation, and angiogenesis. This guide provides an objective comparison of the efficacy of 2-MeSATP and ADP in endothelial cells, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding and experimental design.
Receptor Activation and Specificity
Both ADP and 2-MeSATP primarily exert their effects on endothelial cells through the activation of the G-protein coupled P2Y1 receptor.[1] Studies in human umbilical vein endothelial cells (HUVECs) and brain capillary endothelial cells have shown that the P2Y1 receptor is abundantly expressed, while other ADP-preferring receptors like P2Y12 and P2Y13 are barely detectable or absent.[1] 2-MeSATP is often utilized in experimental settings as a more potent and metabolically stable agonist of the P2Y1 receptor compared to ADP. The effects of both molecules can be inhibited by P2Y1 receptor antagonists such as MRS2179, confirming their shared primary target on endothelial cells.[1]
Downstream Signaling Pathways
The activation of P2Y1 receptors by either 2-MeSATP or ADP initiates a cascade of intracellular signaling events, predominantly involving intracellular calcium mobilization and the activation of mitogen-activated protein kinase (MAPK) pathways.
Calcium Signaling
A hallmark response of endothelial cells to both 2-MeSATP and ADP is a rapid increase in intracellular calcium concentration ([Ca²⁺]i).[2][3] This occurs through the canonical Gq-protein pathway, where P2Y1 receptor activation stimulates phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP₃). IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This initial release is often followed by a sustained influx of extracellular Ca²⁺ through store-operated calcium channels.
Notably, 2-MeSATP is a particularly potent inducer of this response, with studies on brain capillary endothelial cells reporting an EC₅₀ value of 27 nM for increasing [Ca²⁺]i.[2][3]
MAP Kinase (MAPK) Pathway Activation
In addition to calcium signaling, both 2-MeSATP and ADP robustly activate MAPK pathways in endothelial cells.[1] This includes the phosphorylation and activation of extracellular signal-regulated kinase (ERK)1/2, c-Jun N-terminal kinase (JNK), and p38 kinase.[1] This signaling cascade is crucial for mediating the pro-migratory effects of these agonists. Blockade of the ERK or JNK pathways has been shown to abolish ADP- and 2-MeSATP-stimulated migration of HUVECs.[1]
Comparative Functional Responses
The activation of these signaling pathways by 2-MeSATP and ADP translates into several key functional responses in endothelial cells.
| Functional Response | 2-MeSATP Effect | ADP Effect | Key Mediator(s) | Reference(s) |
| Intracellular Ca²⁺ Mobilization | Potent increase (EC₅₀ = 27 nM) | Increase | P2Y1 Receptor, PLC, IP₃ | [2][3] |
| Endothelial Cell Migration | Promotes migration | Promotes migration | P2Y1 Receptor, MAPK (ERK, JNK) | [1] |
| eNOS Activation / NO Production | Stimulates | Stimulates | P2Y1 Receptor, ↑ [Ca²⁺]i | [4] |
| Leukocyte Adhesion | Increases adhesion | Implied to increase | P2Y1 Receptor, ↑ [Ca²⁺]i | [5][6][7] |
| Vascular Permeability | Increases permeability (decreases cell size to 86% of control) | Increases permeability (decreases cell size to 93% of control) | P2Y1 Receptor | [8] |
Experimental Protocols
Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration following agonist stimulation.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
2-MeSATP and ADP stock solutions
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Cell Seeding: Seed endothelial cells onto glass-bottom dishes or 96-well plates suitable for fluorescence measurement and culture until they form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM of the calcium indicator dye (e.g., Fura-2 AM) and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.[9]
-
-
Washing: After incubation, wash the cells 2-3 times with fresh HBSS to remove extracellular dye.
-
Measurement:
-
Place the plate or dish into the fluorescence imaging system.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add the desired concentration of 2-MeSATP or ADP to the well and immediately begin recording the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the ratio of emission at 510 nm following excitation at 340 nm and 380 nm.
-
-
Data Analysis: The change in fluorescence ratio corresponds to the change in intracellular calcium concentration.[9]
Measurement of Nitric Oxide (NO) Production
This protocol uses the Griess reaction to indirectly measure NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant.
Materials:
-
Endothelial cells
-
Phenol red-free culture medium
-
2-MeSATP and ADP stock solutions
-
Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Nitrite standard solution (e.g., sodium nitrite)
-
96-well microplate reader
Procedure:
-
Cell Stimulation:
-
Culture endothelial cells to confluence in a multi-well plate.
-
Replace the culture medium with phenol red-free medium and allow cells to equilibrate.
-
Treat the cells with the desired concentration of 2-MeSATP or ADP for a specified time period (e.g., 30 minutes). Collect the supernatant for analysis.
-
-
Griess Reaction:
-
Add 50 µL of the collected cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent 1 (sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent 2 (N-(1-naphthyl)ethylenediamine solution) to each well.
-
-
Measurement:
-
Incubate for another 5-10 minutes at room temperature, protected from light, to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve. This provides an index of NO production.
-
Conclusion
Both 2-MeSATP and ADP are effective agonists of P2Y1 receptors on endothelial cells, triggering a cascade of signaling events that influence critical vascular functions. The primary distinction lies in their potency and stability, with 2-MeSATP consistently demonstrating a more potent and sustained effect, particularly in the mobilization of intracellular calcium.[2][3] While both compounds induce similar downstream effects such as MAPK activation, cell migration, and NO production, 2-MeSATP is often the preferred tool for in vitro research due to its resistance to enzymatic degradation.[1] The choice between these two agonists should be guided by the specific requirements of the experiment, with ADP representing the more physiological but transient signal, and 2-MeSATP serving as a robust and stable pharmacological probe.
References
- 1. ADP stimulates human endothelial cell migration via P2Y1 nucleotide receptor-mediated mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the effects of 2-methylthio-ATP and 2-chloro-ATP on brain capillary endothelial cells: similarities to ADP and differences from ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the effects of 2-methylthio-ATP and 2-chloro-ATP on brain capillary endothelial cells: similarities to ADP and differences from ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADP Signaling in Vascular Endothelial Cells: ADP-DEPENDENT ACTIVATION OF THE ENDOTHELIAL ISOFORM OF NITRIC-OXIDE SYNTHASE REQUIRES THE EXPRESSION BUT NOT THE KINASE ACTIVITY OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The P2Y1 receptor-mediated leukocyte adhesion to endothelial cells is inhibited by melatonin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The P2Y1 receptor-mediated leukocyte adhesion to endothelial cells is inhibited by melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bu.edu [bu.edu]
Independent Replication of 2-Mesatp Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of research findings concerning the activity of 2-methylthioadenosine triphosphate (2-Mesatp) at the P2Y1 purinergic receptor. A central controversy in the field revolves around whether 2-Mesatp acts as an agonist or an antagonist at this receptor, with different research groups presenting conflicting evidence. This guide summarizes the key experimental data, details the methodologies employed in the pivotal studies, and visually represents the signaling pathways and experimental workflows to aid in the critical evaluation of the available evidence.
Data Presentation: A Tale of Two Findings
Table 1: Evidence for 2-Mesatp as a P2Y1 Receptor Agonist
Data summarized from Dixon et al. (2000), which investigated the effects of 2-Mesatp on rat hepatocytes.
| Agonist | Concentration | Measured Effect | Key Finding |
| 2-Mesatp (untreated) | Not specified | Indistinguishable [Ca2+]i transients to 2-MeSADP | Suggests a common receptor of action.[1] |
| 2-Mesatp (purified with ATP-regenerating system) | Not specified | Still elicited [Ca2+]i transients | Agonist activity is not due to 2-MeSADP contamination.[1][2] |
| 2-MeSADP | Not specified | Indistinguishable [Ca2+]i transients to 2-Mesatp | Reinforces the idea of a shared P2Y1 receptor target.[1] |
| ATP | Not specified | Different [Ca2+]i transient profile compared to 2-Mesatp and 2-MeSADP | Suggests ATP acts at a different receptor.[1] |
| UTP | Not specified | Different [Ca2+]i transient profile compared to 2-Mesatp and 2-MeSADP | Suggests UTP acts at a different receptor.[1] |
Table 2: Evidence for 2-Mesatp as a P2Y1 Receptor Antagonist
Data summarized from Hechler et al. (1998), which examined the human P2Y1 receptor in Jurkat cells and rat brain capillary endothelial cells.
| Compound | Cell Type | Measured Effect | Ki Value | Key Finding |
| 2-Mesatp (purified) | Jurkat cells (transfected with human P2Y1) | Competitive antagonist of ADP-induced effects | 5.7 ± 0.4 µM | Purified 2-Mesatp blocks the action of the natural agonist ADP.[3] |
| 2-Mesatp (purified) | Rat brain capillary endothelial cells | Competitive antagonist of ADP-induced effects | 36.5 µM | The antagonist effect is observed in a native system.[3] |
| ATP (purified) | Jurkat cells and endothelial cells | Competitive antagonist of ADP actions | 14.3 ± 0.3 µM and 23.0 ± 1.5 µM, respectively | Purified ATP also acts as a competitive antagonist.[3] |
| 2-ClATP (purified) | Jurkat cells and endothelial cells | Competitive antagonist of ADP actions | 2.3 ± 0.3 µM and 27.5 µM, respectively | Another ATP analog shows antagonistic properties when purified.[3] |
Experimental Protocols
The conflicting findings on 2-Mesatp's activity can be partly attributed to differences in experimental design. Below are the detailed methodologies from the key studies.
Dixon et al. (2000): Agonist Activity in Rat Hepatocytes
-
Cell Preparation: Single hepatocytes were isolated from male Wistar rats and microinjected with the bioluminescent Ca2+ indicator, aequorin.
-
Measurement of Intracellular Calcium ([Ca2+]i): Aequorin luminescence, which is proportional to [Ca2+]i, was measured using a photomultiplier tube. The data was recorded as photon counts per second.
-
Purification of 2-Mesatp: To remove potential contamination with 2-methylthioadenosine diphosphate (2-MeSADP), a stock solution of 2-Mesatp was treated with an ATP-regenerating system consisting of creatine phosphokinase and phosphocreatine.
-
Pharmacological Tools:
-
Agonists: 2-Mesatp (both untreated and purified), 2-MeSADP, ATP, and UTP were used to stimulate the cells.
-
Antagonist: The P2Y1-selective antagonist, adenosine-3'-phosphate-5'-phosphate (A3P5P), was used to confirm the involvement of the P2Y1 receptor.
-
-
Experimental Procedure: The aequorin-injected hepatocytes were continuously superfused with a standard medium, and the different agonists were added to the perfusate. The resulting changes in aequorin luminescence were recorded to observe the [Ca2+]i transients.
Hechler et al. (1998): Antagonist Activity at the Human P2Y1 Receptor
-
Cell Systems:
-
Jurkat cells transfected with the human P2Y1 receptor.
-
Rat brain capillary endothelial cells endogenously expressing the P2Y1 receptor.
-
-
Measurement of P2Y1 Receptor Activity: The study measured the inhibition of ADP-induced effects. In platelets, this was measured as the inhibition of aggregation.
-
Purification of ATP Analogs: Commercial preparations of 2-Mesatp, 2-ClATP, and ATP were found to be contaminated with their corresponding ADP derivatives. These were purified using creatine phosphate/creatine phosphokinase (CP/CPK) to remove the diphosphate contaminants.
-
Pharmacological Tools:
-
Agonist: ADP was used as the primary agonist to stimulate the P2Y1 receptor.
-
Test Compounds: Purified 2-Mesatp, 2-ClATP, and ATP were tested for their ability to antagonize the effects of ADP.
-
-
Experimental Procedure: The ability of the purified triphosphate nucleotides to inhibit ADP-induced platelet aggregation was measured to determine their antagonistic properties and calculate their Ki values.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion: An Unresolved Scientific Question
The conflicting findings regarding the activity of 2-Mesatp at the P2Y1 receptor highlight the critical importance of rigorous experimental design and the characterization of chemical reagents. The central point of divergence appears to be the effectiveness and interpretation of the purification methods used to remove the potent P2Y1 agonist 2-MeSADP from 2-Mesatp preparations.
To date, a direct independent replication of either the Dixon et al. (2000) or the Hechler et al. (1998) study under identical conditions has not been published. Such a study would be invaluable in resolving this long-standing controversy.
For researchers in the field, this guide serves as a critical resource for understanding the nuances of 2-Mesatp's pharmacology. It is imperative to:
-
Acknowledge the Controversy: Be aware of the conflicting data when designing experiments and interpreting results involving 2-Mesatp.
-
Verify Reagent Purity: Whenever possible, independently verify the purity of 2-Mesatp and other nucleotide analogs. The use of an ATP-regenerating system or other purification methods should be considered and documented.
-
Utilize Selective Alternatives: When investigating P2Y1 receptor function, consider the use of more selective and well-characterized agonists and antagonists that have been developed since these initial studies.
-
Carefully Select Experimental Systems: The choice of cell type and receptor expression level may influence the observed activity of P2Y1 ligands.
By carefully considering these factors, the scientific community can move towards a clearer understanding of P2Y1 receptor pharmacology and the true role of 2-Mesatp in purinergic signaling.
References
- 1. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATP derivatives are antagonists of the P2Y1 receptor: similarities to the platelet ADP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for 2-MeSATP-Mediated Signaling
For researchers, scientists, and drug development professionals investigating the complex world of purinergic signaling, 2-methylthioadenosine triphosphate (2-MeSATP) is a valuable tool. However, its promiscuous nature, activating multiple P2Y receptor subtypes, necessitates a robust experimental design with rigorous controls. This guide provides a comparative overview of essential control experiments for studying 2-MeSATP-mediated signaling, complete with experimental data, detailed protocols, and visual workflows to ensure the validity and specificity of your findings.
Understanding 2-MeSATP Signaling
2-MeSATP is a potent agonist for several P2Y receptors, a family of G protein-coupled receptors (GPCRs). Its primary targets include the P2Y1 and P2Y11 receptors, which couple to distinct downstream signaling pathways. Activation of the Gq-coupled P2Y1 receptor leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium ([Ca2+]i). In contrast, the Gs-coupled P2Y11 receptor activates adenylyl cyclase (AC), leading to the production of cyclic AMP (cAMP). Understanding these divergent pathways is crucial for designing appropriate control experiments to dissect the specific effects of 2-MeSATP.
Key Control Experiments: A Comparative Analysis
To ensure that the observed cellular responses are specifically mediated by 2-MeSATP acting on a particular P2Y receptor, a multi-faceted approach employing various control experiments is essential. The following table summarizes and compares key control strategies.
| Control Experiment Category | Specific Control | Purpose | Advantages | Disadvantages |
| Agonist Specificity | Purity Assessment of 2-MeSATP | To verify that the observed effects are not due to contamination with 2-MeSADP, a potent P2Y1 agonist. | Ensures that the response is attributable to 2-MeSATP itself. | Requires access to analytical techniques like HPLC. |
| Vehicle Control | To control for the effects of the solvent used to dissolve 2-MeSATP. | Simple and essential for baseline comparison. | Does not control for off-target effects of the agonist. | |
| Receptor Specificity | Pharmacological Antagonism | To block the activity of specific P2Y receptors and confirm their involvement in the observed response. | Provides direct evidence for the involvement of a specific receptor subtype. | Antagonist selectivity is crucial; off-target effects can occur at high concentrations. |
| Signaling Pathway Specificity | G Protein Inhibition | To confirm the involvement of a specific G protein (Gq or Gs) in the signaling cascade. | Helps to elucidate the downstream signaling pathway. | Inhibitors can have off-target effects and may not be completely specific. |
| Downstream Pathway Inhibition | To block specific enzymes in the signaling cascade (e.g., PLC, AC). | Provides further confirmation of the signaling pathway. | Similar to G protein inhibitors, specificity can be a concern. | |
| Cellular Context | Receptor Knockdown/Knockout | To definitively establish the role of a specific receptor in the observed response. | Provides the most definitive evidence for receptor involvement. | Technically challenging and time-consuming to generate stable cell lines or animal models. |
Quantitative Data for Pharmacological Controls
The choice of pharmacological inhibitors is critical for dissecting 2-MeSATP signaling. The following tables provide a comparative summary of commonly used antagonists and inhibitors, along with their target specificity and potency.
Table 1: P2Y Receptor Antagonist Selectivity and Potency
| Antagonist | Primary Target | Ki / IC50 (human) | Selectivity Profile |
| MRS2500 | P2Y1 | Ki: 0.78 nM[1][2] | Highly selective for P2Y1. |
| NF157 | P2Y11 | Ki: 44.3 nM; IC50: 463 nM[3][4] | Selective for P2Y11, but also shows activity at P2X1.[4] |
| NF340 | P2Y11 | More potent than NF157 in cAMP assays. | Reported to have higher selectivity for P2Y11 over other P2Y and P2X receptors compared to NF157. |
Table 2: G Protein and Downstream Signaling Inhibitors
| Inhibitor | Target | Mechanism of Action | Typical Working Concentration |
| YM-254890 | Gαq/11 | Prevents GDP/GTP exchange, locking Gαq/11 in an inactive state.[5][6] | 100 nM - 1 µM |
| Pertussis Toxin (PTX) | Gαi/o | Catalyzes ADP-ribosylation of Gαi/o subunits, preventing their interaction with GPCRs.[7] | 100 ng/mL - 1 µg/mL |
| U73122 | Phospholipase C (PLC) | Inhibits the activity of PLC, blocking the hydrolysis of PIP2. | 1 - 10 µM |
| SQ22536 | Adenylyl Cyclase (AC) | Directly inhibits the catalytic activity of adenylyl cyclase. | 100 - 300 µM |
Experimental Protocols
Detailed and reproducible protocols are the bedrock of sound scientific research. The following sections provide step-by-step methodologies for key experiments in studying 2-MeSATP-mediated signaling.
Protocol 1: Purity Assessment of 2-MeSATP by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a 2-MeSATP solution and quantify any potential contamination with 2-MeSADP.
Materials:
-
2-MeSATP sample
-
2-MeSADP standard
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile phase B: Acetonitrile
-
Milli-Q water
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of 2-MeSADP standard (e.g., 1 mM) in Milli-Q water.
-
Prepare a stock solution of the 2-MeSATP sample to be tested at a similar concentration.
-
-
HPLC Method:
-
Set the column temperature to 25°C.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10 µL of the standard or sample.
-
Run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 260 nm.
-
-
Data Analysis:
-
Identify the retention times for 2-MeSADP and 2-MeSATP from the standard chromatogram.
-
Analyze the chromatogram of the 2-MeSATP sample to detect any peak corresponding to the retention time of 2-MeSADP.
-
Quantify the percentage of 2-MeSADP contamination by comparing the peak area to that of the 2-MeSATP peak.
-
Protocol 2: Intracellular Calcium Mobilization Assay
Objective: To measure changes in intracellular calcium concentration in response to 2-MeSATP stimulation, indicative of P2Y1 receptor activation.
Materials:
-
Cells expressing P2Y1 receptors (e.g., 1321N1-hP2Y1 astrocytoma cells)
-
Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
2-MeSATP
-
P2Y1 antagonist (e.g., MRS2500)
-
Gq inhibitor (e.g., YM-254890)
-
Fluorescence plate reader or microscope with dual-excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the loading buffer for 60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Baseline Measurement: Measure the baseline fluorescence ratio (F340/F380) for 1-2 minutes.
-
Stimulation and Measurement:
-
For control experiments, pre-incubate the cells with the vehicle, MRS2500, or YM-254890 for 15-30 minutes.
-
Add 2-MeSATP to the wells to achieve the desired final concentration.
-
Immediately begin recording the fluorescence ratio (F340/F380) every 1-2 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the change in the F340/F380 ratio over time relative to the baseline.
-
Compare the response in the presence and absence of antagonists/inhibitors to determine the involvement of the P2Y1 receptor and Gq signaling.
-
Protocol 3: Cyclic AMP (cAMP) Accumulation Assay
Objective: To measure changes in intracellular cAMP levels in response to 2-MeSATP stimulation, indicative of P2Y11 receptor activation.
Materials:
-
Cells expressing P2Y11 receptors (e.g., HEK293-hP2Y11 cells)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit or similar)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724)
-
2-MeSATP
-
P2Y11 antagonist (e.g., NF157 or NF340)
-
Gs activator (e.g., Forskolin, as a positive control)
-
Lysis buffer
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 384-well white opaque plate and grow to 80-90% confluency.
-
Pre-treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.
-
For control experiments, pre-incubate with the vehicle or a P2Y11 antagonist for 15-30 minutes.
-
-
Stimulation:
-
Add 2-MeSATP or Forskolin (positive control) to the wells to achieve the desired final concentration.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay following the kit protocol. This typically involves a competitive immunoassay format.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Compare the cAMP levels in response to 2-MeSATP in the presence and absence of the P2Y11 antagonist.
-
Visualization of Signaling Pathways and Experimental Workflows
To further clarify the logical relationships and experimental designs, the following diagrams were generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel Strategies to Inhibit Pertussis Toxin [mdpi.com]
Evaluating the Specificity of 2-MeSATP for P2Y Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of 2-Methylthioadenosine triphosphate (2-MeSATP) and its specificity for P2Y receptor subtypes. Through a detailed comparison with alternative compounds, supported by experimental data and protocols, this document aims to equip researchers with the necessary information to make informed decisions when selecting pharmacological tools for studying purinergic signaling.
Introduction to 2-MeSATP and P2Y Receptors
P2Y receptors are a family of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides such as ATP, ADP, UTP, and UDP. They are involved in a myriad of physiological processes, making them attractive targets for therapeutic intervention. 2-MeSATP is a synthetic analog of ATP that has been widely used as a pharmacological tool to study P2Y receptors. However, its specificity across the various P2Y receptor subtypes is a critical consideration for accurate experimental design and interpretation. This guide will delve into the selectivity profile of 2-MeSATP, compare it with other commonly used P2Y receptor ligands, and provide detailed methodologies for its characterization.
Comparative Analysis of Agonist Potency
The following table summarizes the potency (EC₅₀/pEC₅₀) of 2-MeSATP and other key P2Y receptor agonists at various human P2Y receptor subtypes. This data highlights the relative selectivity of these compounds.
| Compound | P2Y₁ (pEC₅₀) | P2Y₂ (EC₅₀) | P2Y₄ (EC₅₀) | P2Y₆ (pEC₅₀) | P2Y₁₁ (EC₅₀) | P2Y₁₂ (pEC₅₀/EC₅₀) | P2Y₁₃ (EC₅₀) | P2Y₁₄ (EC₅₀) |
| 2-MeSATP | ~7.1 | Inactive[1] | - | - | 13.8 µM[2] | - | Weak agonist | - |
| 2-MeSADP | 8.29[3] | - | - | 5.75 (rat)[3] | - | 9.05 / 5 nM[3] | 19 nM[3] | - |
| MRS 2365 | 9.4 (EC₅₀ = 0.4 nM)[4] | No activity | - | - | - | No activity[4] | Very low activity[4] | - |
| ATP | 5.1 | 7.1 (EC₅₀ = 0.085 µM)[1] | 5.7 (rat) | - | 4.8 (EC₅₀ = 17.3 µM)[1] | Antagonist | 6.6 | - |
| UTP | - | 8.1 (EC₅₀ = 0.049 µM)[1] | 5.6 | - | - | - | - | - |
| UDP | - | - | - | 6.5 | - | - | - | 6.8 |
Signaling Pathways of Key P2Y Receptors
Understanding the downstream signaling of P2Y receptors is crucial for interpreting functional data. The following diagrams illustrate the signaling pathways for the P2Y₁, P2Y₁₂, and P2Y₁₁ receptors.
Caption: P2Y₁ Receptor Signaling Pathway.
Caption: P2Y₁₂ Receptor Signaling Pathway.
Caption: P2Y₁₁ Dual Signaling Pathways.
Experimental Protocols
Detailed below are standardized protocols for key functional assays used to characterize the activity of 2-MeSATP and other ligands at P2Y receptors.
Intracellular Calcium Mobilization Assay (for Gq-coupled P2Y Receptors)
This assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
Cells expressing the P2Y receptor of interest (e.g., HEK293 or CHO cells).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
2-MeSATP and other test compounds.
-
Positive control (e.g., ATP for P2Y₂).
-
Fluorescence microplate reader with kinetic reading and automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding: Seed cells into the microplate to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS with HEPES.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate in the dark at 37°C for 1 hour.
-
-
Assay:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
Place the plate in the fluorescence plate reader and measure baseline fluorescence for 10-20 seconds.
-
Program the instrument to inject the test compounds at various concentrations.
-
Immediately after injection, continue to measure fluorescence intensity kinetically for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC₅₀ value for each agonist.
Adenylyl Cyclase Inhibition Assay (for Gi-coupled P2Y Receptors)
This assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in cyclic AMP (cAMP) levels.
Materials:
-
Cells or membranes expressing the P2Y receptor of interest (e.g., P2Y₁₂-expressing CHO cells).
-
Adenylyl cyclase stimulator (e.g., Forskolin).
-
2-MeSATP and other test compounds.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
Procedure:
-
Cell/Membrane Preparation: Prepare a suspension of cells or membranes.
-
Stimulation: Pre-incubate the cell/membrane preparation with an adenylyl cyclase stimulator (e.g., 10 µM Forskolin) to increase basal cAMP levels.
-
Agonist Treatment: Add varying concentrations of the test compound (e.g., 2-MeSADP for P2Y₁₂) to the pre-stimulated preparation.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
cAMP Measurement: Stop the reaction and measure the cAMP concentration using a commercial kit according to the manufacturer's instructions.
-
Data Analysis: The decrease in cAMP levels in the presence of the agonist indicates Gi-coupled receptor activation. Calculate the IC₅₀ value for each agonist.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the receptor.
Materials:
-
Membranes prepared from cells expressing the P2Y receptor of interest.
-
Radiolabeled ligand (e.g., [³H]2-MeSADP for P2Y₁₂).
-
Unlabeled test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Filter manifold for vacuum filtration.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in the assay buffer.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Experimental Workflow
The following diagram outlines a general workflow for characterizing the specificity of a P2Y receptor agonist.
Caption: General Experimental Workflow.
Conclusion
The evidence presented in this guide indicates that 2-MeSATP is not a specific agonist for any single P2Y receptor subtype. While it displays activity at the P2Y₁ receptor, this may be due to the presence of 2-MeSADP, and it also potently activates certain P2X receptors. For researchers requiring high selectivity, particularly for the P2Y₁ receptor, compounds like MRS 2365 offer a more reliable alternative. For studies involving P2Y₁₂, P2Y₁₃, and also P2Y₁ receptors, 2-MeSADP is a potent agonist, though it lacks selectivity between these subtypes. Careful consideration of the data presented and the implementation of the detailed experimental protocols will enable researchers to appropriately select and characterize purinergic ligands for their specific research needs.
References
- 1. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. d-nb.info [d-nb.info]
- 5. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency of 2-Mesatp Across Diverse Cell Lines: A Researcher's Guide
For Immediate Release
This guide provides a comparative analysis of the potency of 2-Methylthioadenosine triphosphate (2-MeSATP), a potent agonist of P2Y purinergic receptors, across various cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of purinergic signaling pathways and the development of related therapeutic agents.
Data Summary: Potency of 2-MeSATP in Different Cell Lines
The potency of 2-MeSATP, a well-established agonist for P2Y1 and P2X2 receptors, varies significantly across different cell types, reflecting differences in receptor expression levels and downstream signaling efficiencies. This section summarizes the half-maximal effective concentration (EC50) values of 2-MeSATP in inducing key cellular responses.
| Cell Line | Receptor(s) Expressed | Assay Type | Measured Response | EC50 Value (nM) |
| Human 1321N1 Astrocytoma (stably expressing human P2Y1 receptor) | Human P2Y1 | Calcium Mobilization | Increase in intracellular Ca2+ | 116 ± 50[1] |
| Brain Capillary Endothelial Cells | Endogenous P2Y receptors | Calcium Mobilization | Increase in intracellular Ca2+ | 27[2] |
| Rat Hepatocytes | Endogenous P2Y1 receptor | Enzyme Activation | Activation of glycogen phosphorylase | 20[3] |
| HEK293 (Human Embryonic Kidney) | Endogenous P2Y1 and P2Y2 | Inositol Phosphate Accumulation | Stimulation of inositol phosphate accumulation | Not explicitly quantified in the provided search results.[2] |
Note: The potency of 2-MeSATP can be influenced by the presence of ectonucleotidases which can hydrolyze it to 2-MeSADP, another potent P2Y1 agonist. Some studies have noted that the observed agonist activity of 2-MeSATP might be, in part, attributable to contamination with or conversion to 2-MeSADP.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for the key assays used to determine the potency of 2-MeSATP.
Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) changes in response to 2-MeSATP stimulation using a fluorescent calcium indicator like Fura-2 AM.
Materials:
-
Cells of interest cultured on black-walled, clear-bottom 96-well plates
-
2-MeSATP stock solution
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional, to prevent dye leakage)
-
Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission at ~510 nm.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBSS. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently wash the cells twice with HBSS (containing probenecid, if used) to remove extracellular dye.
-
Agonist Addition and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add varying concentrations of 2-MeSATP to the wells.
-
Continuously record the fluorescence intensity at emission wavelength ~510 nm with excitation alternating between 340 nm and 380 nm.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm).
-
The change in this ratio is proportional to the change in [Ca2+]i.
-
Plot the peak change in the 340/380 nm ratio against the logarithm of the 2-MeSATP concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Inositol Phosphate Accumulation Assay
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of P2Y1 receptor activation, which is coupled to phospholipase C (PLC).
Materials:
-
Cells of interest cultured in 12- or 24-well plates
-
myo-[³H]inositol
-
2-MeSATP stock solution
-
Lithium chloride (LiCl) solution
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Dowex AG1-X8 anion-exchange resin
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling:
-
Seed cells and grow to near confluency.
-
Incubate the cells overnight in inositol-free medium containing myo-[³H]inositol (e.g., 1-2 µCi/mL) to label the cellular phosphoinositide pools.
-
-
Pre-incubation:
-
Wash the cells with a physiological buffer (e.g., HBSS).
-
Pre-incubate the cells in buffer containing LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
-
Agonist Stimulation:
-
Add varying concentrations of 2-MeSATP to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by adding ice-cold PCA or TCA to lyse the cells and precipitate macromolecules.
-
Centrifuge the samples to pellet the precipitate.
-
Collect the supernatant containing the soluble inositol phosphates.
-
-
Purification and Quantification:
-
Neutralize the supernatant.
-
Apply the samples to Dowex AG1-X8 columns.
-
Wash the columns to remove unincorporated [³H]inositol.
-
Elute the total [³H]inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
Measure the radioactivity of the eluate using a scintillation counter.
-
-
Data Analysis:
-
Plot the radioactivity (counts per minute or disintegrations per minute) against the logarithm of the 2-MeSATP concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
P2Y1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by 2-MeSATP upon binding to the Gq-coupled P2Y1 receptor.
P2Y1 receptor signaling cascade initiated by 2-MeSATP.
Experimental Workflow for Determining 2-MeSATP Potency
The following diagram outlines a typical workflow for assessing the potency of 2-MeSATP in a cell-based assay.
Workflow for determining the EC50 of 2-MeSATP.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-MeSATP
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 2-MeSATP (2-Methylthioadenosine-5'-triphosphate), a commonly used purinergic receptor agonist.
Immediate Safety and Disposal Plan
While 2-Methylthioadenosine triphosphate and its close analog, 2-Methylthioadenosine diphosphate, are not classified as hazardous under the Globally Harmonized System (GHS), it is crucial to adhere to standard laboratory safety protocols.[1][2] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as regulations for chemical waste disposal can vary.[1]
Key Safety Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling 2-MeSATP and any contaminated materials.[1]
-
Avoid the formation of dust if handling a solid form of the compound.[1]
-
Ensure adequate ventilation in the work area.[1]
-
In case of a spill, carefully sweep up the solid material and place it in a designated, sealed container for chemical waste disposal.[1]
Disposal Procedures for 2-MeSATP
The appropriate disposal method for 2-MeSATP depends on the quantity.
Small Quantities: For very small amounts, disposal with regular household waste may be permissible, but this should be confirmed with your local regulations and institutional policies.[1]
Large Quantities and Contaminated Materials: Larger quantities of 2-MeSATP, as well as any materials that have come into contact with it (e.g., pipette tips, gloves, and containers), must be treated as chemical waste.[1]
Step-by-Step Disposal Protocol:
-
Containerization: Place the 2-MeSATP waste and any contaminated disposables into a suitable, leak-proof container with a secure lid.[3] The container must be compatible with the chemical.[4]
-
Labeling: Clearly label the container with the words "Hazardous Waste" and list all chemical constituents, spelling out the full chemical names.[3][4]
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[5] Ensure that incompatible waste types are segregated.[3][5]
-
Disposal Request: Contact your institution's EHS department to arrange for a hazardous waste pickup.[5]
Quantitative Data for 2-MeSATP
The following table summarizes key quantitative data for 2-MeSATP, which is essential for experimental design and safety assessment.
| Parameter | Value |
| Synonyms | 2-methylthio ATP, 2-MeSATP |
| Molecular Formula | C₁₁H₁₈N₅O₁₃P₃S |
| CAS Number | 100020-57-3 |
| Purity | ≥95% |
| Solubility in Water | Soluble |
| Solubility in PBS (pH 7.2) | 10 mg/ml |
Source: Cayman Chemical[6]
Experimental Protocols and Signaling Pathways
Platelet Aggregation Assay Workflow:
The following diagram illustrates a standard workflow for a platelet aggregation assay, a common application of 2-MeSATP.
P2Y Receptor Signaling Pathway:
2-MeSATP acts as an agonist at P2Y purinergic receptors. The diagram below outlines the general signaling cascade initiated by its binding.
References
Essential Safety and Operational Guide for Handling 2-Mesatp
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This guide provides immediate, essential safety protocols and logistical plans for the use of 2-Mesatp (2-Methylthioadenosine-5'-triphosphate), a commonly used P2Y purinergic receptor agonist. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure and efficient research environment.
While 2-Mesatp is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety precautions to minimize any potential risks.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling 2-Mesatp:
| PPE Category | Specific Recommendations | Rationale |
| Hand Protection | Nitrile gloves | Provides a sufficient barrier against accidental skin contact. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from potential splashes of solutions containing 2-Mesatp. |
| Body Protection | Standard laboratory coat | Prevents contamination of personal clothing. |
Operational and Disposal Plan
A systematic approach to the handling and disposal of 2-Mesatp is crucial for laboratory safety and regulatory compliance.
Step-by-Step Handling and Experimental Protocol
This protocol outlines the key steps for the safe handling of 2-Mesatp from receipt to use in a typical cell-based assay.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Refer to the supplier's instructions for specific storage temperature recommendations.
-
-
Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of stock solutions should be performed in a designated area, such as a chemical fume hood or a balance enclosure, to minimize inhalation exposure.
-
Wear the appropriate PPE as detailed in the table above.
-
Use a calibrated balance to accurately weigh the desired amount of 2-Mesatp.
-
Prepare the stock solution by dissolving the compound in the appropriate solvent as specified in your experimental protocol.
-
-
Use in Cellular Assays:
-
When adding the 2-Mesatp solution to cell cultures or other experimental setups, exercise care to avoid splashes or aerosol generation.
-
All manipulations should be carried out in a sterile environment, such as a biological safety cabinet, to prevent contamination of the experiment and protect the user.
-
Disposal Plan
Proper disposal of 2-Mesatp and associated waste is essential to prevent environmental contamination and ensure a safe laboratory environment.
-
Unused Compound: For small, residual quantities of the solid compound, disposal with regular laboratory waste may be permissible, but it is highly recommended to consult your institution's Environmental Health and Safety (EHS) department for specific guidance. For larger quantities, disposal must be conducted in accordance with official chemical waste regulations.[1]
-
Contaminated Materials: All materials that have come into direct contact with 2-Mesatp, such as pipette tips, microfuge tubes, and gloves, should be disposed of as chemical waste.[1] These items should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing 2-Mesatp should be collected in a designated hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If a significant amount of solid material is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill: Prevent the spread of the powder by carefully covering it with an absorbent material suitable for chemical spills.
-
Clean-up:
-
Wearing appropriate PPE, gently sweep up the absorbed material and place it into a sealed container for disposal as chemical waste.
-
For liquid spills, absorb the liquid with an inert material and place it in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's established procedures.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling of 2-Mesatp, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of 2-Mesatp.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
